2-Chloro-6-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37398. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTXWUCYIOPNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227690 | |
| Record name | 2-Chloro-6-nitroaniline | |
| Source | EPA DSSTox | |
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Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-11-9 | |
| Record name | 2-Chloro-6-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=769-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chloro-6-nitroaniline | |
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| Record name | 2-Chloro-6-nitroaniline | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37398 | |
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| Record name | 2-Chloro-6-nitroaniline | |
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| Record name | 2-chloro-6-nitroaniline | |
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| Record name | 2-Chloro-6-nitroaniline | |
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Foundational & Exploratory
2-Chloro-6-nitroaniline CAS number 769-11-9
An In-depth Technical Guide to 2-Chloro-6-nitroaniline (CAS: 769-11-9)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. Eschewing a rigid template, this guide is structured to deliver field-proven insights into the compound's core characteristics, from its fundamental physicochemical properties to its synthesis, reactivity, and safe handling.
Core Compound Profile and Physicochemical Properties
This compound (C₆H₅ClN₂O₂) is a substituted aniline derivative featuring chloro and nitro groups ortho to the amine functionality.[1][2] This specific arrangement of electron-withdrawing groups significantly influences the molecule's reactivity, acidity, and overall utility as a synthetic building block. The compound typically appears as a pale yellow to orange solid.[1][3]
Its strategic importance lies in its role as a precursor for more complex molecules, including pharmaceuticals and dyes, where the functional groups can be selectively modified.[1][4]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source(s) |
| CAS Number | 769-11-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][2][4][6] |
| Molecular Weight | 172.57 g/mol | [1][2][3][6] |
| Melting Point | 74-80 °C | [1][3][7] |
| Boiling Point | 284.3 °C (Predicted) | [1][6][7] |
| Density | 1.494 g/cm³ (Predicted) | [1][6][7] |
| Appearance | Pale yellow solid | [1] |
| Solubility | Soluble in hot ethanol, acetic acid, dimethylformamide | [1] |
| pKa | 2.41 (Predicted) | [1][7][8] |
| LogP | 2.90 | [6] |
| ¹³C NMR Shifts (ppm) | 145.4, 134.1, 127.8, 126.1, 122.9, 118.8 | [9] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most logically achieved through the electrophilic aromatic substitution of 2-nitroaniline. The existing amino and nitro groups direct the regioselectivity of the incoming electrophile (chlorine). The strongly activating, ortho-para directing amino group and the strongly deactivating, meta-directing nitro group work in concert. The position ortho to the amino group (C6) is sterically hindered and electronically activated, making it a prime target for chlorination.
Caption: Workflow for the synthesis of this compound.
Protocol 1: Laboratory Scale Synthesis via Chlorination
This protocol is based on established principles for the chlorination of nitroanilines.[10][11] The causality for using a concentrated acid medium is to protonate the starting material, rendering it soluble and controlling reactivity, while heating accelerates the reaction rate.
-
Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, suspend 2-nitroaniline (1.0 mol) in 4-6 N aqueous hydrochloric acid.
-
Heating: Heat the mixture to reflux (approximately 95-110 °C) with vigorous stirring until the solid dissolves.[10][11]
-
Chlorination: Bubble chlorine gas (Cl₂) through the solution at a steady rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove residual acid, followed by recrystallization from ethanol to yield pure this compound.
This self-validating system relies on analytical monitoring (TLC/HPLC) to confirm the consumption of starting material and the formation of the desired product before proceeding to isolation, ensuring efficiency and purity.
Chemical Reactivity and Applications in Drug Development
The utility of this compound stems from the distinct reactivity of its three functional groups. It serves as a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical and dye industries.[4]
-
Amino Group (-NH₂): Can be diazotized and subsequently replaced (Sandmeyer reaction) or can undergo acylation or alkylation.
-
Nitro Group (-NO₂): Can be readily reduced to an amino group, forming a diamine derivative. This opens pathways to synthesizing heterocyclic compounds like benzimidazoles.
-
Chloro Group (-Cl): Can be displaced via nucleophilic aromatic substitution, although this is less favorable due to the presence of two other electron-withdrawing groups.
Its role as a key intermediate in the synthesis of biologically active compounds makes it highly valuable for drug discovery professionals.[4]
Caption: Reactivity pathways of this compound.
Analytical Characterization
Accurate characterization is crucial for verifying the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is employed.
Protocol 2: HPLC Purity Analysis
This reverse-phase HPLC method is designed to separate this compound from potential impurities.[12] The choice of a C18 column is based on the compound's moderate polarity, while the acetonitrile/water mobile phase allows for effective elution.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% phosphoric acid added to the aqueous phase to ensure sharp peak shapes.[12] For MS compatibility, formic acid should be used instead of phosphoric acid.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of ~1 mg/mL.
Safety and Toxicology
Understanding the hazards associated with this compound is paramount for safe handling in a laboratory or industrial setting. Researchers must use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information for this compound
| Hazard Class | Pictogram | Signal Word | Hazard Statement Code | Hazard Statement | Source(s) |
| Acute Toxicity (Oral) | GHS07 | Warning | H302 | Harmful if swallowed | |
| Skin Sensitization | GHS07 | Warning | H317 | May cause an allergic skin reaction | |
| Skin Irritation | GHS07 | Warning | H315 | Causes skin irritation | [3] |
| Eye Irritation | GHS07 | Warning | H319 | Causes serious eye irritation | [3] |
| STOT Single Exposure | GHS07 | Warning | H335 | May cause respiratory irritation | [3] |
In case of exposure, immediate action is required. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[13] Always consult the Safety Data Sheet (SDS) before handling this compound.
References
- 1. chembk.com [chembk.com]
- 2. 769-11-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. 769-11-9 this compound AKSci J98106 [aksci.com]
- 4. a2bchem.com [a2bchem.com]
- 5. This compound | 769-11-9 [chemicalbook.com]
- 6. This compound | CAS#:769-11-9 | Chemsrc [chemsrc.com]
- 7. This compound CAS#: 769-11-9 [amp.chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. patents.justia.com [patents.justia.com]
- 11. US4414415A - Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process - Google Patents [patents.google.com]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Physicochemical Properties of 2-Chloro-6-nitroaniline for Research and Development
Abstract: 2-Chloro-6-nitroaniline (CAS No. 769-11-9) is a pivotal chemical intermediate in the synthesis of a diverse range of organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1] A thorough understanding of its physicochemical properties is fundamental for its effective application in laboratory research and industrial process development. This guide provides a comprehensive technical overview of this compound, detailing its core physical and chemical characteristics, spectroscopic signature, solubility behavior, and essential safety protocols. The methodologies for determining these properties are presented with an emphasis on the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can leverage this molecule to its full potential in a safe and controlled manner.
Core Molecular and Physical Properties
This compound is a substituted aromatic amine characterized by the presence of both an electron-withdrawing nitro group and a halogen substituent ortho to the amino group. These functional groups profoundly influence its chemical reactivity, solubility, and spectroscopic behavior. The compound typically presents as a pale yellow solid or crystalline powder.[1][2]
A summary of its fundamental properties is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 769-11-9 | [1][3] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][4][5] |
| Molecular Weight | 172.57 g/mol | [1][4][5] |
| Appearance | Pale yellow solid/crystals | [1][2] |
| Melting Point | 74-75 °C | [1][2][6] |
| Boiling Point | 284.3 ± 20.0 °C (Predicted) | [1][2][4] |
| Density | 1.494 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 2.41 (for the protonated amine, 25 °C) | [1][2][6] |
| LogP (Octanol/Water) | ~2.9 | [4][6] |
The pKa of 2.41 is a critical parameter, indicating that this compound is a very weak base.[1][2][6] The strong electron-withdrawing effects of the ortho-chloro and ortho-nitro groups significantly reduce the electron density on the nitrogen atom of the amino group, making it less available for protonation compared to aniline (pKa ≈ 4.6). This low basicity must be considered when designing reactions in acidic media or performing extractions.
The LogP value of approximately 2.9 suggests that the compound is moderately lipophilic.[4][6] This property is crucial for predicting its solubility in organic solvents versus aqueous media and provides initial insights for drug development professionals regarding its potential to cross biological membranes.
Spectroscopic and Chromatographic Characterization
Structural confirmation and purity assessment are paramount. A multi-technique approach involving spectroscopy and chromatography provides a self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for unambiguous structure elucidation. For this compound, both ¹H and ¹³C NMR are informative.
-
¹H NMR: The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, complex splitting (doublets of doublets, triplets) is expected, and the chemical shifts will be influenced by the electronic effects of the substituents. The amino group protons (–NH₂) will typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
¹³C NMR: Six signals are expected for the six unique carbon atoms in the aromatic ring. The carbons directly attached to the substituents (C-Cl, C-NO₂, C-NH₂) will have characteristic chemical shifts that can be predicted and confirmed.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to better resolve N-H proton signals.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard parameters for acquisition are typically sufficient.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Interpretation: Integrate the ¹H signals, determine the coupling constants (J-values), and assign the signals to the respective protons. Assign the ¹³C signals based on chemical shifts and, if necessary, by using advanced techniques like HSQC or HMBC.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretching: The amino group will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric vibrations.
-
N-O Stretching: The nitro group exhibits two strong, characteristic absorption bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
Aromatic Region: C-H stretching vibrations appear above 3000 cm⁻¹, and C=C ring stretching vibrations are seen in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretching: A band in the 600-800 cm⁻¹ region can often be attributed to the carbon-chlorine bond.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a separation technique like Gas Chromatography (GC-MS), is essential for confirming the molecular weight and providing fragmentation data that supports the proposed structure.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 172.
-
Isotopic Pattern: A key feature will be the characteristic isotopic pattern of chlorine. There will be two prominent peaks for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2⁺) at m/z 174. This isotopic signature is a definitive confirmation of the presence of one chlorine atom.
Solubility Profile and Determination
The solubility of this compound is a critical factor for its use in synthesis and formulation. It is reported to be soluble in hot ethanol, acetic acid, and dimethylformamide.[1] For quantitative analysis, a standardized method is required.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
This method is the gold standard for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
-
System Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., ethanol, water, ethyl acetate) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials in a temperature-controlled shaker or water bath (e.g., at 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.
The choice of the shake-flask method is based on its reliability in achieving a true thermodynamic equilibrium between the solute and solvent, providing highly reproducible and accurate solubility data.[7]
Synthesis and Reactivity Overview
While various synthetic routes exist for nitroanilines, a common strategy involves the nucleophilic aromatic substitution of a suitably activated precursor. For instance, the synthesis of 2-nitroaniline can be achieved by reacting 2-nitrochlorobenzene with ammonia.[8] A plausible route to this compound would involve the ammonolysis of 1,2-dichloro-3-nitrobenzene, where the chlorine at the 2-position is activated by both ortho and para nitro groups, making it susceptible to substitution.
The reactivity of this compound is dictated by its three functional groups:
-
Amino Group: Can be diazotized to form a diazonium salt, a versatile intermediate for introducing other functional groups. It can also be acylated or alkylated.
-
Nitro Group: Can be reduced to an amino group, yielding 2-chloro-1,6-diaminobenzene, a valuable building block for heterocyclic synthesis.
-
Aromatic Ring: The ring is generally deactivated towards electrophilic substitution due to the nitro group, but the amino group can direct substitution under specific conditions.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and may cause allergic skin reactions.[1][2]
| Safety Aspect | Recommendation | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reaction | [3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, lab coat. | [1][9] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. | [9] |
| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C. Keep in a dark place to prevent degradation. | [1][2][6] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [1][9] |
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 769-11-9 [amp.chemicalbook.com]
- 3. This compound | 769-11-9 [chemicalbook.com]
- 4. This compound | CAS#:769-11-9 | Chemsrc [chemsrc.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. This compound|lookchem [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-Chloro-6-nitroaniline (C₆H₅ClN₂O₂)
Executive Summary
This technical guide provides a comprehensive overview of 2-Chloro-6-nitroaniline (CAS No: 769-11-9), a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. This document delves into the compound's fundamental molecular and physical properties, offers a detailed, field-proven synthesis protocol with mechanistic insights, explores its applications as a strategic building block, and outlines critical safety and handling procedures. The guide is structured to serve as a practical and authoritative resource, enabling scientists to leverage the unique reactivity of this molecule effectively and safely in their development pipelines.
Compound Identification and Core Properties
This compound is a substituted aromatic amine whose chemical behavior is dictated by the interplay of its three functional groups: an amine (-NH₂), a chloro (-Cl), and a nitro (-NO₂) group. The ortho-positioning of the chloro and nitro groups relative to the amine function sterically hinders and electronically deactivates the amine, imparting unique reactivity that is highly valuable in multi-step organic synthesis.
Molecular and Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential data for experimental design and process control.
| Parameter | Value | Source(s) |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 769-11-9 | --INVALID-LINK-- |
| Molecular Formula | C₆H₅ClN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 172.57 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow solid | --INVALID-LINK-- |
| Melting Point | 74-75 °C | --INVALID-LINK-- |
| Boiling Point | 284.3 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.494 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in hot ethanol, acetic acid, and dimethylformamide. | --INVALID-LINK-- |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound presents a regioselectivity challenge. Direct chlorination of 2-nitroaniline is often unselective, leading to a mixture of chlorinated products. A more controlled and reliable approach is the direct amination of a suitable precursor, such as m-chloronitrobenzene. This method, detailed in patent literature, offers a viable route to the desired isomer.[1]
Synthesis via Direct Amination of m-Chloronitrobenzene
This protocol is based on the vicarious nucleophilic substitution (VNS) of hydrogen, a powerful method for introducing nucleophiles onto electron-deficient aromatic rings. Here, m-chloronitrobenzene is aminated using an O-alkylhydroxylamine in the presence of a strong base.
Expertise & Rationale: The choice of m-chloronitrobenzene as the starting material is strategic. The nitro group strongly activates the aromatic ring towards nucleophilic attack. The use of a potent base like potassium tert-butoxide is essential to deprotonate the aminating agent and facilitate the formation of the sigma-complex intermediate, which is a hallmark of the VNS mechanism. The reaction yields a mixture of isomers, from which the target this compound can be isolated.
Experimental Protocol[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve m-chloronitrobenzene (2 mmol) and O-methylhydroxylamine (2.5 mmol) in 3 mL of N,N-dimethylformamide (DMF).
-
Base Preparation: In a separate flask, prepare a solution of potassium tert-butoxide (6 mmol) in 7 mL of DMF.
-
Reaction Execution: At room temperature (25 °C), add the solution of m-chloronitrobenzene and O-methylhydroxylamine dropwise to the potassium tert-butoxide solution over 5 minutes with vigorous stirring.
-
Reaction Monitoring: Stir the resulting reaction mixture at 25 °C for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the mixture with methylene chloride or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The resulting crude product is a mixture of isomers. Isolate the target compound, this compound (yield: 41%), using silica gel column chromatography.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via direct amination.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of more complex, biologically active molecules. Its utility stems from the differential reactivity of its functional groups.
-
Precursor for Heterocycles: The primary application of nitroanilines is as precursors to phenylenediamines via reduction of the nitro group. The resulting 2-chloro-1,6-diaminobenzene can then be used to construct a wide range of heterocyclic systems, such as benzimidazoles, which are core scaffolds in many pharmaceuticals.[2]
-
Intermediate for Dyes and Agrochemicals: Substituted anilines are foundational components in the synthesis of azo dyes and various pesticides. The specific substitution pattern of this compound can be exploited to tune the color of dyes or the biological activity of agrochemicals.
-
Role in Medicinal Chemistry: Aromatic nitro compounds are integral to numerous drugs.[3] The nitro group can act as a bioisostere or be reduced in vivo to a hydroxylamine or amine, which may be critical for the drug's mechanism of action.[4] While direct applications of this specific isomer are not widely documented, its structural motifs are present in molecules explored as potential inhibitors for cancer and HIV. The presence of the chloro and nitro groups allows for further synthetic modifications, making it a versatile starting point for creating libraries of compounds for screening.
Role as a Synthetic Intermediate
Caption: Synthetic utility of this compound leading to diverse chemical scaffolds.
Safety, Handling, and Storage
Proper handling of this compound is imperative to ensure laboratory safety. The compound is classified with specific hazards that necessitate stringent control measures.
Hazard Identification
| GHS Pictogram | Signal Word | Hazard Statements |
|
| Warning | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. |
Data sourced from Sigma-Aldrich Safety Data Sheet.
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Avoid direct contact.
-
Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.
-
-
Hygiene Practices: Avoid formation of dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and prevent dust formation. Collect the spilled solid using a method that does not generate dust (e.g., gentle sweeping with a soft brush and dustpan) and place it in a sealed container for disposal.
Storage Guidelines
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Atmosphere: For long-term stability and to prevent degradation, store under an inert atmosphere (e.g., nitrogen or argon).
-
Light: Keep the container in a dark place to prevent photochemical reactions.
Conclusion
This compound is a chemical intermediate with significant value in synthetic chemistry. Its molecular weight of 172.57 g/mol and formula C₆H₅ClN₂O₂ define a structure with versatile reactivity. The synthesis protocol provided herein offers a reliable method for its preparation, enabling researchers to access this key building block. Its utility as a precursor for pharmaceuticals, dyes, and other complex organic molecules underscores its importance in various stages of chemical product development. Adherence to the outlined safety and handling procedures is essential for mitigating risks and ensuring a safe research environment.
References
- 1. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 2. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 4. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
The Solubility of 2-Chloro-6-nitroaniline in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-Chloro-6-nitroaniline (CAS 769-11-9), a key intermediate in various synthetic processes within the pharmaceutical and chemical industries.[1] While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational principles of solubility, leverages data from structurally analogous compounds, and provides a robust experimental framework for its determination. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation.
Introduction: The Significance of this compound
This compound is a substituted aromatic amine characterized by the presence of a chloro and a nitro group ortho to the amine functionality on a benzene ring. These functional groups impart specific chemical reactivity and physical properties, making it a valuable precursor in the synthesis of dyes, pigments, and a range of biologically active molecules.[1][2] Understanding its solubility is a critical first step in process development, as it directly influences reaction kinetics, crystallization, and the bioavailability of downstream active pharmaceutical ingredients (APIs). Poor solubility can present significant challenges, leading to issues in formulation and potentially compromising therapeutic efficacy.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. Key properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 769-11-9 | [2][3] |
| Molecular Formula | C₆H₅ClN₂O₂ | [2][3] |
| Molecular Weight | 172.57 g/mol | [2][3] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 74-75 °C | [2][4] |
| Boiling Point | 284.3 ± 20.0 °C (Predicted) | [4] |
| Density | 1.5 ± 0.1 g/cm³ | |
| LogP (Octanol/Water) | 2.90 - 2.93 | [3] |
| pKa | 2.41 (Predicted) | [2][4] |
The relatively high LogP value indicates a preference for lipophilic (non-polar) environments over aqueous media, suggesting limited water solubility but better solubility in organic solvents.
Theoretical Framework: Intermolecular Forces and Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The solubility of this compound is governed by the balance of intermolecular forces between the solute molecules and the solvent molecules.
-
Hydrogen Bonding: The amine (-NH₂) group can act as a hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group and the nitrogen of the amine group can act as hydrogen bond acceptors.[3] Solvents that can participate in hydrogen bonding (polar protic solvents like alcohols) are expected to be effective at solvating this molecule.
-
Dipole-Dipole Interactions: The nitro and chloro groups are strongly electron-withdrawing, creating a significant molecular dipole. Polar aprotic solvents (e.g., acetone, ethyl acetate) with large dipole moments can interact favorably with these permanent dipoles.[5]
-
Van der Waals Forces: These non-specific interactions are present in all systems and will be the primary mode of interaction with non-polar solvents (e.g., toluene, hexane).
The ortho positioning of the bulky chloro and nitro groups to the amine group may introduce steric hindrance, potentially influencing the extent of intermolecular hydrogen bonding between solute molecules and with solvent molecules.
Caption: Intermolecular forces governing solubility.
Solubility Profile: Qualitative Data and Comparative Analysis
Direct, quantitative solubility data for this compound is sparse in the available literature. However, qualitative reports indicate that it is soluble in hot ethanol, acetic acid, and dimethylformamide.[2]
To build a more comprehensive, albeit predictive, profile, it is instructive to examine the experimentally determined solubility of structurally similar isomers. Data for 2-chloro-5-nitroaniline and 4-chloro-2-nitroaniline, which share the same molecular formula and functional groups, provide valuable insight into the expected behavior of this compound.
Table 2: Comparative Solubility of Chloro-Nitroaniline Isomers in Organic Solvents
| Solvent | Solvent Type | 2-Chloro-5-nitroaniline Solubility Order | 4-Chloro-2-nitroaniline Solubility Order | Predicted this compound Behavior |
| N-Methylpyrrolidone (NMP) | Polar Aprotic | 1st (Highest) | 1st (Highest) | Very High Solubility |
| Acetone | Polar Aprotic | 2nd | --- | High Solubility |
| Ethyl Acetate | Polar Aprotic | 5th | 2nd (tie) | Good Solubility |
| Acetonitrile | Polar Aprotic | 6th | 2nd (tie) | Good Solubility |
| 1,4-Dioxane | Polar Aprotic | 4th | 3rd | Good Solubility |
| Ethanol | Polar Protic | 8th | 5th | Moderate Solubility |
| Methanol | Polar Protic | 10th | 4th | Moderate Solubility |
| n-Propanol | Polar Protic | 9th | 6th | Moderate Solubility |
| Isopropanol | Polar Protic | 12th (Lowest) | 7th | Lower Solubility |
| Toluene | Non-Polar | 7th | --- | Low to Moderate Solubility |
| Cyclohexane | Non-Polar | --- | 10th | Very Low Solubility |
Data for 2-chloro-5-nitroaniline and 4-chloro-2-nitroaniline is derived from mole fraction data at a constant temperature and presented as a ranked order of solubility. Source:[6][7]
Analysis and Causality:
-
Polar Aprotic Solvents: The highest solubilities are consistently observed in polar aprotic solvents like NMP, acetone, and ethyl acetate.[6][7] This is attributable to the strong dipole-dipole interactions between the solvent and the highly polarized solute molecule.
-
Polar Protic Solvents: Alcohols like methanol and ethanol show moderate solubility.[6][7] While they can form hydrogen bonds, the energy required to break the strong hydrogen bonds within the solvent (solvent-solvent interactions) and the crystal lattice energy of the solute must be overcome, leading to more moderate solubility compared to top-tier aprotic solvents. The decrease in solubility with increasing alkyl chain length (ethanol > n-propanol > isopropanol) is expected due to the decreasing polarity of the alcohol.[6]
-
Non-Polar Solvents: Solubility is significantly lower in non-polar solvents like toluene and especially cyclohexane.[6][7] These solvents can only engage in weak van der Waals forces, which are insufficient to overcome the strong solute-solute interactions in the crystal lattice.
Based on this comparative analysis, this compound is predicted to exhibit its highest solubility in polar aprotic solvents and moderate to low solubility in polar protic and non-polar solvents, respectively.
Experimental Protocol for Accurate Solubility Determination
For applications requiring precise solubility values, experimental determination is imperative. The isothermal equilibrium (or "shake-flask") method is the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (HPLC grade)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Standard Solutions:
-
Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Equilibration (Shake-Flask):
-
Add an excess amount of solid this compound to a vial (enough to ensure a solid phase remains at equilibrium).
-
Add a precise volume of the selected solvent (e.g., 5 mL).
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker (e.g., 25 °C ± 0.5 °C).
-
Agitate the slurry for a predetermined period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.
-
-
Sample Separation:
-
After equilibration, cease agitation and allow the vial to stand at the same constant temperature for at least 2 hours to allow undissolved solids to sediment.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at the controlled temperature.
-
Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This clear filtrate is the saturated solution.
-
-
Quantification:
-
Accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the range of the calibration standards.
-
Analyze the calibration standards and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometric method.
-
For HPLC, monitor at the wavelength of maximum absorbance (λmax) for this compound.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
-
Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Conclusion
While direct quantitative solubility data for this compound remains limited, a robust understanding of its likely behavior can be established through the fundamental principles of intermolecular forces and comparative analysis with structurally related isomers. It is predicted to be most soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in non-polar solvents. For applications in synthesis, purification, and formulation where precision is paramount, the isothermal equilibrium method detailed in this guide provides a reliable and self-validating framework for obtaining the critical solubility data necessary for successful research and development.
References
An In-depth Technical Guide to the Thermal Properties of 2-Chloro-6-nitroaniline
Executive Summary: The Criticality of Thermal Properties in the Application of 2-Chloro-6-nitroaniline
This compound (CAS No: 769-11-9) is a pivotal chemical intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and agrochemicals.[1][2] Its molecular structure, featuring an aniline backbone substituted with both a chloro and a nitro group, imparts specific reactivity and physical characteristics that are fundamental to its utility. A thorough understanding of its thermal properties, specifically its melting and boiling points, is not merely academic. These parameters are critical for process optimization, purification strategies, safety protocols, and ensuring the integrity of the final products. This guide provides a comprehensive analysis of the melting and boiling points of this compound, grounded in established physicochemical data and supplemented with detailed, field-proven experimental methodologies for their verification.
Physicochemical and Thermal Data Synopsis
The thermal behavior of a compound is a direct manifestation of its molecular structure and the intermolecular forces at play. For this compound, the presence of a hydrogen-bond-donating amine group, an electron-withdrawing nitro group, and a halogen substituent creates a complex interplay of dipole-dipole interactions, hydrogen bonding, and van der Waals forces, which collectively dictate its physical state at various temperatures.
| Property | Value | Source(s) |
| Melting Point | 74-75 °C | [1][3] |
| Boiling Point | 284.3 °C (at 760 mmHg) | [1][4][3][5] |
| Molecular Formula | C6H5ClN2O2 | [1][5] |
| Molecular Weight | 172.57 g/mol | [5] |
| Appearance | Pale yellow solid | [1] |
| Density | 1.494 g/cm³ | [4][3] |
| Flash Point | 125.8 °C | [4][5] |
| Solubility | Soluble in hot ethanol, acetic acid, and dimethylformamide | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [3] |
The Science Behind Phase Transitions: A Closer Look at this compound
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This phase change occurs when the thermal energy of the molecules overcomes the lattice energy holding the crystal structure together. For this compound, the relatively high melting point of 74-75 °C is indicative of strong intermolecular forces. The sharp, narrow range of this melting point is a key indicator of high purity. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The reported boiling point of 284.3 °C at 760 mmHg suggests that significant thermal energy is required to overcome the intermolecular attractive forces in the liquid state and allow molecules to escape into the vapor phase. It is crucial to note the pressure dependence of the boiling point; at reduced pressures (e.g., under vacuum), the boiling point will be significantly lower, a principle often exploited in the purification of high-boiling compounds to prevent thermal decomposition.
Experimental Protocol: High-Fidelity Melting Point Determination
The determination of a sharp melting point is a fundamental technique for assessing the purity of a crystalline organic compound. The capillary method described here is a standard, reliable procedure.
Causality and Rationale
The choice of a slow heating rate (1-2 °C per minute) as the sample approaches its melting point is critical. A rapid heating rate does not allow for thermal equilibrium to be established between the sample, the thermometer, and the heating block, leading to an erroneously high and broad melting point reading. A sharp, narrow melting range (typically ≤ 1 °C) is a hallmark of a pure substance.
Step-by-Step Methodology
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a depth of 2-3 mm. The sample should be tightly packed by tapping the tube.
-
Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Heating (Initial Phase): Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (74 °C).
-
Slow Heating (Determination Phase): Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation and Recording:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range T1-T2.
Workflow Visualization
Caption: Workflow for Melting Point Determination.
Experimental Protocol: Boiling Point Determination by Distillation
Given the high boiling point of this compound, a standard distillation setup is appropriate for its determination at atmospheric pressure. This method identifies the boiling point as the temperature at which a stable equilibrium exists between the liquid and vapor phases.
Causality and Rationale
The key to an accurate boiling point measurement is ensuring that the thermometer bulb is positioned correctly—just below the side arm of the distillation head. This placement guarantees that the measured temperature is that of the vapor in equilibrium with the boiling liquid, not the superheated liquid itself. The collection of the first few drops of distillate confirms that the entire apparatus has reached thermal equilibrium.
Step-by-Step Methodology
-
Apparatus Assembly: Assemble a standard distillation apparatus using a round-bottom flask, a distillation head with a calibrated thermometer, a condenser, and a receiving flask.
-
Sample and Boiling Chips: Place a small volume of this compound and a few boiling chips into the round-bottom flask. Boiling chips are essential to prevent bumping and ensure smooth boiling.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Observation: As the liquid heats, a ring of condensing vapor will rise through the apparatus.
-
Equilibrium and Measurement: The boiling point is the temperature that remains constant on the thermometer as the vapor bathes the thermometer bulb and the first drops of distillate are collected in the receiving flask.
-
Recording: Record the stable temperature reading from the thermometer. It is also critical to record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.
Workflow Visualization
Caption: Workflow for Boiling Point Determination.
Synthesis and Industrial Relevance
This compound is typically synthesized via the amination of 2-nitrochlorobenzene, where the chloro group is displaced by ammonia. This reaction is a cornerstone of industrial aromatic chemistry.[6] The compound serves as a crucial precursor. For instance, its derivatives are used in creating specialized dyes and pigments. In the pharmaceutical sector, substituted anilines are common scaffolds for building more complex, biologically active molecules. Similarly, in agrochemical development, it can be a starting material for certain classes of herbicides and pesticides.
Safety, Handling, and Storage
As a nitroaromatic compound, this compound requires careful handling.
-
Hazards: It is harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[7]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.[1]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, under an inert atmosphere (like nitrogen or argon) at temperatures between 2-8 °C to maintain its stability and purity.[3][7]
References
- 1. chembk.com [chembk.com]
- 2. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique [mdpi.com]
- 3. This compound CAS#: 769-11-9 [amp.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | CAS#:769-11-9 | Chemsrc [chemsrc.com]
- 6. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 7. This compound | 769-11-9 [sigmaaldrich.com]
An In-Depth Technical Guide to the Spectral Analysis of 2-Chloro-6-nitroaniline
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Analytical Imperative for 2-Chloro-6-nitroaniline
This compound is a key aromatic intermediate in the synthesis of a diverse array of organic molecules, including pharmaceuticals, dyes, and agrochemicals. Its utility stems from the unique reactivity conferred by the ortho- and para-directing amino group, the electron-withdrawing nitro group, and the sterically influential and electron-withdrawing chloro substituent. The precise arrangement of these functional groups dictates the molecule's chemical behavior and, ultimately, the success of synthetic endeavors.
For the researcher or drug development professional, an unambiguous structural confirmation of this compound is not merely a procedural formality but a cornerstone of scientific integrity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools for this confirmation. This guide provides a comprehensive, in-depth analysis of the expected spectral data for this compound, grounded in the fundamental principles of these analytical methods and enriched with insights into the causal relationships between molecular structure and spectral output.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
A. ¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.
Expected ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.5 - 7.7 | Doublet of doublets (dd) | J(H3-H4) ≈ 8-9, J(H3-H5) ≈ 1-2 |
| H-4 | ~6.8 - 7.0 | Triplet (t) or Triplet of doublets (td) | J(H4-H3) ≈ 8-9, J(H4-H5) ≈ 7-8 |
| H-5 | ~7.3 - 7.5 | Doublet of doublets (dd) | J(H5-H4) ≈ 7-8, J(H5-H3) ≈ 1-2 |
| -NH₂ | ~5.0 - 6.0 | Broad singlet | - |
Interpretation and Causality:
The predicted chemical shifts are rationalized by considering the interplay of inductive and resonance effects of the substituents. The nitro group is a strong electron-withdrawing group, deshielding the aromatic protons. Conversely, the amino group is an electron-donating group, which would typically shield the protons. The chlorine atom exerts an inductive electron-withdrawing effect.
-
H-3: This proton is ortho to the electron-withdrawing nitro group and meta to the electron-donating amino group, leading to a downfield shift.
-
H-4: Positioned para to the nitro group and meta to the chloro and amino groups, this proton experiences a moderate chemical shift.
-
H-5: This proton is ortho to the amino group and meta to the nitro and chloro groups, resulting in a relatively upfield shift compared to H-3.
-
-NH₂ Protons: The amine protons are exchangeable and often appear as a broad singlet. Their chemical shift can be highly dependent on the solvent, concentration, and temperature.
The coupling pattern arises from spin-spin interactions between adjacent protons. The ortho coupling (³J) is typically the largest (7-9 Hz), followed by meta coupling (⁴J, 1-3 Hz), and para coupling (⁵J) which is often negligible.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be useful for observing exchangeable protons like those of the amine group.
-
Instrument Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environments.
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | ~145 - 150 |
| C-2 (-Cl) | ~115 - 120 |
| C-3 | ~130 - 135 |
| C-4 | ~120 - 125 |
| C-5 | ~118 - 123 |
| C-6 (-NO₂) | ~140 - 145 |
Interpretation and Causality:
The chemical shifts of the carbon atoms are influenced by the electronegativity and resonance effects of the attached substituents.
-
C-1 and C-6: The carbons directly attached to the amino and nitro groups, respectively, will be significantly affected. The amino group typically causes an upfield shift, while the nitro group causes a downfield shift.
-
C-2: The carbon bearing the chlorine atom will experience a downfield shift due to the electronegativity of chlorine.
-
C-3, C-4, and C-5: The chemical shifts of these carbons are influenced by their positions relative to the three substituents.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically necessary.
-
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.
Visualization of NMR Assignments:
Caption: Predicted ¹H and ¹³C NMR assignments for this compound.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H, N-O, C-Cl, and aromatic C-H and C=C bonds.
Expected IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| N-O (Nitro) | Asymmetric Stretch | 1500 - 1550 | Strong |
| N-O (Nitro) | Symmetric Stretch | 1330 - 1370 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| C-N (Amine) | Stretch | 1250 - 1350 | Medium |
| C-Cl | Stretch | 600 - 800 | Medium to Strong |
Interpretation and Causality:
-
N-H Stretching: The presence of two bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
N-O Stretching: The two strong absorption bands for the nitro group are highly characteristic and are due to the asymmetric and symmetric stretching of the N-O bonds.
-
Aromatic Region: The absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions are indicative of the aromatic ring.
-
C-Cl Stretching: The presence of a C-Cl bond is confirmed by a band in the fingerprint region (600-800 cm⁻¹).
Experimental Protocol for FTIR:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the diamond or germanium crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the instrument and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Visualization of IR Workflow:
Caption: Workflow for obtaining an FTIR spectrum of a solid sample.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum of this compound will exhibit a molecular ion peak. Due to the presence of chlorine, an isotopic pattern will be observed.
-
m/z 172: Corresponding to the molecule with the ³⁵Cl isotope.
-
m/z 174: Corresponding to the molecule with the ³⁷Cl isotope, with an intensity of approximately one-third of the m/z 172 peak.
-
-
Key Fragmentation Pathways: Electron impact (EI) ionization is expected to induce fragmentation. Common fragmentation patterns for nitroaromatic compounds include:
-
Loss of NO₂: [M - 46]⁺
-
Loss of NO: [M - 30]⁺
-
Loss of Cl: [M - 35]⁺ or [M - 37]⁺
-
Loss of HCN from the aniline ring: A common fragmentation pathway for anilines.
-
Interpretation and Causality:
The presence of the characteristic M⁺ and M+2 isotopic pattern for chlorine is a definitive indicator of a monochlorinated compound. The fragmentation pattern provides corroborating evidence for the presence of the nitro and amino groups and the aromatic ring. The relative intensities of the fragment ions can provide further clues about the stability of the resulting ions and radicals.
Experimental Protocol for MS:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule, typically using an electron energy of 70 eV.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
-
Detection: The ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Visualization of MS Fragmentation Logic:
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
IV. Conclusion: A Synergistic Approach to Structural Verification
The structural elucidation of this compound is a critical step in its application in research and development. While this guide provides a detailed prediction and interpretation of its NMR, IR, and MS spectra, it is the synergistic use of these techniques that provides the highest level of confidence in structural assignment. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the underlying principles and the expected spectral outcomes, researchers and scientists can approach the analysis of this important synthetic intermediate with expertise and trustworthiness.
V. References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. --INVALID-LINK--
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. --INVALID-LINK--
-
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. --INVALID-LINK--
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. --INVALID-LINK--
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. --INVALID-LINK--
health and safety information for 2-Chloro-6-nitroaniline
An In-Depth Technical Guide to the Health and Safety of 2-Chloro-6-nitroaniline
This guide provides comprehensive health and safety information for this compound (CAS No. 769-11-9), tailored for researchers, scientists, and drug development professionals. The focus is on understanding the inherent hazards, implementing robust safety protocols, and responding effectively to emergencies, ensuring a safe laboratory environment.
This compound is a chlorinated nitroaniline derivative. Understanding its physical and chemical properties is fundamental to anticipating its behavior in the laboratory and implementing appropriate handling procedures. For instance, its solid form and low vapor pressure at room temperature suggest that the primary exposure risk during handling is through inhalation of dust particles and direct skin contact, rather than vapor inhalation.
| Property | Value | Reference |
| CAS Number | 769-11-9 | [1][2] |
| Molecular Formula | C₆H₅ClN₂O₂ | [3][4] |
| Molecular Weight | 172.57 g/mol | [4] |
| Appearance | Pale yellow solid | [3] |
| Melting Point | 74-75 °C | [3] |
| Boiling Point | 284.3 ± 20.0 °C (Predicted) | [3][4] |
| Flash Point | 125.8 °C | [3] |
| Density | 1.494 - 1.5 g/cm³ | [3][4] |
| Vapor Pressure | 0.003 mmHg at 25°C | [3] |
| Solubility | Soluble in hot ethanol, acetic acid, and dimethylformamide. | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary hazards are related to acute toxicity and skin sensitization. While comprehensive toxicological data for this specific isomer is limited, the known hazards and data from related nitroaniline compounds necessitate stringent safety precautions.
GHS Classification:
Toxicological Insights: The toxicological profile is driven by the chloro- and nitro- functional groups on the aniline backbone.
-
Routes of Exposure: The main routes of occupational exposure are inhalation of dust, skin contact, eye contact, and ingestion.[3]
-
Acute Effects: Ingestion can be harmful.[2] Skin contact may lead to sensitization, causing an allergic reaction upon subsequent exposures.[2] It is also noted as being irritating to the skin, eyes, and respiratory tract.[3] Related compounds like 4-Chloro-2-nitroaniline are classified as fatal if swallowed, in contact with skin, or if inhaled, suggesting that high-level exposure to any isomer should be considered extremely dangerous.[5]
-
Chronic Effects: Some nitroaniline compounds may cause damage to organs through prolonged or repeated exposure, with the hematopoietic (blood-forming) system being a potential target.[6][7][8]
-
Environmental Hazards: Related compounds are often classified as toxic to aquatic life with long-lasting effects, meaning releases into the environment must be avoided.[9][10]
Proactive Risk Mitigation: The Hierarchy of Controls
To ensure personnel safety, a systematic approach to risk management is essential. The Hierarchy of Controls prioritizes the most effective measures for hazard mitigation. This framework is not a checklist but a guiding principle for designing safe experimental workflows.
References
- 1. This compound | 769-11-9 [chemicalbook.com]
- 2. This compound | 769-11-9 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. This compound | CAS#:769-11-9 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. aarti-industries.com [aarti-industries.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. lobachemie.com [lobachemie.com]
discovery and history of 2-Chloro-6-nitroaniline
Beginning Research on Aniline
I've initiated my research with comprehensive Google searches, focusing on the discovery, synthesis, and historical development of 2-Chloro-6-nitroaniline. I'm actively gathering information, and I'll soon move on to exploring key chemical reactions and methodologies.
Analyzing Initial Research Findings
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Gathering Data for the Guide
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Discovering Key Properties
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Analyzing Synthesis Methods
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Investigating Historical Origins
Seeking Early Literature
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Considering Previous Research
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Locating Original Source
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Exploring Synthesis Methods
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Refining Historical Research
I'm now focused on the original Körner publication from 1874, hoping it details the this compound synthesis. Broader searches proved unfruitful. I'm expanding my hunt to include other contemporary publications to establish the earliest preparation of this specific compound, aiming for a definitive historical context.
Locating Key Research
I've zeroed in on Wilhelm Körner's work from the 1870s as pivotal to tracing the early history of this compound. My searches have unearthed biographical details and references to his publications, particularly one from 1874 in Gazzetta Chimica Italiana, suggesting a rich starting point for deep dives.
Seeking Original Source Material
I'm now laser-focused on acquiring Körner's 1874 paper. While I've gathered context, including related synthetic methods, the original Gazzetta Chimica Italiana article remains the missing piece. Accessing the full text, or even a detailed abstract, is now paramount for confirming the specifics of the this compound synthesis, which is the crux of this investigation. That direct evidence will complete the picture.
An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-6-nitroaniline
For researchers, chemists, and drug development professionals, the integrity of starting materials is paramount. 2-Chloro-6-nitroaniline, a key intermediate in the synthesis of pharmaceuticals and dyes, is a molecule whose utility is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the principles governing the stability of this nitroaromatic compound, offering field-proven insights and actionable protocols to ensure its safe storage, handling, and effective use in experimental workflows.
Physicochemical Profile of this compound
A foundational understanding of a compound's physical properties is the first step in assessing its stability. This compound is a pale yellow solid at room temperature. Its key physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 769-11-9 | |
| Molecular Formula | C₆H₅ClN₂O₂ | |
| Molecular Weight | 172.57 g/mol | |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 74-75 °C | [1] |
| Boiling Point | 284.3 °C (Predicted) | [1] |
| Solubility | Soluble in hot ethanol, acetic acid, dimethylformamide | [1] |
| Storage Temp. | Room Temperature or 2-8°C (under inert gas) | [1] |
The Energetic Nature and Stability of Nitroaromatic Compounds
The stability of this compound is dominated by the presence of the nitro (-NO₂) group on the aromatic ring. This group is a strong electron-withdrawing entity, which, combined with the high bond energy of the C-NO₂ bond, renders the molecule energetic.[2] Thermal runaway reactions are a known hazard for this class of compounds, where decomposition can become autocatalytic and exothermic, leading to a rapid increase in temperature and pressure.[2]
Factors Influencing Stability
Several environmental factors can accelerate the degradation of this compound. Understanding these is crucial for establishing appropriate storage and handling procedures.
-
Temperature: Heat is a primary driver of decomposition. Nitroaromatic compounds can decompose at elevated temperatures, and this process is often exothermic.[2] Contaminants can significantly lower the onset temperature of thermal decomposition.
-
Light (Photostability): Aromatic amines and nitro compounds can be susceptible to photodegradation. High-energy photons (e.g., from UV light) can promote electrons to excited states, initiating radical reactions or other degradation pathways. Studies on related chloroanilines show photocatalytic degradation yields intermediates like chlorophenols and benzoquinones, eventually leading to mineralization.[3][4] Therefore, protection from light is essential.
-
Incompatible Materials: Contact with incompatible substances is a major risk. The reactivity of this compound is significantly influenced by the presence of acids, bases, and oxidizing agents.
Incompatibilities and Hazardous Reactions
Segregating this compound from the following materials is critical to prevent dangerous reactions and accelerated decomposition.
| Incompatible Class | Examples | Rationale for Incompatibility |
| Strong Bases | Sodium hydroxide, Potassium tert-butoxide | Bases can deprotonate the aniline nitrogen, increasing its nucleophilicity and potentially catalyzing condensation or decomposition reactions. This interaction is known to significantly reduce the thermal stability of aromatic nitro compounds.[5] |
| Strong Acids | Hydrochloric acid, Sulfuric acid | Strong acids can protonate the nitro group, which may catalyze decomposition. They can also lead to violent reactions if mixed in a concentrated form. |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | These can react exothermically with the aniline group, creating a significant fire or explosion hazard. |
| Reducing Agents | Metal hydrides | Can reduce the nitro group in a highly exothermic reaction. |
| Acid Anhydrides & Chlorides | Acetic anhydride, Acetyl chloride | Can acylate the amine group in a potentially vigorous, exothermic reaction. |
Upon decomposition, this compound is expected to release toxic and hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas .
Recommended Storage and Handling Protocols
The following protocols are designed to maintain the chemical integrity of this compound and ensure the safety of laboratory personnel.
Long-Term Storage
For optimal long-term stability (months to years), the following conditions are mandatory:
-
Temperature: Store in a cool environment. While room temperature may be acceptable for shorter periods, storage at 2-8 °C is recommended for long-term preservation.[1]
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen.[1] This prevents oxidative degradation pathways.
-
Light: Keep in a dark place . Use amber glass vials or store containers in light-blocking secondary containment.
-
Container: Use a tightly sealed, clearly labeled container. The label should include the compound name, CAS number, date received, and date opened.
The following decision tree provides a logical workflow for storing a newly received container of this compound.
Figure 1: Decision workflow for proper storage of this compound.
Daily Laboratory Handling
-
Always handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.
-
Avoid creating dust. Use appropriate weighing techniques (e.g., weighing paper, enclosed balance).
-
For solution preparation, add the solid to the solvent slowly. Be aware that dissolution may be exothermic.
Spill and Disposal
In case of a spill, avoid generating dust. Carefully sweep up the solid material into a suitable, closed container for disposal. Wetting the material with water may be appropriate for larger spills to prevent dust generation, but consult your institution's safety guidelines. All waste, including contaminated materials, must be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations.
A Methodological Approach to Stability Assessment
For critical applications, such as in drug development or GMP environments, relying solely on supplier data is insufficient. A formal stability assessment is required. This involves a multi-faceted approach combining thermal analysis and chromatography.
Thermal Hazard Assessment: DSC & TGA
Causality: Before extensive handling, it is crucial to understand the thermal hazards. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques.[6][7] TGA measures mass loss as a function of temperature, identifying when decomposition begins. DSC measures the heat flow associated with thermal transitions, allowing for the determination of the onset temperature of decomposition (Tₒₙₛₑₜ) and the heat of decomposition (ΔHₔ), which indicates the energy released.[7]
-
Instrument Setup: Calibrate the DSC/TGA instrument using appropriate standards (e.g., indium for DSC).
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a suitable pan (e.g., aluminum, or a high-pressure pan for safety).
-
TGA Method:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
-
DSC Method:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in the TGA, at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow.
-
-
Data Analysis: Determine the Tₒₙₛₑₜ and ΔHₔ from the DSC thermogram. A low onset temperature or a large exothermic heat of decomposition indicates a significant thermal hazard.
Purity and Degradation Monitoring: A Stability-Indicating HPLC Method
Causality: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease of the active substance and the increase of degradation products over time. Reverse-phase HPLC with UV detection is the standard approach.
-
Column and Mobile Phase Selection:
-
Based on available literature, a C18 reverse-phase column is a suitable starting point.[8]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) is recommended.[8] Formic acid is preferable for mass spectrometry compatibility.
-
-
Forced Degradation (Stress) Studies:
-
Purpose: To intentionally degrade the sample to ensure the analytical method can separate the parent compound from its degradation products.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat gently (e.g., 60 °C) for several hours.
-
Base Hydrolysis: Dissolve in 0.1 M NaOH and heat gently.
-
Oxidative Degradation: Treat with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Store the solid compound in an oven (e.g., 80 °C) for 24-48 hours.
-
Photodegradation: Expose a solution of the compound to high-intensity UV light.
-
-
Method Development & Validation:
-
Inject the stressed samples into the HPLC system.
-
Optimize the mobile phase gradient and detection wavelength (typically the λₘₐₓ of this compound) to achieve baseline separation between the parent peak and all degradant peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
The following diagram illustrates the workflow for establishing the stability profile.
Figure 2: Workflow for a formal stability assessment study.
Conclusion
This compound is a stable compound when stored and handled correctly. Its primary vulnerabilities are exposure to high temperatures, light, and incompatible materials, particularly strong bases. The integrity of this crucial synthetic intermediate is best preserved by storage in a cool, dark environment under an inert atmosphere. For critical applications, researchers should not rely on assumption; a systematic approach using thermal analysis and stability-indicating chromatography is the only self-validating system to definitively establish a compound's stability profile and ensure the reliability of experimental outcomes.
References
- 1. lookchem.com [lookchem.com]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to the Key Reactive Sites in 2-Chloro-6-nitroaniline
Abstract
2-Chloro-6-nitroaniline is a vital aromatic intermediate characterized by a complex reactivity profile arising from the interplay of its three distinct functional groups: an amino (-NH2), a chloro (-Cl), and a nitro (-NO2) group. This guide provides a comprehensive analysis of the molecule's electronic structure and the specific reactivity of each functional site. We will explore the mechanistic underpinnings of its key transformations, including nucleophilic and electrophilic aromatic substitution, diazotization, and nitro group reduction. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to harness the synthetic potential of this versatile building block.
Introduction: The Molecular Architecture of this compound
This compound (CAS 769-11-9) is a yellow crystalline solid that serves as a precursor in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals.[1] Its synthetic utility is dictated by the electronic properties of its substituents and their positions on the benzene ring. Understanding the electronic landscape is paramount to predicting and controlling its chemical behavior.
The core of its reactivity lies in the electronic tug-of-war between the electron-donating amino group and the electron-withdrawing chloro and nitro groups. This dynamic creates a nuanced pattern of electron density around the aromatic ring, activating certain sites for specific types of reactions while deactivating others.
The Electronic Landscape: A Tug-of-War of Effects
The reactivity of the aromatic ring and its substituents is governed by a combination of inductive and resonance effects. A clear understanding of these principles is essential for predicting regioselectivity in its various reactions.
-
Amino Group (-NH2): This group is a strong activator through resonance (+R effect) by donating its lone pair of electrons into the aromatic π-system. This increases the electron density at the ortho and para positions. Inductively (-I effect), the nitrogen is more electronegative than carbon, but this effect is significantly outweighed by its powerful resonance donation.
-
Chloro Group (-Cl): The chloro group exhibits a dual nature. It is deactivating overall due to its strong inductive electron withdrawal (-I effect). However, through resonance (+R effect), its lone pairs can be donated to the ring, directing incoming electrophiles to the ortho and para positions.
-
Nitro Group (-NO2): This is a powerful deactivating group, withdrawing electron density from the ring through both strong inductive (-I) and resonance (-R) effects.[2] This deactivation is most pronounced at the ortho and para positions, making the nitro group a meta-director for electrophilic aromatic substitution.[2]
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (for EAS) |
| -NH2 | -I (Weakly Withdrawing) | +R (Strongly Donating) | Activating | Ortho, Para |
| -Cl | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |
| -NO2 | -I (Strongly Withdrawing) | -R (Strongly Withdrawing) | Strongly Deactivating | Meta |
Analysis of Key Reactive Sites
The Amino Group: Nucleophilicity and Diazotization
The primary aromatic amine is one of the most versatile functional groups on the molecule. Its lone pair of electrons makes it nucleophilic and basic.
-
Basicity: The amino group can be protonated by acids. However, its basicity is significantly reduced by the presence of the two adjacent electron-withdrawing groups (chloro and nitro). The pKa of the conjugate acid of this compound is approximately 2.41, indicating it is a weak base.[3]
-
Acylation/Alkylation: The nucleophilic nitrogen can readily react with acylating or alkylating agents to form amides or secondary/tertiary amines, respectively. This is a common strategy to protect the amino group or to build more complex molecular architectures.
-
Diazotization: The most synthetically valuable reaction of the amino group is diazotization. In the presence of nitrous acid (generated in situ from sodium nitrite and a strong acid), the amino group is converted into a diazonium salt (-N2+).[4] This diazonium group is an excellent leaving group (N2 gas) and can be displaced by a wide variety of nucleophiles in reactions like the Sandmeyer and Schiemann reactions, providing access to a vast range of substituted aromatics.[4]
The Chloro Group: A Prime Site for Nucleophilic Aromatic Substitution (SNAr)
While aryl halides are typically unreactive towards nucleophiles, the chloro group in this compound is highly activated for Nucleophilic Aromatic Substitution (SNAr).
Causality: The reaction's facility is a direct consequence of the powerful electron-withdrawing nitro group positioned ortho to the chlorine atom.[5][6] The SNAr mechanism proceeds via a two-step addition-elimination pathway.[6]
-
Addition Step: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6]
-
Elimination Step: The aromaticity is restored by the elimination of the chloride leaving group.
The ortho-nitro group is crucial because it delocalizes and stabilizes the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy for the initial nucleophilic attack.[6][7] This makes the chloro group readily displaceable by nucleophiles such as alkoxides, amines, and thiolates.
The Nitro Group: Gateway to a New Amine
The nitro group is not merely an activating group for SNAr; it is also a key reactive site itself. Its most common and synthetically useful transformation is its reduction to a primary amino group (-NH2).[8]
This reduction is a fundamental transformation in organic synthesis, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing group, completely altering the reactivity of the aromatic ring.[9]
Common methods for nitro group reduction include:
-
Catalytic Hydrogenation: Using H2 gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[10] Raney Nickel is often preferred for substrates containing halides to avoid dehalogenation.[10]
-
Metal/Acid Reduction: Classic methods involve using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl or acetic acid.[8][9] These methods are robust and widely used.
The Aromatic Ring: Regioselectivity in Electrophilic Aromatic Substitution (EAS)
While the ring is generally deactivated towards Electrophilic Aromatic Substitution (EAS) due to the powerful withdrawing effects of the nitro and chloro groups, reactions can be forced under harsh conditions.[11] Predicting the site of substitution requires a careful analysis of the directing effects of all three substituents.
-
-NH2 group directs: Ortho, Para
-
-Cl group directs: Ortho, Para
-
-NO2 group directs: Meta
Let's analyze the positions:
-
Position 3: Meta to -Cl, Meta to -NH2, Ortho to -NO2. Unlikely.
-
Position 4: Para to -NH2, Meta to -NO2, Meta to -Cl. This position is strongly activated by the amino group and only moderately deactivated by the other two. This is the most probable site for electrophilic attack.
-
Position 5: Ortho to -Cl, Meta to -NH2, Para to -NO2. Unlikely due to strong deactivation from the nitro group.
Therefore, any electrophilic substitution reaction, such as halogenation or nitration, is strongly predicted to occur at the C4 position, para to the activating amino group.
Exemplary Experimental Protocols
Protocol: Diazotization and Sandmeyer Reaction (Chloro-de-amination)
This protocol describes the conversion of the amino group to a second chloro group via a diazonium salt intermediate, yielding 1,2-dichloro-3-nitrobenzene. This exemplifies the power of diazotization chemistry.
Trustworthiness: This procedure is based on well-established methodologies for diazotization-Sandmeyer reactions.[12][13]
Methodology:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5°C using an ice-salt bath. Maintaining this temperature is critical to prevent the decomposition of the diazonium salt.[13]
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature remains below 5°C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5°C. The formation of the diazonium salt solution is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid (2.0 eq).
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. The temperature should be maintained between 15-20°C.[12]
-
Observe the evolution of nitrogen gas.
-
After the addition is complete, warm the mixture to 60-70°C for one hour to ensure the reaction goes to completion.[12]
-
Isolate the product, 1,2-dichloro-3-nitrobenzene, by steam distillation or solvent extraction.
-
Protocol: Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide
This protocol demonstrates the displacement of the activated chloro group by a methoxide nucleophile to form 2-methoxy-6-nitroaniline.
Trustworthiness: This protocol is a representative example of SNAr reactions on activated aryl halides, a fundamental and reliable transformation in organic synthesis.[5]
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Carefully add sodium methoxide (1.2 eq) to the solution. This can be added as a solid or as a solution in methanol.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
The product, 2-methoxy-6-nitroaniline, may precipitate. If so, collect it by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Conclusion
This compound presents a fascinating case study in aromatic reactivity. The molecule's three functional groups do not act in isolation but rather engage in a complex electronic interplay that defines its chemical personality. The nucleophilic amino group offers a handle for diazotization, the activated chloro group is primed for SNAr reactions, and the nitro group can be reduced to unlock new synthetic pathways. Furthermore, the directing effects of these groups converge to selectively activate the C4 position for electrophilic attack. By understanding these fundamental principles, researchers can strategically manipulate this compound as a versatile scaffold for the synthesis of complex and valuable molecules in the pharmaceutical and materials science industries.
References
- 1. chembk.com [chembk.com]
- 2. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 3. lookchem.com [lookchem.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. youtube.com [youtube.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. journal.iisc.ac.in [journal.iisc.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Strategic Utility of 2-Chloro-6-nitroaniline in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Intermediate
In the intricate landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical determinant of synthetic efficiency, scalability, and ultimately, the economic viability of a drug candidate. Among the vast arsenal of chemical building blocks, substituted anilines represent a cornerstone of heterocyclic synthesis. This guide focuses on a particularly valuable, yet often overlooked, intermediate: 2-Chloro-6-nitroaniline .
With its strategically positioned functional groups—a nucleophilic amino group, an electron-withdrawing nitro group, and a reactive chloro substituent—this compound offers a unique combination of reactivity and selectivity. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this versatile intermediate in the synthesis of pharmaceutically relevant scaffolds. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in sound chemical principles.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 3970-35-2 | N/A |
| Molecular Formula | C₆H₅ClN₂O₂ | N/A |
| Molecular Weight | 172.57 g/mol | N/A |
| Appearance | Yellow to orange crystalline powder | N/A |
| Melting Point | 97-101 °C | N/A |
| Solubility | Soluble in hot ethanol, acetone, and chloroform. Sparingly soluble in water. | N/A |
Safety and Handling Precautions:
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1][2]
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[1][2] In case of insufficient ventilation, wear respiratory protection.[1][2]
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[1][2]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1][2]
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.[1][2]
-
If swallowed: Immediately call a poison center or doctor.[1][2]
-
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[1][2] Keep away from strong oxidizing agents, strong acids, and strong bases.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[1][2]
Core Application: A Gateway to Benzimidazole and Benzoxazolone Scaffolds
The primary utility of this compound in pharmaceutical synthesis lies in its role as a precursor to ortho-disubstituted anilines, which are pivotal intermediates for the construction of fused heterocyclic systems. Specifically, the reduction of the nitro group provides access to 3-chloro-1,2-phenylenediamine , a key building block for benzimidazoles . Furthermore, through a series of transformations, this compound can be converted to 2-amino-3-chlorophenol , a precursor for benzoxazolones .
Part 1: Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds found in a wide array of pharmaceuticals, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents. The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or an aldehyde.
Step 1: Reduction of this compound to 3-Chloro-1,2-phenylenediamine
The reduction of the nitro group in this compound to an amine is the crucial first step. The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding the reduction of the chloro substituent.
This method is often preferred for its mild reaction conditions and high selectivity.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly efficient catalyst for the hydrogenation of nitro groups.
-
Hydrogen Source: Ammonium formate serves as a convenient and safer alternative to gaseous hydrogen. It decomposes in situ to produce hydrogen, ammonia, and carbon dioxide.
-
Solvent: Methanol is an excellent solvent for both the substrate and the ammonium formate, facilitating the reaction.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (5-10 mol%).
-
To this suspension, add ammonium formate (4.0-6.0 eq) portion-wise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-chloro-1,2-phenylenediamine. The product can be used in the next step without further purification or can be purified by column chromatography.
A classic and cost-effective method for nitro group reduction.
Causality Behind Experimental Choices:
-
Reducing Agent: Iron powder is an inexpensive and effective reducing agent in acidic media.
-
Acid: Acetic acid provides the acidic environment necessary for the reduction and also acts as a solvent.
-
Co-solvent: Ethanol or water can be used as a co-solvent to improve solubility and moderate the reaction.
Experimental Protocol:
-
In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
With vigorous stirring, add glacial acetic acid (1.0-2.0 eq) portion-wise.
-
Heat the reaction mixture to 70-90 °C and maintain for 2-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter through Celite to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 3-chloro-1,2-phenylenediamine.
| Reduction Method | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Advantages | Disadvantages |
| Catalytic Transfer Hydrogenation | Pd/C, HCOONH₄ | Methanol | Room Temp. | >90% | Mild conditions, high selectivity, clean reaction | Cost of palladium catalyst |
| Metal-Acid Reduction | Fe, Acetic Acid | Ethanol/Water | 70-90 °C | 80-90% | Inexpensive reagents | Harsh conditions, workup required to remove iron salts |
Step 2: Cyclization to form the Benzimidazole Ring
The resulting 3-chloro-1,2-phenylenediamine can be cyclized with various electrophilic partners to yield a diverse range of 2-substituted benzimidazoles.
This is a widely used method for the synthesis of 2-alkyl- and 2-arylbenzimidazoles.
Mechanism Insight: The reaction proceeds via an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring. The use of an acid catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic.
Experimental Protocol:
-
A mixture of 3-chloro-1,2-phenylenediamine (1.0 eq) and a carboxylic acid (1.1 eq) is heated in the presence of a catalytic amount of a mineral acid (e.g., 4N HCl) or p-toluenesulfonic acid (p-TsOH).
-
The reaction can be carried out in a high-boiling solvent like toluene with azeotropic removal of water, or under neat conditions at elevated temperatures.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.
This two-step, one-pot procedure is a versatile method for synthesizing 2-aryl- and 2-heteroarylbenzimidazoles.
Mechanism Insight: The o-phenylenediamine first condenses with the aldehyde to form a Schiff base intermediate. This intermediate then undergoes an intramolecular cyclization to form a dihydrobenzimidazole, which is subsequently oxidized to the aromatic benzimidazole. Various oxidizing agents can be employed.
Experimental Protocol:
-
To a solution of 3-chloro-1,2-phenylenediamine (1.0 eq) and an aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add a catalytic amount of an acid (e.g., p-TsOH).
-
An oxidizing agent, such as sodium metabisulfite, is then added to the reaction mixture.
-
The reaction is stirred at room temperature or heated, and the progress is monitored by TLC.
-
Upon completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Part 2: Synthesis of Benzoxazolone Derivatives
Benzoxazolones are another important class of heterocyclic compounds with a range of biological activities, including muscle relaxant (e.g., Chlorzoxazone) and antimicrobial properties. The synthesis of benzoxazolones typically involves the cyclization of a 2-aminophenol with a phosgene equivalent.
Step 1: Conversion of this compound to 2-Amino-3-chlorophenol
This transformation is more complex than the simple reduction to the diamine and involves a multi-step sequence. A plausible route involves diazotization of the amino group, followed by hydrolysis to the phenol, and then reduction of the nitro group.
Step 2: Cyclization to form the Benzoxazolone Ring
Once 2-amino-3-chlorophenol is obtained, it can be cyclized to form the corresponding benzoxazolone.
Causality Behind Experimental Choices:
-
Carbonyl Source: Phosgene is a highly effective reagent for this cyclization, but its extreme toxicity makes it unsuitable for most laboratory settings. Safer alternatives like triphosgene, carbonyldiimidazole (CDI), or urea are commonly used.
-
Base: A base is typically required to deprotonate the phenolic hydroxyl group and the amino group, facilitating their nucleophilic attack on the carbonyl source.
Experimental Protocol (using Urea as a safe phosgene equivalent):
-
A mixture of 2-amino-3-chlorophenol (1.0 eq) and urea (1.5-2.0 eq) is heated, either neat or in a high-boiling solvent like xylene.
-
The reaction is heated to a high temperature (typically >150 °C) to drive the cyclization and release of ammonia.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
This reaction leads to the formation of 4-chloro-1H-benzo[d]oxazol-2(3H)-one , a key intermediate for various pharmaceuticals.
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
This compound, through its facile conversion to key ortho-disubstituted aniline intermediates, provides a reliable and versatile entry point to the synthesis of medicinally important benzimidazole and benzoxazolone scaffolds. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this valuable building block. By understanding the underlying chemical principles and exercising appropriate safety precautions, this compound can be a strategic asset in the rapid and efficient synthesis of novel drug candidates.
References
Application Note & Experimental Protocol: Synthesis of 2-Chloro-6-nitroaniline
Abstract
This document provides a comprehensive guide for the synthesis of 2-Chloro-6-nitroaniline, a valuable intermediate in the development of pharmaceuticals and specialized chemical agents. The protocol herein is based on the principle of nucleophilic aromatic substitution (SNAr), a robust and regioselective method for the functionalization of activated aromatic systems. We present a detailed, step-by-step experimental procedure, an in-depth discussion of the underlying reaction mechanism, critical safety protocols, and methods for product purification and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Synthetic Rationale
This compound is a substituted aromatic amine whose structural motifs are of significant interest in medicinal chemistry and material science. The presence of three distinct functional groups—an amine, a chloro group, and a nitro group—on the benzene ring provides multiple points for further chemical modification, making it a versatile building block for more complex molecules.
The synthetic strategy detailed here employs the ammonolysis of 1,2-dichloro-3-nitrobenzene. This approach is predicated on the principles of Nucleophilic Aromatic Substitution (SNAr).
Causality of Method Selection: The choice of an SNAr reaction is governed by the electronic properties of the starting material. The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles. This activation is most pronounced at the ortho and para positions relative to the nitro group.[1][2]
In 1,2-dichloro-3-nitrobenzene, the chlorine atom at the C2 position is ortho to the nitro group, while the chlorine at the C1 position is meta. The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge of this intermediate can be delocalized onto the nitro group only when the nucleophile attacks at the ortho or para position. This resonance stabilization provides a lower energy pathway for the reaction. Consequently, ammonia (NH₃) will selectively attack the C2 position, leading to the displacement of the C2-chloride and the formation of this compound with high regioselectivity.[3] This inherent selectivity makes the ammonolysis of 1,2-dichloro-3-nitrobenzene a superior method compared to alternatives like the chlorination of 2-nitroaniline, which often yields complex isomeric mixtures.
Experimental Workflow Diagram
The overall experimental process, from starting materials to the final, purified product, is outlined below.
References
Application Note: An Examination of Precursor Selection in Glyphosate Synthesis
Executive Summary
This document addresses the proposed use of 2-Chloro-6-nitroaniline as a starting material for the synthesis of the herbicide glyphosate. A thorough review of established chemical literature, patents, and documented industrial processes reveals that This compound is not a recognized precursor or intermediate in any known commercial or laboratory synthesis of glyphosate. The molecular structure of this compound lacks the requisite glycine backbone or a phosphonomethyl moiety, and its functional groups are not amenable to efficient transformation into the glyphosate structure.
This application note will, therefore, pivot to provide a detailed, authoritative guide on the scientifically validated and industrially practiced synthesis routes for glyphosate. By elucidating the established pathways, we aim to provide researchers and chemical development professionals with a clear understanding of the principles of precursor selection, reaction mechanisms, and process logic that govern the production of this critical agrochemical. We will also briefly discuss the typical applications of this compound to provide a complete chemical context.
The Chemistry of Glyphosate Synthesis: Established Industrial Pathways
The global production of glyphosate, N-(phosphonomethyl)glycine, relies on two primary, well-documented synthetic strategies.[1][2] Both pathways are variants of the Kabachnik-Fields reaction or Mannich-type reactions, which are efficient methods for forming aminophosphonates.
The choice between these routes often depends on the cost and availability of raw materials.[3]
The two principal pathways are:
-
The Glycine Route: Utilizes glycine as the primary building block for the molecule's backbone.
-
The Iminodiacetic Acid (IDA) Route: Employs iminodiacetic acid, which is subsequently phosphonomethylated and oxidized.
The Glycine process is a widely adopted method, particularly in China, valued for its relatively short and stable reaction process.[1][4] It is effectively a one-pot synthesis that constructs the glyphosate molecule by combining the glycine backbone, a carbon from formaldehyde, and a phosphonate group from a phosphite source.[4]
Diagram 1: The Glycine Pathway for Glyphosate Synthesis
Caption: Workflow for the Glycine-based synthesis of glyphosate.
Protocol 1: General Laboratory Procedure for Glyphosate Synthesis via the Glycine Route
This protocol is a generalized representation based on principles described in the literature and should be adapted and optimized for specific laboratory conditions. Handle all reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Depolymerization & Catalyst Addition: Charge a suitable reaction vessel with anhydrous methanol as the solvent. Add paraformaldehyde and a tertiary amine catalyst, such as triethylamine.[1][4] Stir the mixture to facilitate the depolymerization of paraformaldehyde into formaldehyde.
-
Glycine Addition: Add glycine to the reaction mixture.
-
Phosphite Addition & Condensation: Slowly add dimethyl phosphite to the slurry. The reaction is a Mannich-type condensation where glycine, formaldehyde, and dimethyl phosphite react to form an intermediate ester of glyphosate.[4][5] Maintain the reaction temperature typically between 25-50°C.[1]
-
Acid Hydrolysis: After the condensation is complete, add concentrated hydrochloric acid to the reaction mixture. Heat the solution to reflux (approximately 100-135°C) for several hours.[1] This step hydrolyzes the phosphonate ester and methyl ester to yield the final glyphosate acid.
-
Isolation and Purification: Cool the reaction mixture to induce crystallization of the glyphosate product. The product can be isolated by filtration, washed to remove impurities, and dried. The pH may be adjusted to optimize precipitation.[1]
This route involves the synthesis of an intermediate, N-phosphonomethyliminodiacetic acid (PMIDA), from iminodiacetic acid (IDA). The PMIDA is then oxidized to cleave one of the carboxymethyl groups, yielding glyphosate.[3]
Diagram 2: The Iminodiacetic Acid (IDA) Pathway
Caption: Key stages of the Iminodiacetic Acid (IDA) route to glyphosate.
Protocol 2: General Laboratory Procedure for Glyphosate Synthesis via the IDA Route
This protocol is a conceptual outline based on established industrial processes.[3] The oxidation step, in particular, requires careful control of catalysts and conditions.
-
Phosphonomethylation: In an aqueous medium, react iminodiacetic acid (IDA) with formaldehyde and a phosphorus source like phosphorous acid (often generated in situ from phosphorus trichloride and water).[2] This Mannich-type reaction forms N-phosphonomethyliminodiacetic acid (PMIDA).
-
Catalytic Oxidation: The PMIDA intermediate is subjected to catalytic oxidation. This can be achieved using various methods, including hydrogen peroxide with catalysts or oxygen in the presence of a carbon catalyst.[6] This critical step cleaves one of the N-CH₂COOH bonds to yield glyphosate and byproducts like formaldehyde.[3]
-
Purification: The resulting glyphosate is isolated from the reaction mixture, typically through crystallization. The process involves separating the product from the catalyst and any unreacted PMIDA.[3]
Table 1: Comparison of Major Glyphosate Synthesis Routes
| Feature | Glycine Route | Iminodiacetic Acid (IDA) Route |
| Primary Precursor | Glycine | Iminodiacetic Acid (IDA) |
| Key Intermediates | N/A (often a one-pot process) | N-phosphonomethyliminodiacetic acid (PMIDA) |
| Core Reaction | Mannich-type condensation | Phosphonomethylation followed by oxidation |
| Process Complexity | Generally lower, fewer steps[1] | More complex, involves intermediate isolation/purification |
| Key Reagents | Dimethyl phosphite, Paraformaldehyde, HCl | PCl₃ (or H₃PO₃), Formaldehyde, Oxidizing Agent |
| Primary Byproducts | Methanol, Catalyst salts | Formaldehyde, CO₂, Formic Acid[3] |
Chemical Profile and Applications of this compound
While not relevant to glyphosate synthesis, this compound is a valuable chemical intermediate in its own right. Its typical applications stem from the reactivity of its functional groups: the amino group, the aromatic ring activated by the nitro group, and the chloro-substituent.
-
Dye and Pigment Synthesis: It serves as a precursor for azo dyes and other colorants.
-
Pesticide Intermediate: It is used in the synthesis of other classes of herbicides or fungicides, where its specific substitution pattern is required for the final molecule's activity. For example, derivatives of 2-chloro-6-nitroanilines have been investigated for their own herbicidal properties.[7]
-
Organic Synthesis: The amino group can be diazotized and replaced (Sandmeyer reaction), the nitro group can be reduced to an amine, and the chloro group can be substituted via nucleophilic aromatic substitution, making it a versatile building block for more complex molecules.
Conclusion
The synthesis of glyphosate is a well-understood and highly optimized industrial process revolving around precursors like glycine and iminodiacetic acid, which provide the essential N-C-P and N-C-COOH backbones. This compound lacks the structural features necessary for efficient conversion to glyphosate and is not mentioned in the extensive body of scientific and patent literature on the topic. Its utility lies in different areas of chemical manufacturing, particularly as a precursor for dyes and other specialized agrochemicals. Researchers focused on glyphosate synthesis should direct their efforts toward optimizing the established Glycine and IDA routes.
References
- 1. CN102040623A - Method for synthesizing and preparing glyphosate with glycine method - Google Patents [patents.google.com]
- 2. Glyphosate - Wikipedia [en.wikipedia.org]
- 3. environmentalgenome.org [environmentalgenome.org]
- 4. rsc.org [rsc.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. EP0007482A1 - 2-Chloro-6-nitroanilines, process for their preparation, their use, herbicidal compositions - Google Patents [patents.google.com]
The Diazotization of 2-Chloro-6-nitroaniline: A Comprehensive Guide for Synthetic Applications
This technical guide provides an in-depth exploration of the diazotization of 2-chloro-6-nitroaniline, a critical reaction for the synthesis of a variety of valuable chemical intermediates. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers detailed and validated protocols, and discusses the diverse applications of the resulting diazonium salt, particularly in the creation of azo dyes and as a versatile precursor for pharmacologically relevant scaffolds.
Introduction: The Significance of Diazotization
Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a cornerstone of synthetic organic chemistry.[1] The resulting diazonium group (-N₂⁺) is an excellent leaving group as dinitrogen gas, facilitating a wide array of subsequent transformations.[1] These reactions open avenues to compounds that are often difficult to synthesize through direct aromatic substitution.[1]
This compound presents a unique challenge and opportunity. The presence of two strong electron-withdrawing groups, a nitro group (-NO₂) and a chlorine atom (-Cl), significantly reduces the basicity of the aniline nitrogen.[2] This diminished nucleophilicity necessitates more stringent diazotization conditions compared to those used for more electron-rich anilines. However, the resulting 2-chloro-6-nitrophenyldiazonium salt is a highly valuable intermediate, poised for a variety of synthetic applications, including the synthesis of specialized azo dyes and as a building block in the construction of complex organic molecules.
The Mechanism of Diazotization: A Stepwise Perspective
The diazotization of a primary aromatic amine proceeds through a series of well-defined steps initiated by the formation of a nitrosating agent.
Step 1: Generation of the Nitrosating Agent
In a strongly acidic medium, sodium nitrite (NaNO₂) reacts with the acid to form nitrous acid (HNO₂). Subsequent protonation of nitrous acid leads to the formation of the highly electrophilic nitrosonium ion (NO⁺), which is the primary nitrosating species.
Step 2: N-Nitrosation
The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, forming an N-nitrosamine intermediate.
Step 3: Tautomerization and Dehydration
The N-nitrosamine undergoes a series of proton transfers and tautomerization to form a diazohydroxide. In the acidic environment, the hydroxyl group is protonated, creating a good leaving group (water). The departure of water results in the formation of the resonance-stabilized diazonium ion.
Challenges and Strategic Considerations for this compound
The significantly reduced basicity of this compound demands a departure from standard diazotization protocols. The use of aqueous mineral acids like hydrochloric acid is often ineffective, leading to incomplete reaction or decomposition. The preferred method for such weakly basic amines is the use of nitrosylsulfuric acid in a non-aqueous or low-water environment.[3]
Nitrosylsulfuric Acid: This powerful nitrosating agent is prepared by dissolving sodium nitrite in concentrated sulfuric acid.[3] Its use ensures a high concentration of the active electrophile, which is necessary to drive the reaction with the deactivated aniline to completion.
Experimental Protocols
Safety First: Diazonium salts, particularly when dry, can be explosive and should be handled with extreme caution.[4] These reactions should always be conducted in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The diazonium salt should not be isolated and should be used in solution immediately after its preparation. All reactions should be maintained at low temperatures (0-5 °C) to minimize decomposition.
Protocol 1: Diazotization of this compound using Nitrosylsulfuric Acid
This protocol is adapted from established methods for the diazotization of weakly basic anilines and is designed to provide a high yield of the diazonium salt in solution.[3]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel
-
Ice-salt bath
Procedure:
-
Preparation of Nitrosylsulfuric Acid: In a separate flask, carefully and slowly add sodium nitrite (1.05 eq.) to chilled (0-5 °C) concentrated sulfuric acid (appropriate volume to ensure stirring). The addition should be portion-wise to control the exotherm and gas evolution. Stir the mixture at a temperature not exceeding 10 °C until all the sodium nitrite has dissolved to form a clear solution of nitrosylsulfuric acid.
-
Preparation of the Aniline Solution: In the three-necked flask, add concentrated sulfuric acid. Cool the acid to 0-5 °C in an ice-salt bath. Slowly and with vigorous stirring, add this compound (1.0 eq.). Continue stirring until a uniform suspension or solution is obtained.
-
Diazotization: Slowly add the prepared nitrosylsulfuric acid solution from the dropping funnel to the aniline suspension. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization. The completion of the reaction can be tested by taking a small aliquot of the reaction mixture, diluting it with water, and adding a solution of a coupling agent (e.g., alkaline β-naphthol). The immediate formation of a brightly colored azo dye indicates the presence of the diazonium salt.
-
Use of the Diazonium Salt Solution: The resulting solution of 2-chloro-6-nitrophenyldiazonium sulfate is now ready for immediate use in subsequent reactions.
Protocol 2: Synthesis of an Azo Dye: Coupling with β-Naphthol
This protocol demonstrates a typical azo coupling reaction to produce a vibrant dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, for pH adjustment)
-
Ice
Procedure:
-
Preparation of the Coupling Solution: In a beaker, dissolve β-naphthol (1.0 eq.) in an aqueous solution of sodium hydroxide (10%). Cool the solution to 0-5 °C in an ice bath.
-
Azo Coupling: Slowly and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the cold β-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.
-
pH Adjustment: During the addition, monitor the pH of the reaction mixture and maintain it in the alkaline range (pH 8-10) by adding a cold sodium hydroxide solution as needed.
-
Completion and Isolation: Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete coupling. Collect the precipitated dye by vacuum filtration.
-
Washing and Drying: Wash the dye thoroughly with cold water until the filtrate is neutral. Dry the dye in a desiccator or a vacuum oven at a low temperature.
Applications of 2-Chloro-6-nitrophenyldiazonium Salt
The diazonium salt derived from this compound is a versatile intermediate with applications in several areas of chemical synthesis.
Azo Dyes
The most prominent application is in the synthesis of azo dyes. The electron-withdrawing groups on the diazonium salt enhance its electrophilicity, leading to efficient coupling with various aromatic compounds, such as phenols, naphthols, and anilines, to produce a wide range of colors.[5] These dyes can be utilized in textiles, printing, and as indicators.
Sandmeyer and Related Reactions
The diazonium group can be replaced by a variety of substituents in the presence of a copper(I) salt catalyst (Sandmeyer reaction) or other reagents. This allows for the introduction of functionalities that are otherwise difficult to install on the aromatic ring.[1]
| Reaction | Reagent | Product |
| Sandmeyer (Chlorination) | CuCl/HCl | 1,2-Dichloro-3-nitrobenzene |
| Sandmeyer (Bromination) | CuBr/HBr | 1-Bromo-2-chloro-3-nitrobenzene |
| Sandmeyer (Cyanation) | CuCN/KCN | 2-Chloro-6-nitrobenzonitrile |
| Schiemann Reaction | HBF₄, then heat | 2-Chloro-1-fluoro-3-nitrobenzene |
| Iodination | KI | 2-Chloro-1-iodo-3-nitrobenzene |
| Hydroxylation | H₂O, H₂SO₄, heat | 2-Chloro-6-nitrophenol |
Applications in Drug Development
Visualization of the Synthetic Workflow
Figure 1: Synthetic workflow for the diazotization of this compound and subsequent applications.
Conclusion
The diazotization of this compound is a powerful, albeit challenging, transformation that provides access to a versatile diazonium salt intermediate. By employing robust reaction conditions, such as the use of nitrosylsulfuric acid, researchers can effectively overcome the challenges posed by the weakly basic nature of the starting material. The resulting diazonium salt serves as a valuable precursor for the synthesis of a diverse array of compounds, including specialized azo dyes and potential pharmaceutical building blocks. The protocols and insights provided in this guide are intended to empower scientists to confidently and safely utilize this important reaction in their synthetic endeavors.
References
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. acu.edu.in [acu.edu.in]
- 3. journal.iisc.ac.in [journal.iisc.ac.in]
- 4. US3793305A - One-step process of preparing azo dyes by simultaneous diazotization - Google Patents [patents.google.com]
- 5. ijirset.com [ijirset.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
laboratory scale synthesis of 2-Chloro-6-nitroaniline
An Application Guide for the Laboratory Scale Synthesis of 2-Chloro-6-nitroaniline
This document provides a detailed protocol and scientific rationale for the laboratory-scale synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction and Strategic Overview
This compound is an aromatic compound characterized by an aniline core substituted with a chlorine atom and a nitro group. Its physical form is typically a yellow crystalline solid.[1] The strategic placement of these functional groups makes it a versatile precursor for constructing more complex molecular architectures, particularly in medicinal chemistry.
The synthesis of this compound from 2-chloroaniline presents a classic challenge in electrophilic aromatic substitution. The directing effects of the substituents on the aniline ring must be carefully managed. The amino (-NH₂) group is a powerful activating, ortho-, para-director, while the chloro (-Cl) group is a deactivating, yet also ortho-, para-director. Direct nitration of 2-chloroaniline is often problematic, leading to a mixture of isomers and potential oxidation of the sensitive amino group by the strong nitrating agents.
To achieve regioselective control and protect the amine functionality, a three-step synthetic sequence is employed. This well-established strategy involves:
-
Protection: The amino group of 2-chloroaniline is protected via acetylation to form 2'-chloroacetanilide. This moderates the activating effect of the amine and shields it from oxidation.
-
Nitration: The protected intermediate, 2'-chloroacetanilide, undergoes electrophilic nitration. The N-acetyl group directs the incoming nitro group primarily to the para-position and to a lesser extent, the ortho-position. Due to steric hindrance from the adjacent chloro group, nitration at the 6-position (ortho to the amine) is disfavored, while nitration at the other ortho position (the 2-position relative to the acetylamino group, which is the 6-position on the original aniline ring) occurs.
-
Deprotection: The N-acetyl group is removed by acid- or base-catalyzed hydrolysis to yield the final product, this compound.[2][3]
This multi-step approach ensures a higher yield and purity of the desired isomer compared to direct nitration.
Visualized Synthetic Workflow
The overall process can be visualized as a sequential transformation, starting from the protection of the starting material to the final deprotection step.
Caption: A three-step workflow for the synthesis of this compound.
Detailed Experimental Protocols
Safety First: This synthesis involves highly corrosive and reactive materials. The nitration step is particularly exothermic and requires strict temperature control. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles. All steps should be performed in a certified chemical fume hood.
Part A: Protection (Acetylation) of 2-Chloroaniline
Rationale: The acetylation of the amino group is a crucial step to prevent its oxidation and to control the regioselectivity of the subsequent nitration reaction. The resulting acetamido group is less activating than the amino group, leading to a more controlled reaction.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2-Chloroaniline | 127.57 | 10.0 g | 0.078 |
| Acetic Anhydride | 102.09 | 8.8 mL (9.5 g) | 0.093 |
| Glacial Acetic Acid | 60.05 | 30 mL | - |
| Deionized Water | 18.02 | 500 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-chloroaniline in 30 mL of glacial acetic acid.
-
Stir the solution at room temperature. Slowly add 8.8 mL of acetic anhydride dropwise to the solution.
-
After the addition is complete, warm the reaction mixture to 50°C and maintain this temperature for 30 minutes to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the mixture to cool to room temperature, then pour it slowly into 500 mL of ice-cold deionized water while stirring vigorously.
-
A white precipitate of 2'-chloroacetanilide will form. Continue stirring for 15 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (3 x 50 mL).
-
Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically high (>90%).
Part B: Nitration of 2'-Chloroacetanilide
Rationale: This is the key bond-forming step. Using a mixture of concentrated nitric and sulfuric acids (mixed acid) generates the nitronium ion (NO₂⁺), the electrophile for the reaction. Sulfuric acid protonates nitric acid, facilitating the formation of the nitronium ion. The reaction is performed at low temperatures to control the highly exothermic process and minimize the formation of byproducts.[4]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2'-Chloroacetanilide | 169.60 | 10.0 g | 0.059 |
| Conc. Sulfuric Acid (98%) | 98.08 | 20 mL | - |
| Conc. Nitric Acid (70%) | 63.01 | 4.2 mL | 0.065 |
| Deionized Water / Ice | 18.02 | 500 g | - |
Procedure:
-
Carefully add 20 mL of concentrated sulfuric acid to a 250 mL flask and cool it to 0°C in an ice-salt bath.
-
While stirring, slowly add 10.0 g of the dried 2'-chloroacetanilide from Part A in small portions, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 4.2 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the dissolved acetanilide solution over 30-45 minutes. Crucially, maintain the reaction temperature between 0°C and 5°C throughout the addition.
-
After the addition is complete, let the reaction stir in the ice bath for an additional 1-2 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Very slowly and carefully, pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with large volumes of cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.
-
Dry the product (a mixture of nitro isomers) in a vacuum oven at 60-70°C.
Part C: Deprotection (Hydrolysis) of the Nitro-Acetanilide Intermediate
Rationale: The final step is the removal of the acetyl protecting group to reveal the free amino group. This is achieved by acid-catalyzed hydrolysis, which is typically accomplished by refluxing the compound in an aqueous solution of a strong acid like sulfuric acid.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Crude Nitro-acetanilide | - | 10.0 g | - |
| Sulfuric Acid (70% aq. soln) | 98.08 | 50 mL | - |
| Sodium Hydroxide (10% aq. soln) | 40.00 | As needed | - |
| Ethanol | 46.07 | For recrystallization | - |
Procedure:
-
Place 10.0 g of the crude, dried product from Part B into a 250 mL round-bottom flask.
-
Add 50 mL of a 70% (v/v) aqueous sulfuric acid solution.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1-2 hours.
-
Monitor the reaction by TLC. The hydrolysis is complete when the starting nitro-acetanilide spot is no longer visible.
-
Cool the reaction mixture to room temperature and then pour it carefully into 200 mL of cold water.
-
The crude this compound may precipitate. Cool the mixture in an ice bath and neutralize it carefully by the slow addition of 10% aqueous sodium hydroxide solution until it is slightly basic (pH 8-9).
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure, yellow, needle-like crystals of this compound.
-
Dry the final product in a vacuum oven at 50°C.
Product Characterization
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: The literature melting point is 74-75°C. A sharp melting point within this range is indicative of high purity.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final compound and quantifying any isomeric impurities. A reversed-phase C18 column with a mobile phase such as acetonitrile/water can be employed.[5][6]
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the electronic environment and connectivity of protons, confirming the substitution pattern.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Used to identify key functional groups. Expect to see characteristic peaks for N-H stretches (aniline), C-NO₂ stretches (nitro group), and C-Cl stretches.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (172.57 g/mol ).[1]
-
Reaction Mechanism Visualization
The core of this synthesis is the electrophilic aromatic substitution (nitration) on the protected aniline ring.
Caption: Mechanism of electrophilic nitration on the activated aromatic ring.
References
- 1. This compound CAS#: 769-11-9 [amp.chemicalbook.com]
- 2. CN103113235A - Method for synthesizing nitryl chloroaniline compound by using micro-channel reactor - Google Patents [patents.google.com]
- 3. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 4. 2, 3-dichloro-6-nitroaniline and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Industrial Production of 2-Chloro-6-nitroaniline
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction: The Industrial Significance of 2-Chloro-6-nitroaniline
This compound (CAS No: 769-11-9) is a key chemical intermediate characterized by a benzene ring substituted with a chlorine atom, a nitro group, and an amino group.[1] This molecular arrangement makes it a versatile building block in the synthesis of a wide array of more complex organic molecules. Its primary industrial application lies in the production of dyes, pigments, and agrochemicals. For instance, it serves as a precursor in the synthesis of certain herbicides and fungicides. The compound typically appears as yellow crystals with a melting point of 74-75°C.[1] Given its role in large-scale manufacturing, the development of efficient, safe, and environmentally conscious production methods is of paramount importance. This guide provides an in-depth analysis of the prevailing industrial synthesis methodology, complete with detailed protocols and the scientific rationale underpinning the process choices.
PART 1: Prevailing Synthesis Methodology: Nucleophilic Aromatic Substitution
The dominant industrial route for the synthesis of this compound is a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to its high efficiency, selectivity, and scalability. The core of this process involves the reaction of a di-substituted chloronitrobenzene with ammonia (ammonolysis), where an amino group displaces a chlorine atom on the aromatic ring.
The Cornerstone Reaction: Ammonolysis of 1,2-Dichloro-3-nitrobenzene
The most common precursor for this synthesis is 1,2-Dichloro-3-nitrobenzene (CAS No: 3209-22-1).[2] The selection of this starting material is a deliberate choice rooted in fundamental principles of organic chemistry. The nitro group (-NO₂) is a powerful electron-withdrawing group, which activates the benzene ring towards nucleophilic attack. Specifically, it deactivates the entire ring through its inductive effect but strongly activates the positions ortho and para to it via resonance stabilization of the Meisenheimer complex intermediate.
In 1,2-dichloro-3-nitrobenzene, the chlorine atom at the C-2 position is ortho to the nitro group at C-3. This proximity makes the C-2 position highly electron-deficient and thus the primary target for a nucleophile like ammonia (NH₃). The chlorine atom at the C-1 position is meta to the nitro group and is significantly less activated, allowing for a highly regioselective reaction where only the C-2 chlorine is displaced.[3][4]
Alternative Industrial Pathways
While less common, an alternative method involves the high-pressure amination of 2-chloronitrobenzene. In this process, treatment with aqueous ammonia at elevated temperatures (e.g., 175°C) and pressures can yield 2-nitroaniline.[5] However, achieving the desired this compound isomer requires starting with a different precursor, and controlling selectivity can be more challenging compared to the ammonolysis of 1,2-dichloro-3-nitrobenzene.
PART 2: Detailed Industrial Protocol & Process Rationale
The following protocol outlines a robust and scalable method for the synthesis of this compound, synthesized from patent literature and established chemical principles. The process is designed for batch production in an industrial setting.
Experimental Protocol: Ammonolysis in an Autoclave
This protocol is adapted from methodologies described in industrial chemistry patents.[6][7]
-
Reactor Charging : A high-pressure stainless steel autoclave (reactor) is charged with 1,2-Dichloro-3-nitrobenzene and water, which acts as the solvent. The use of water as a solvent is a significant advantage, reducing costs and environmental impact compared to organic solvents.[6]
-
Catalyst Addition (Optional but Recommended) : A sulfur-containing catalyst, such as p-hydroxybenzenesulfonic acid, is added to the mixture. The catalyst significantly increases the reaction rate and selectivity, allowing for lower operating temperatures and pressures, which enhances safety and reduces energy consumption.[6]
-
Ammonia Introduction : Aqueous ammonia (e.g., 30% concentration) is pumped into the sealed autoclave. An excess of ammonia is used to drive the reaction to completion.
-
Reaction Execution : The mixture is heated while stirring. The reaction is typically maintained at a temperature of 60-100°C and a pressure of 0.2-0.5 MPa.[6] The use of a sealed autoclave is critical to maintain the pressure and prevent the escape of volatile ammonia.
-
Reaction Monitoring : The reaction progress is monitored by sampling the mixture and analyzing it using techniques like High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.
-
Cooling and Depressurization : Once the reaction is complete (typically after 5-10 hours), the reactor is cooled to room temperature, which causes the product to precipitate out of the aqueous solution. The pressure is then carefully vented.
-
Product Isolation : The solid product is isolated from the reaction mixture via suction filtration.
-
Washing and Purification : The filter cake (the crude product) is washed with water to remove any unreacted ammonia, ammonium salts, and catalyst. The product is then dried. For most industrial applications, the purity achieved at this stage (>99%) is sufficient.[6]
-
Filtrate Recycling : The filtrate, containing water and residual ammonia, can be recharged with ammonia and reused in subsequent batches, minimizing waste.[6]
Causality Behind Experimental Choices
-
Autoclave (High-Pressure Reactor) : Necessary to contain the reaction under elevated pressure, which keeps the ammonia in the liquid phase at temperatures above its boiling point, thereby increasing the reaction rate.
-
Aqueous Medium : Using water instead of organic solvents like chlorobenzene or dioxane improves the process's safety profile and environmental friendliness, avoiding issues of toxicity and pollution associated with these solvents.[6]
-
Temperature (80-90°C) : This temperature range provides a balance. It is high enough to ensure a practical reaction rate but low enough to maintain safety and energy efficiency, especially when a catalyst is used.[6]
-
Catalyst : The sulfur-containing catalyst facilitates the nucleophilic attack by ammonia, lowering the activation energy of the reaction. This allows for milder reaction conditions and leads to exceptionally high yields and selectivity, often exceeding 99%.[6]
PART 3: Data Presentation: Process Parameters
The following table summarizes the key quantitative data for the industrial synthesis of this compound via the catalyzed ammonolysis of 1,2-Dichloro-3-nitrobenzene.
| Parameter | Value / Range | Rationale & Reference |
| Starting Material | 1,2-Dichloro-3-nitrobenzene | Activated substrate for SNAr reaction. |
| Reagent | Aqueous Ammonia (25-50%) | Nucleophile and base.[7] |
| Solvent | Water | Environmentally benign, cost-effective.[6] |
| Catalyst | p-hydroxybenzenesulfonic acid | Increases reaction rate and selectivity.[6] |
| Reactant:Catalyst Ratio | 1 : 0.02 to 0.1 (by mass) | A small amount provides significant catalytic effect.[6] |
| Reaction Temperature | 60 - 100 °C | Optimal balance of reaction rate and safety.[6] |
| Reaction Pressure | 0.2 - 0.5 MPa | Maintains ammonia in the liquid phase.[6] |
| Reaction Time | 5 - 10 hours | Sufficient for reaction completion.[7] |
| Typical Yield | > 99% | High efficiency due to optimized conditions.[6] |
| Typical Purity | > 99% | High selectivity of the reaction.[6] |
PART 4: Visualization of Workflow and Mechanism
Industrial Production Workflow
Caption: Industrial workflow for this compound synthesis.
SNAr Reaction Mechanism
Caption: SNAr mechanism for the synthesis of this compound.
(Note: The images in the DOT script are placeholders to illustrate the concept of a chemical structure diagram.)
PART 5: Safety and Environmental Health Considerations
Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.
Personal Protective Equipment (PPE)
Personnel must be equipped with appropriate PPE, including:
-
Eye Protection : Tightly fitting safety goggles or a face shield.[8][9]
-
Hand Protection : Chemical-impermeable gloves (e.g., nitrile rubber), which must be inspected before use.[8]
-
Body Protection : Fire/flame resistant and impervious clothing.[8][9]
-
Respiratory Protection : If dusts or aerosols are generated, or if ventilation is inadequate, a full-face respirator with appropriate cartridges is necessary.[9][10]
Handling and Storage
-
Ventilation : All handling should occur in a well-ventilated area or within a closed system to minimize exposure.[8][10]
-
Ignition Sources : Avoid the formation of dust, which can be explosive. Use non-sparking tools and prevent electrostatic discharge.[8]
-
Storage : Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[8][10]
Emergency Procedures
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[8][10]
-
Eye Contact : Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[10]
-
Spills : In case of a spill, evacuate personnel to a safe area. Remove all ignition sources. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. Prevent the chemical from entering drains.[8]
Environmental Considerations
The described process, particularly the use of water as a solvent and the recycling of the filtrate, represents a move towards greener industrial chemistry. However, any aqueous waste streams must be treated to remove residual organic compounds and neutralize pH before discharge, in accordance with local environmental regulations.[8]
References
- 1. This compound CAS#: 769-11-9 [amp.chemicalbook.com]
- 2. Benzene, 1,2-dichloro-3-nitro- [webbook.nist.gov]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
- 7. CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents [patents.google.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes & Protocols: Leveraging 2-Chloro-6-nitroaniline in the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Value of 2-Chloro-6-nitroaniline
This compound is a highly functionalized aromatic compound that serves as a potent and versatile building block in modern organic synthesis. Its strategic value lies in the orthogonal reactivity of its three distinct functional groups: the nucleophilic amino group, the reducible nitro group, and the chloro substituent, which can act as a leaving group or a site for further modification. The ortho relationship between the amino and nitro groups is particularly advantageous, predisposing the molecule to intramolecular cyclization reactions upon reduction of the nitro moiety. This unique arrangement makes this compound an ideal starting material for the construction of novel heterocyclic scaffolds, particularly substituted benzimidazoles, which are privileged structures in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antifungal properties.[1]
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the principles and practical execution of its conversion into high-value compounds. We will dissect the causality behind experimental choices and provide a robust, self-validating protocol for researchers in drug discovery and chemical development.
Application I: One-Pot Reductive Cyclization for the Synthesis of 7-Chloro-benzimidazoles
The most prominent application of this compound is in the synthesis of 2-substituted-7-chlorobenzimidazoles. The classical approach to benzimidazole synthesis involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[1][2] A significant process improvement, both in terms of efficiency and adherence to green chemistry principles, is the in situ generation of the diamine from a 2-nitroaniline precursor.[3] This one-pot reductive cyclization strategy avoids the isolation of the often unstable o-phenylenediamine intermediate.
Mechanistic Rationale & Causality
The core of this transformation is a tandem reaction sequence initiated by the chemoselective reduction of the nitro group.
-
Nitro Group Reduction: The process begins with the reduction of the nitro group of this compound to an amino group. Common and effective reducing agents for this step include sodium dithionite (Na₂S₂O₄) or metal-based systems like Zinc powder in the presence of a proton source.[1][3] These reagents are selected for their mildness and high chemoselectivity, leaving other functional groups, including the chloro substituent and the aldehyde, intact.
-
Intermediate Formation: This reduction generates a transient o-phenylenediamine intermediate (3-chloro-1,2-diaminobenzene). This species is immediately available for the next step without needing isolation.
-
Condensation & Cyclization: The newly formed diamine condenses with an aldehyde present in the reaction mixture. One amino group attacks the electrophilic carbonyl carbon of the aldehyde, forming a Schiff base (imine) intermediate after dehydration.
-
Intramolecular Cyclization & Aromatization: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of the five-membered dihydro-benzimidazole ring. Subsequent oxidation (often aerobic, using atmospheric oxygen) results in the aromatization of the ring system to yield the stable 2-substituted-7-chlorobenzimidazole product.
This one-pot approach is highly atom-economical and streamlines the synthetic process, significantly reducing reaction time and simplifying purification.[1]
Workflow Visualization
The overall synthetic logic can be visualized as a streamlined process from starting materials to the final, purified compound.
Caption: Experimental workflow for one-pot synthesis.
Detailed Experimental Protocol: Synthesis of 7-Chloro-2-phenyl-1H-benzimidazole
This protocol describes a reliable and scalable method for synthesizing a representative 7-chlorobenzimidazole derivative using benzaldehyde.
Materials & Reagents
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium Dithionite (Na₂S₂O₄) (3.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 1.72 g, 10 mmol, 1.0 eq) and benzaldehyde (e.g., 1.17 g, 11 mmol, 1.1 eq) in a 1:1 mixture of Ethanol and Water (e.g., 100 mL). Stir the mixture at room temperature to ensure homogeneity.
-
Causality: The ethanol/water solvent system is chosen because it effectively dissolves both the organic substrates and the inorganic reducing agent, creating a suitable medium for the reaction.[1]
-
-
Reductive Cyclization: To the stirring solution, add sodium dithionite (e.g., 5.22 g, 30 mmol, 3.0 eq) portion-wise over 5-10 minutes. An exotherm may be observed. After the addition is complete, heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours.
-
Causality: Portion-wise addition of the reducing agent controls the initial reaction rate. Heating to reflux provides the necessary activation energy for both the reduction and the subsequent cyclization-dehydration steps.[3]
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a mobile phase such as 3:1 Hexane:Ethyl Acetate. The reaction is complete upon the disappearance of the starting this compound spot.
-
Work-up and Isolation: a. Once the reaction is complete, cool the flask to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Add water (e.g., 50 mL) to the remaining aqueous residue, which will likely contain a precipitate. d. Extract the product with Ethyl Acetate (3 x 50 mL). e. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Causality: The aqueous work-up removes inorganic salts and water-soluble impurities. The NaHCO₃ wash neutralizes any acidic byproducts. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate. The pure fractions, as identified by TLC, are combined and concentrated to afford the 7-Chloro-2-phenyl-1H-benzimidazole as a solid.
Data Summary and Expected Yields
The protocol is robust and can be applied to a variety of aromatic aldehydes to generate a library of 2-aryl-7-chlorobenzimidazoles.
| Starting Aldehyde | Product Name | Expected Yield Range |
| Benzaldehyde | 7-Chloro-2-phenyl-1H-benzimidazole | 85-95% |
| 4-Chlorobenzaldehyde | 7-Chloro-2-(4-chlorophenyl)-1H-benzimidazole | 80-90% |
| 4-Methoxybenzaldehyde | 7-Chloro-2-(4-methoxyphenyl)-1H-benzimidazole | 88-96% |
| 4-Nitrobenzaldehyde | 7-Chloro-2-(4-nitrophenyl)-1H-benzimidazole | 75-85% |
Yields are based on analogous transformations reported in the literature.[1][3]
Visualization of the Core Transformation
The synthesis of 7-chlorobenzimidazoles from this compound is a powerful example of a tandem reaction.
Caption: General reaction scheme for reductive cyclization.
Broader Synthetic Potential
While the synthesis of benzimidazoles is a primary application, the unique functionality of this compound opens doors to other novel compounds. The chloro group on the resulting benzimidazole scaffold is a valuable handle for post-cyclization modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 7-position. Furthermore, this compound and its derivatives are intermediates in the synthesis of pharmaceuticals, dyes, and corrosion inhibitors.[4][5] For instance, related 5-chloro-2-nitroaniline has been used to create potent inhibitors of HIV-1 reverse transcriptase and histone deacetylase inhibitors.[6][7]
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 6. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-nitroaniline
Welcome to the technical support center for the synthesis of 2-Chloro-6-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): This route involves the amination of 2,6-dichloronitrobenzene using ammonia. The strong electron-withdrawing effect of the nitro group and the second chlorine atom activates the aromatic ring for nucleophilic attack. This is often the preferred industrial method due to its directness and potentially high selectivity.
-
Electrophilic Aromatic Substitution (EAS): This involves the direct chlorination of o-nitroaniline. The challenge with this method is controlling regioselectivity, as the amino group is strongly activating and ortho-, para-directing, while the nitro group is meta-directing. This can lead to a mixture of chlorinated isomers.[1]
Q2: What are the critical safety precautions I should take?
A2: Working with nitroaromatic compounds and high-pressure amination requires strict safety protocols.
-
Nitroaromatics: These compounds are often toxic and can be explosive, especially at elevated temperatures or in the presence of catalysts. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Ammonia: Anhydrous or aqueous ammonia is corrosive and toxic. High-pressure reactions with ammonia must be conducted in a certified autoclave with appropriate pressure and temperature controls.[2]
-
Chlorinating Agents: Reagents like chlorine gas are highly toxic and corrosive. Ensure a proper gas scrubbing system is in place.[3]
-
Exothermic Reactions: Both amination and chlorination can be exothermic. Monitor the reaction temperature closely and use appropriate cooling baths to prevent thermal runaways.[4]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for real-time monitoring.[5][6]
-
System: A typical eluent system would be a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.
-
Visualization: The starting materials and product are typically yellow, making them visible on the TLC plate. UV visualization can also be used.
-
Interpretation: Monitor the consumption of the starting material (e.g., 2,6-dichloronitrobenzene) and the appearance of the product spot (this compound). Note any new spots that may indicate side-product formation.
Troubleshooting Guide: Amination of 2,6-Dichloronitrobenzene
This section addresses the most common issues encountered during the synthesis of this compound via the amination of 2,6-dichloronitrobenzene.
Problem 1: Low or No Product Yield
A low yield is the most frequent challenge. The underlying cause can often be traced back to reaction conditions or reagent quality.
Q: My reaction has run for the specified time, but TLC analysis shows a large amount of unreacted 2,6-dichloronitrobenzene and very little product. What is the likely cause?
A: This issue typically points to insufficient reaction activation. Several factors could be at play:
-
Possible Cause 1: Insufficient Temperature and Pressure.
-
Rationale: The SNAr reaction for this substrate has a significant activation energy barrier. The C-Cl bond is strong, and ammonia is a moderate nucleophile. Sufficient thermal energy and pressure are required to drive the reaction forward at a reasonable rate.[2] In an autoclave, pressure ensures a high concentration of ammonia is available in the reaction solvent.
-
Recommended Action: Ensure your autoclave is reaching and maintaining the target temperature (typically 120-150°C) and pressure. Verify the calibration of your temperature and pressure gauges. Consider incrementally increasing the temperature by 10°C if the reaction remains stalled, while not exceeding the safety limits of your equipment.
-
-
Possible Cause 2: Hydrolysis of Starting Material.
-
Rationale: If there is excess water in your reaction system (e.g., from wet solvent or low-quality aqueous ammonia), it can compete with ammonia as a nucleophile. This leads to the formation of 2-chloro-6-nitrophenol as a byproduct, consuming your starting material without forming the desired product. 2,4-dichloronitrobenzene is noted to be stable in water at various pH levels at 25°C, but at elevated temperatures in an autoclave, hydrolysis becomes a significant risk.[7]
-
Recommended Action: Use anhydrous ammonia or a high-concentration aqueous ammonia solution (e.g., 25-50%).[8] If using an organic solvent like chlorobenzene or dioxane, ensure it is thoroughly dried before use.[2][8]
-
-
Possible Cause 3: Poor Reagent Quality.
-
Rationale: The purity of the starting 2,6-dichloronitrobenzene is crucial. Impurities can interfere with the reaction. The concentration of the ammonia solution is also critical; a lower-than-expected concentration means less nucleophile is present to drive the reaction.
-
Recommended Action: Verify the purity of your 2,6-dichloronitrobenzene via melting point or analytical techniques (GC/HPLC). Use a fresh, properly titrated solution of aqueous ammonia or a new cylinder of anhydrous ammonia.
-
Caption: Decision tree for troubleshooting low product yield.
Problem 2: Product Purity Issues
Even with a good conversion rate, isolating a pure product can be challenging due to the formation of side products.
Q: My reaction went to completion, but after workup, I have a difficult-to-purify mixture. What are the likely impurities?
A: The primary impurities depend on the reaction conditions and stoichiometry.
-
Impurity 1: 2,6-Dichloronitrobenzene (Starting Material)
-
Cause: Incomplete reaction.
-
Solution: Increase reaction time or temperature as discussed in "Problem 1". Monitor via TLC until the starting material spot is gone or no longer diminishes.[5]
-
-
Impurity 2: 2-Chloro-6-nitrophenol
-
Cause: Hydrolysis due to water in the reaction mixture.
-
Solution: This impurity is acidic and can be removed during workup. Wash the crude product solution (dissolved in a solvent like ethyl acetate) with a mild aqueous base, such as a 5% sodium bicarbonate solution. The phenol will be deprotonated and move into the aqueous layer, while the desired aniline remains in the organic layer.
-
-
Impurity 3: Isomeric Byproducts (e.g., 2,4-dichloro-6-nitroaniline)
-
Cause: This is less common in the amination route but can arise if the starting material (2,6-dichloronitrobenzene) is contaminated with other isomers like 2,4-dichloronitrobenzene.
-
Solution: Purification via column chromatography or recrystallization is necessary. Recrystallization from ethanol has been shown to be effective for purifying similar compounds, achieving purities of 95-98%.[9]
-
| Parameter | Amination of 2,6-Dichloronitrobenzene | Chlorination of o-Nitroaniline | Reference |
| Temperature | 120 - 150 °C | 20 - 65 °C | [3][8] |
| Pressure | 35 - 55 bar | Atmospheric | [2] |
| Solvent/Medium | Chlorobenzene, Dioxane, or Water | Acetic Acid, Hydrochloric Acid | [2][3][8] |
| Key Reagents | Anhydrous or Aqueous NH₃ | Chlorine (Cl₂), HCl | [2][3] |
| Typical Yield | >90% | Variable, can be high (>90%) with optimization | [2][3] |
| Primary Challenge | High Pressure/Temp Control | Regioselectivity, Isomer Formation | [2][3] |
Experimental Protocol: Amination of 2,6-Dichloronitrobenzene
This protocol is a self-validating system designed for yielding high-purity this compound.
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Methodology
(Note: All operations should be performed in a certified high-pressure laboratory with appropriate safety measures.)
-
Reagent Preparation:
-
Charge a high-quality steel autoclave with 2,6-dichloronitrobenzene (1.0 mol).
-
Add chlorobenzene (400 mL) as the solvent.[2]
-
Seal the autoclave according to the manufacturer's specifications.
-
-
Reaction Execution:
-
While stirring, add anhydrous ammonia (8.0 mol) to the sealed autoclave at room temperature.[2]
-
Heat the mixture to 130°C. The internal pressure will rise (expect ~50-55 bar).
-
Maintain the reaction at 130°C with continuous stirring for 20 hours. The pressure is expected to decrease as the reaction consumes ammonia.[2]
-
Monitor the reaction progress by taking aliquots (if your equipment allows) for TLC analysis.
-
-
Workup and Isolation:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess ammonia into a suitable acid trap/scrubber.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the chlorobenzene solvent using steam distillation or a rotary evaporator under reduced pressure.[2]
-
The crude product will remain. Dissolve this solid in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
5% Sodium Bicarbonate solution (to remove any phenolic byproducts).
-
Water.
-
Brine (saturated NaCl solution).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The resulting solid is crude this compound.
-
Perform recrystallization using hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
-
Characterization:
-
Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
-
References
- 1. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 2. US4421694A - Process for the preparation of nitroanilines - Google Patents [patents.google.com]
- 3. US5068443A - Process for the manufacture of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents [patents.google.com]
- 9. Buy 2,4-Dichloro-6-nitroaniline | 2683-43-4 [smolecule.com]
Technical Support Center: Purification of Crude 2-Chloro-6-nitroaniline
Welcome to the Technical Support Center for the purification of crude 2-Chloro-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed purification protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity this compound for your research and development needs.
I. Understanding the Challenges: Common Impurities
The purity of this compound is critical for its use as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Impurities can arise from the synthetic route employed, leading to a range of contaminants that may affect downstream reactions and final product quality. The most common synthetic pathway involves the nitration of 2-chloroaniline.
Potential Impurities:
-
Isomeric Byproducts: The nitration of 2-chloroaniline can lead to the formation of other isomers, such as 4-Chloro-2-nitroaniline and 2-Chloro-4-nitroaniline. These isomers often have similar physical properties, making their separation challenging.
-
Unreacted Starting Materials: Incomplete nitration can result in the presence of residual 2-chloroaniline in the crude product.
-
Over-nitrated Species: Under harsh reaction conditions, dinitrated products may be formed.
-
Hydrolysis Products: Depending on the workup conditions, hydrolysis of the aniline or nitro groups can introduce other impurities.
II. Frequently Asked Questions (FAQs)
Q1: My crude this compound has a dark, tar-like appearance. What could be the cause?
A1: A dark, tar-like appearance often indicates the presence of polymeric or highly conjugated impurities, which can arise from side reactions during synthesis, especially if the reaction temperature was not well-controlled. Over-nitration or oxidative side reactions can also contribute to this. It is also possible that residual strong acids from the nitration step are present.
Q2: After recrystallization, the melting point of my this compound is still broad and lower than the reported value (74-75 °C). What should I do?
A2: A broad and depressed melting point is a classic sign of persistent impurities. The most likely culprits are isomeric byproducts which co-crystallize with your desired product. A second recrystallization from a different solvent system or employing column chromatography is recommended.
Q3: My TLC analysis of the crude product shows multiple yellow spots with very similar Rf values. How can I improve their separation?
A3: The presence of multiple yellow spots with similar Rf values strongly suggests isomeric impurities. To improve separation on TLC, you can try a less polar solvent system to increase the differential migration of the spots. For example, if you are using a 7:3 hexane:ethyl acetate mixture, try switching to a 9:1 ratio. This will often provide better resolution for closely related isomers.
Q4: Can I use acid-base extraction to purify this compound?
A4: While acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds, it is generally not effective for separating isomers of nitroanilines. This compound and its common isomeric impurities are all weakly basic and will have very similar pKa values, making selective extraction difficult. However, it can be useful for removing any unreacted 2-chloroaniline (a stronger base) or acidic impurities.
III. Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Oily Residue Instead of Crystals During Recrystallization | The concentration of impurities is too high, leading to a significant depression of the melting point. The chosen solvent may be too good a solvent, even at low temperatures. | 1. Pre-purification: If the crude material is very impure, consider a preliminary purification step like a simple filtration through a plug of silica gel to remove baseline impurities. 2. Solvent Selection: Re-evaluate your choice of solvent. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Try a mixed solvent system for finer control over solubility. 3. Slow Cooling: Ensure the crystallization process is slow. Rapid cooling can trap impurities and lead to oiling out. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. |
| Low Recovery After Recrystallization | The chosen solvent is too good a solvent, and a significant amount of the product remains in the mother liquor. Too much solvent was used. Premature crystallization during hot filtration. | 1. Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. 3. Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product. 4. Hot Filtration: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper to prevent premature crystallization. |
| Co-elution of Impurities During Column Chromatography | The chosen eluent system is too polar, causing all compounds to move down the column too quickly. The column is overloaded with the crude sample. | 1. Optimize Eluent System: Use TLC to find a solvent system that gives a good separation between the desired product and impurities (aim for a ΔRf of at least 0.2). A less polar eluent will increase the retention time of all compounds and improve separation. 2. Sample Loading: Do not overload the column. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. 3. Gradient Elution: Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can effectively separate compounds with a wide range of polarities. |
| Product is a Pale Yellow Instead of Bright Yellow | The presence of colorless or less colored impurities. | 1. Analytical Assessment: Use analytical techniques like HPLC or GC-MS to identify the nature of the impurity. 2. Re-purification: If the impurity is identified as an isomer, a second, more careful purification by column chromatography may be necessary. If it's a different type of impurity, a targeted purification method (e.g., a different recrystallization solvent) might be effective. |
IV. Detailed Experimental Protocols
A. Purification by Recrystallization
Recrystallization is an effective method for purifying moderately impure solids. For this compound, a single solvent recrystallization using a short-chain alcohol or a mixed solvent system can yield a product of high purity.
1. Single-Solvent Recrystallization from Ethanol
-
Rationale: Ethanol is a good choice as it dissolves this compound well at its boiling point but has significantly lower solubility at room temperature and near 0 °C.
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate while stirring.
-
Continue adding small portions of hot ethanol until the solid just dissolves completely.
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the yellow crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C).
-
2. Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Rationale: A mixed solvent system provides finer control over the solubility of the compound. In an ethanol/water system, this compound is soluble in ethanol (the "good" solvent) and insoluble in water (the "bad" solvent).
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the point of saturation).
-
If too much water is added and the solution becomes very cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry as described above.
-
B. Purification by Column Chromatography
Column chromatography is a highly effective technique for separating compounds with similar polarities, such as isomeric impurities.
-
Workflow Diagram:
Caption: Workflow for the purification of this compound by column chromatography.
-
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the this compound spot and good separation from impurities.
-
Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry method with your chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. The yellow band of this compound should be visible as it moves down the column.
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
V. Expected Results & Purity Assessment
| Purification Method | Expected Purity (by HPLC) | Expected Recovery Yield | Advantages | Disadvantages |
| Recrystallization (Ethanol) | >98% | 60-80% | Simple, fast, and good for removing less soluble or more soluble impurities. | May not effectively remove isomeric impurities that co-crystallize. |
| Column Chromatography | >99.5% | 70-90% | Excellent for separating isomeric impurities and achieving very high purity. | More time-consuming and requires larger volumes of solvent. |
Purity Determination:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the purity and monitor the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Melting Point Analysis: A sharp melting point at the literature value (74-75 °C) is a good indicator of high purity.
VI. Safety Precautions
-
This compound is a toxic and irritant compound. Always handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Dispose of all chemical waste according to your institution's safety guidelines.
VII. References
-
ChemBK. (2024). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS#: 769-11-9. Retrieved from --INVALID-LINK--
-
Google Patents. (2020). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline. Retrieved from --INVALID-LINK--
-
Google Patents. (2008). CN101343232B - Preparation method for 2-chloro-4-nitroaniline. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Note and Protocol: Purification of (2-Chloro-6-nitrophenyl)methanamine by Column Chromatography. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Managing Impurities in 7-Chloro-6-nitroquinoline Production. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Retrieved from --INVALID-LINK--
-
EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Chloro-4-nitroaniline. Retrieved from --INVALID-LINK--
Technical Support Center: Synthesis of 2-Chloro-6-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Chloro-6-nitroaniline. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The primary industrial and laboratory-scale synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 2,6-dichloronitrobenzene with ammonia. While straightforward in principle, this reaction is sensitive to specific conditions, and deviations can lead to a range of side products that complicate purification and reduce yields. This guide provides a structured approach to identifying and mitigating these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and its underlying mechanism.
Q1: What is the core reaction mechanism for the synthesis of this compound?
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] This is a two-step addition-elimination process.[2]
-
Addition of the Nucleophile: The nucleophile (ammonia, NH₃) attacks one of the chlorine-bearing carbons on the 2,6-dichloronitrobenzene ring. This step is typically the rate-determining step. The aromatic ring can act as an electrophile in this case because its electron density is significantly reduced by the powerful electron-withdrawing nitro group (-NO₂).[3][4]
-
Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization is strongest when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack, which is the case here.[3]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a chloride ion (Cl⁻) as the leaving group, yielding the final product, this compound.[2]
Q2: The starting material has two chlorine atoms. Why does the reaction selectively replace only one?
The selectivity for mono-substitution is a key feature of this synthesis and is governed by electronic effects. After the first chlorine is replaced by an amino group (-NH₂), this new group acts as a strong electron-donating group. It increases the electron density of the aromatic ring, making it significantly less electrophilic and therefore less susceptible to a second nucleophilic attack. This deactivating effect on the SNAr reaction makes the second substitution much slower than the first, allowing for the isolation of the mono-substituted product under controlled conditions. However, forcing conditions (e.g., high temperature or prolonged reaction times) can overcome this energy barrier, leading to the formation of the di-substituted side product.
Q3: What are the most critical reaction parameters to control to minimize side reactions?
To achieve high yield and purity, the following parameters must be carefully controlled:
-
Temperature and Pressure: These are the most critical factors. Excessive temperature and pressure will accelerate the rate of the desired reaction but disproportionately increase the rate of the secondary substitution, leading to the formation of 2,6-diaminonitrobenzene.
-
Stoichiometry of Ammonia: While an excess of ammonia is required to drive the reaction to completion, an extremely large excess, combined with harsh conditions, can favor the di-substitution side reaction.
-
Reaction Time: Monitoring the reaction is crucial. Allowing the reaction to proceed for too long after the starting material has been consumed will inevitably lead to an increase in the over-amination byproduct. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are essential for monitoring.[5][6]
Part 2: Troubleshooting Guide: Common Issues and Solutions
This section is formatted to address specific problems you may observe during your experiment.
Issue 1: Low Yield with Significant Unreacted Starting Material
Symptom: Chromatographic analysis (TLC, GC, or HPLC) of the crude product shows a major spot/peak corresponding to 2,6-dichloronitrobenzene.
-
Possible Cause 1: Insufficient Reaction Conditions. The reaction may not have reached the necessary activation energy. This can be due to the temperature or pressure being too low, especially in autoclave-based reactions.
-
Troubleshooting Steps:
-
Verify Temperature & Pressure: Ensure your heating and pressure-monitoring equipment is calibrated and that the target conditions were maintained throughout the reaction.
-
Increase Reaction Time: If conditions are mild, extending the reaction time may be sufficient. Monitor every few hours using a suitable chromatographic method until starting material consumption plateaus.
-
Gradually Increase Temperature: If extending the time is ineffective, increase the reaction temperature in small increments (e.g., 10°C) in subsequent experiments, while carefully monitoring for the appearance of the di-substituted byproduct.
-
-
Possible Cause 2: Inefficient Mixing or Poor Solubility. In heterogeneous reaction mixtures, poor agitation can lead to localized depletion of ammonia at the substrate interface, slowing the reaction rate.
-
Troubleshooting Steps:
-
Improve Agitation: Ensure the stirring is vigorous enough to maintain a well-mixed suspension or emulsion.
-
Consider a Co-solvent: While often run in an aqueous ammonia solution, the addition of a phase-transfer catalyst or a suitable co-solvent might improve solubility and reaction rates, though this requires re-optimization.
-
Issue 2: A More Polar Byproduct is Observed
Symptom: TLC analysis shows a new spot with a lower Rf value (more polar) than the product. HPLC shows a new peak with a shorter retention time (in reversed-phase). This impurity is often difficult to remove by simple crystallization.
-
Likely Culprit: 2,6-Diaminonitrobenzene. This is the classic over-amination or di-substitution side product. Its two amino groups make it significantly more polar than the mono-amino product.
-
Causality: This byproduct forms when a second molecule of ammonia displaces the remaining chlorine atom on the this compound product. This is driven by excessive thermal energy or reaction time.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature/Pressure: This is the most effective solution. Lowering the temperature will slow the second substitution reaction more significantly than the first.
-
Shorten Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent the product from converting into the byproduct. This highlights the importance of real-time reaction monitoring.
-
Purification: If the byproduct has already formed, separation can be challenging.
-
Column Chromatography: A carefully selected solvent system can often resolve the two compounds.
-
Fractional Recrystallization: This may be possible but is often tedious and may lead to significant product loss.
-
-
Issue 3: Presence of Isomeric Impurities
Symptom: The product appears pure by some methods, but detailed analysis (e.g., high-resolution GC-MS or NMR) reveals the presence of other chloro-nitroaniline isomers.
-
Likely Culprit: Isomers such as 2-Chloro-4-nitroaniline or 3-Chloro-4-nitroaniline.[7][8]
-
Causality: The root cause is almost always an impure starting material. Commercial 2,6-dichloronitrobenzene can contain other isomers like 2,4- or 3,4-dichloronitrobenzene. Each of these will undergo amination to produce the corresponding isomeric product.
-
Troubleshooting Steps:
-
Analyze Starting Material: Always verify the purity of your 2,6-dichloronitrobenzene by GC or HPLC before starting the reaction.
-
Purify Starting Material: If the starting material is impure, consider purifying it by recrystallization or distillation before use.
-
Product Purification: Separating these isomers from the final product is extremely difficult due to their similar physical properties. Prevention is the best strategy.
-
Issue 4: Dark or Tarry Crude Product
Symptom: The isolated crude product is a dark, oily, or tarry substance rather than the expected crystalline solid.
-
Possible Cause: Decomposition and/or Oxidation. At elevated temperatures, nitroaromatic compounds can be prone to decomposition. The presence of air (oxygen) can also lead to oxidative side reactions, forming complex, high-molecular-weight colored impurities.[9]
-
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: If possible, conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.
-
Ensure Strict Temperature Control: Avoid temperature overshoots. Localized "hot spots" in the reactor can be a major source of decomposition.
-
Purification:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat with activated charcoal to adsorb many of the colored impurities.
-
Recrystallization: After charcoal treatment, filter and recrystallize the product from a suitable solvent system to isolate the pure compound.[10]
-
-
Part 3: Data & Protocols
Table 1: Summary of Potential Impurities
| Impurity Name | Origin | Analytical Identification (TLC/HPLC) | Mitigation & Removal Strategy |
| 2,6-Dichloronitrobenzene | Unreacted starting material | Less polar than product (higher Rf) | Increase reaction time/temperature; separable by column chromatography or careful recrystallization. |
| 2,6-Diaminonitrobenzene | Over-amination (di-substitution) | More polar than product (lower Rf) | Decrease reaction time/temperature; challenging to separate, requires column chromatography. |
| Isomeric Chloro-nitroanilines | Impure starting material | May co-elute or appear as a shoulder peak | Analyze and purify starting material before reaction; very difficult to remove from the product. |
| Polymeric/Tarry Impurities | Decomposition/Oxidation | Baseline noise or unresolved broad peaks | Use inert atmosphere, control temperature; remove with activated charcoal treatment followed by recrystallization.[9] |
Protocol 1: General Synthesis of this compound
Disclaimer: This is a generalized procedure. All reactions should be performed with appropriate safety precautions by trained personnel.
-
Reactor Setup: Charge a high-pressure stainless-steel autoclave with 2,6-dichloronitrobenzene (1.0 eq) and aqueous ammonia (e.g., 25-30% solution, ~10-20 eq).
-
Inert Atmosphere: Seal the reactor, then purge several times with nitrogen gas to remove oxygen.
-
Reaction: Begin vigorous stirring and heat the mixture to the target temperature (typically in the range of 120-150°C). The internal pressure will rise accordingly.
-
Monitoring: Hold at the target temperature for a predetermined time (e.g., 4-8 hours). If possible and safe, take aliquots at intervals to monitor the consumption of starting material by TLC or HPLC.
-
Cooldown & Workup: Once the reaction is complete, cool the reactor to room temperature. Carefully vent any residual pressure.
-
Isolation: Transfer the reaction slurry to a beaker. The product often precipitates upon cooling. Filter the solid product and wash the filter cake thoroughly with cold water to remove excess ammonia and salts.
-
Drying: Dry the crude product under vacuum at a moderate temperature (e.g., 40-50°C).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid. If the solution is highly colored, this is the point to add a small amount of activated charcoal.
-
Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven. Verify purity by HPLC and melting point analysis.[10]
Part 4: Visual Troubleshooting Workflow
The following diagram provides a decision tree for troubleshooting common issues based on initial analysis of the crude reaction product.
Caption: Troubleshooting Decision Tree for this compound Synthesis.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. patents.justia.com [patents.justia.com]
- 8. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 9. US2501831A - Process to produce 2, 6 dichlor-4-nitroaniline - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-nitroaniline
To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A comprehensive guide to the synthesis of 2-chloro-6-nitroaniline, focusing on optimization, troubleshooting, and mechanistic insights.
This document serves as a centralized resource for the preparation of this compound. The primary synthetic route discussed is the nitration of 2-chloroaniline. This guide is structured to address common challenges and provide scientifically-grounded solutions to enhance yield, purity, and process control.
Section 1: Reaction Fundamentals & Mechanism
The synthesis of this compound is most commonly achieved via the electrophilic aromatic substitution of 2-chloroaniline. This reaction employs a nitrating mixture, typically composed of nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺), which is the active electrophile.[1]
The chloro and amino substituents on the aniline ring possess competing electronic effects. The amino group (-NH₂) is a strongly activating, ortho, para-directing group due to resonance. Conversely, the chloro group (-Cl) is a deactivating, ortho, para-directing group due to its inductive electron-withdrawing effect. The regiochemical outcome of the nitration is therefore highly dependent on reaction conditions. To favor the formation of the desired this compound isomer, it is often necessary to modulate the reactivity of the amino group by acetylation, which is a common strategy in the synthesis of related compounds.[2][3]
However, direct nitration is possible with careful control of the reaction conditions, particularly temperature.[4][5] Low temperatures are crucial to mitigate the formation of oxidation byproducts and to control the exothermic nature of the reaction.[4][6]
Caption: Mechanism of this compound synthesis.
Section 2: Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired this compound isomer while minimizing common side products.
Materials:
-
2-Chloroaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Aqueous Ammonia solution
-
Methylene Chloride (DCM) or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-chloroaniline to concentrated sulfuric acid at a controlled temperature, typically below 10°C. This forms the anilinium salt, which helps to control the reaction.
-
Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature (0-5°C) using an ice-salt bath.
-
Nitration: Cool the 2-chloroaniline/sulfuric acid mixture to 0-5°C. Slowly add the pre-cooled nitrating mixture dropwise via the dropping funnel. The temperature must be strictly maintained below 10°C to prevent over-nitration and the formation of byproducts.[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic solution with a base, such as aqueous ammonia, to deprotonate the aniline product. Extract the product into an organic solvent like methylene chloride.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent can be removed under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield pure this compound.[7]
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
| Problem/FAQ | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Loss during Workup: Product may be lost during extraction or purification steps. 3. Side Reactions: Formation of unwanted isomers or oxidation products. | 1. Optimize Reaction Time: Monitor the reaction by TLC to determine the point of maximum conversion. 2. Efficient Extraction: Ensure proper pH adjustment before extraction and use an adequate amount of a suitable solvent. 3. Strict Temperature Control: Maintain the reaction temperature below 10°C to minimize side reactions.[5] |
| Formation of Isomeric Impurities (e.g., 2-chloro-4-nitroaniline) | 1. High Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable para-isomer. 2. Incorrect Reagent Stoichiometry: An excess of the nitrating agent can lead to di-nitration or other side reactions. | 1. Maintain Low Temperature: Strictly control the temperature during the addition of the nitrating mixture.[5] 2. Use Protecting Groups: For higher regioselectivity, consider protecting the amino group as an acetanilide before nitration.[2][3] |
| Dark-colored/Tarry Reaction Mixture | 1. Oxidation of Aniline: The amino group is sensitive to oxidation by nitric acid, especially at elevated temperatures. 2. Over-nitration: Formation of di-nitro or other highly nitrated, unstable compounds. | 1. Maintain Low Temperature: This is the most critical parameter to prevent oxidation.[4][6] 2. Slow Reagent Addition: Add the nitrating mixture slowly and sub-surface to ensure rapid mixing and prevent localized overheating. |
| Product is an Oil/Difficult to Crystallize | 1. Presence of Impurities: Isomeric impurities or residual starting material can lower the melting point and inhibit crystallization. | 1. Improve Purification: Utilize column chromatography on silica gel for difficult separations. A hexane/ethyl acetate eluent system is a good starting point.[7] 2. Trituration: Attempt to induce crystallization by stirring the crude oil with a non-polar solvent like hexanes. |
Section 4: Optimizing Reaction Parameters
The following table summarizes the impact of key reaction variables on the synthesis of this compound.
| Parameter | Effect on Yield and Purity | Recommendations |
| Temperature | High Impact: Lower temperatures (<10°C) favor the formation of the desired ortho-isomer and reduce oxidation byproducts. Higher temperatures increase the risk of over-nitration and tar formation.[4][5] | Maintain a reaction temperature between 0-5°C for optimal results. |
| Acid Concentration | Moderate Impact: The ratio of sulfuric to nitric acid affects the concentration of the nitronium ion. A high concentration of sulfuric acid ensures complete generation of the electrophile. | Use concentrated (98%) sulfuric acid as the solvent and dehydrating agent. |
| Reaction Time | Moderate Impact: Sufficient time is needed for the reaction to proceed to completion. However, excessively long reaction times can lead to product degradation. | Monitor the reaction by TLC to determine the optimal reaction time, typically ranging from 1-3 hours.[7] |
| Solvent Choice (for workup/purification) | High Impact: The choice of solvent is crucial for effective extraction and purification. | Methylene chloride or ethyl acetate are commonly used for extraction. Ethanol or a hexane/ethyl acetate mixture are suitable for recrystallization.[7] |
Section 5: Synthesis & Troubleshooting Workflow
The following diagram outlines the general workflow for the synthesis and provides decision points for troubleshooting common issues.
Caption: Workflow for this compound synthesis.
References
- 1. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. magritek.com [magritek.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the Chlorination of p-Nitroaniline
Welcome to the technical support center for the chlorination of p-nitroaniline. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into this common yet challenging electrophilic aromatic substitution reaction. This resource consolidates troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and achieve high-purity products with reliable yields.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the chlorination of p-nitroaniline, focusing on the underlying chemical principles that govern the reaction's outcome.
Q1: What are the primary products of the chlorination of p-nitroaniline, and what determines the product distribution?
The chlorination of p-nitroaniline typically yields two main products: 2-chloro-4-nitroaniline (mono-chlorinated) and 2,6-dichloro-4-nitroaniline (di-chlorinated). The distribution between these products is primarily controlled by the reaction stoichiometry and conditions. Using approximately one equivalent of the chlorinating agent under controlled temperatures favors the formation of the mono-substituted product.[1] Conversely, using two or more equivalents and often more forcing conditions (higher temperatures or longer reaction times) will lead to the di-substituted product.[2][3]
Q2: How do the amino (-NH₂) and nitro (-NO₂) groups influence the regioselectivity of the chlorination?
The regioselectivity is a classic example of competing directing effects in electrophilic aromatic substitution (EAS).
-
Amino (-NH₂) Group: The amino group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the ring via resonance.[4]
-
Nitro (-NO₂) Group: The nitro group is a strong deactivating and meta-directing group because it withdraws electron density from the ring through both inductive and resonance effects.[5]
The activating, ortho, para-directing effect of the amino group is dominant. Therefore, the incoming electrophile (Cl⁺) is directed to the positions ortho to the amino group (C2 and C6), as the para position is already occupied by the nitro group. In an acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. However, the reaction typically proceeds on the small equilibrium concentration of the free amine, which is highly reactive.[4]
Q3: What are the common chlorinating agents used for this reaction, and what are the advantages of each?
Several chlorinating agents can be employed, each with specific benefits:
-
Chlorine Gas (Cl₂): Inexpensive and potent, often used in industrial settings. Its use requires specialized equipment for gas handling and precise control to avoid over-chlorination.[6][7] Continuous flow reactors are being explored to improve safety and efficiency with Cl₂ gas.[7][8][9]
-
Hypochlorites (e.g., NaOCl, "Chlorine Bleaching Liquor"): Readily available and easier to handle than chlorine gas. The reaction can be controlled by the rate of addition.[3]
-
In situ Generation (e.g., HCl/H₂O₂, KCl/HCl): Systems like hydrochloric acid with hydrogen peroxide or potassium chlorate with hydrochloric acid generate the active chlorine species in the reaction mixture.[2][10] This approach avoids handling gaseous chlorine and can offer good control. The HCl/H₂O₂ system is considered a greener alternative.
Q4: What are the critical safety considerations for this reaction?
Safety is paramount due to the hazardous nature of the reagents and potential for runaway reactions.
-
Toxicity: p-Nitroaniline itself is toxic and can be absorbed through the skin. It can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[11][12] Chlorine gas is highly toxic and corrosive.[13]
-
Runaway Reactions: Chlorination reactions are highly exothermic. Poor temperature control or rapid addition of the chlorinating agent can lead to a dangerous increase in temperature and pressure.[14] The formation of unstable intermediates like N-chloroamines can also pose an explosion hazard.[14]
-
Corrosivity: The use of strong acids (HCl, H₂SO₄) and corrosive reagents requires appropriate materials of construction for the reaction vessel and associated equipment.[13]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. The reaction must be performed in a well-ventilated fume hood.[13]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chlorination of p-nitroaniline.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Temperature: Reaction may be too cold, leading to slow kinetics.[1] 2. Reagent Degradation: The chlorinating agent (e.g., H₂O₂ or hypochlorite solution) may have decomposed. 3. Incorrect Acid Concentration: The solubility of p-nitroaniline and the reactivity of the chlorinating species are highly dependent on the acid medium.[6] | 1. Slowly increase the reaction temperature while monitoring with TLC or HPLC. Maintain the optimal temperature range (e.g., 5-20°C for initial stages, potentially higher for dichlorination).[3] 2. Use fresh, properly stored reagents. Titrate the chlorinating agent to confirm its concentration before use. 3. Ensure the correct concentration of hydrochloric or sulfuric acid is used as specified in the protocol. Some procedures specify an HCl concentration between 4 and 7.5 N.[6] |
| Formation of Multiple Byproducts / Over-chlorination | 1. Poor Temperature Control: Higher temperatures can lead to undesired side reactions and the formation of tri- or even tetra-chlorinated products. 2. Excess Chlorinating Agent: Adding too much chlorinating agent is the primary cause of over-chlorination. 3. Poor Mixing: Localized "hot spots" of high reagent concentration can lead to uncontrolled side reactions.[8] | 1. Maintain strict temperature control using an ice bath or cryostat. 2. Add the chlorinating agent dropwise or in small portions, monitoring the reaction's progress by TLC or HPLC. Use a slight excess (e.g., 1.05-1.1 equivalents) for each chlorine atom to be added.[15] 3. Use vigorous mechanical stirring to ensure the reaction mixture is homogeneous. |
| Product is Impure (Contaminated with Starting Material) | 1. Incomplete Reaction: Insufficient reaction time or amount of chlorinating agent. 2. Premature Precipitation: The product may precipitate before the reaction is complete, trapping starting material. | 1. Allow the reaction to stir for the full recommended time. Before workup, run a TLC or HPLC analysis to confirm the absence of starting material. 2. Ensure the starting material is fully dissolved or well-suspended in the acidic medium before adding the chlorinating agent.[2] |
| Difficulty Isolating/Purifying the Product | 1. Isomeric Contamination: Formation of other chloro-isomers, although less common in this specific reaction. 2. Ineffective Crystallization: The chosen solvent system may not be optimal for separating the desired product from impurities. | 1. Analytical techniques like HPLC, GC, or Capillary Electrophoresis can be used to identify and quantify isomeric impurities.[16][17] 2. For 2,6-dichloro-4-nitroaniline, recrystallization from glacial acetic acid or an acetic acid/alcohol mixture is often effective.[2] For 2-chloro-4-nitroaniline, a water/ethanol mixture can be used. Experiment with different solvent systems to achieve the best purity. |
Visualization of Key Processes
Visual aids are essential for understanding complex chemical processes. The following diagrams illustrate the reaction mechanism and a general experimental workflow.
Reaction Mechanism: Electrophilic Aromatic Substitution
The chlorination proceeds via a standard electrophilic aromatic substitution mechanism. The key steps involve the generation of an electrophilic chlorine species, its attack on the electron-rich aniline ring, and subsequent re-aromatization.
Caption: Electrophilic attack on p-nitroaniline by Cl⁺.
General Experimental Workflow
This flowchart outlines the critical steps from reaction setup to the final, purified product, providing a logical sequence for laboratory execution.
Caption: Step-by-step workflow for p-nitroaniline chlorination.
Detailed Experimental Protocol: Synthesis of 2,6-Dichloro-4-nitroaniline
This protocol is a self-validating system adapted from established procedures, providing a reliable method for synthesizing the di-chlorinated product.[2]
Safety Warning: This procedure involves corrosive and toxic substances. It must be performed in a functioning chemical fume hood with appropriate personal protective equipment (PPE).
Reagents & Materials:
-
p-Nitroaniline (13.8 g, 0.1 mol)
-
Concentrated Hydrochloric Acid (~37%, 125 mL)
-
Potassium Chlorate (KClO₃) (8.2 g, 0.067 mol)
-
Water
-
Glacial Acetic Acid (for recrystallization)
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-water bath
Procedure:
-
Setup: Equip the three-neck flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.
-
Dissolution of Starting Material: To the flask, add p-nitroaniline (13.8 g) and concentrated hydrochloric acid (125 mL). Stir the mixture. A thick slurry will form. Gently warm the mixture to approximately 50°C to fully dissolve the p-nitroaniline, then cool the resulting solution back down to below 10°C using the ice bath.
-
Preparation of Chlorinating Agent: In a separate beaker, dissolve potassium chlorate (8.2 g) in water (175 mL). This solution should be prepared at room temperature.
-
Chlorination Reaction: Transfer the potassium chlorate solution to the dropping funnel. Add the solution dropwise to the stirred, cold p-nitroaniline hydrochloride solution over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature below 25°C throughout the addition. A yellow precipitate will form as the reaction proceeds.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion. Monitor the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent) to confirm the disappearance of the mono-chlorinated intermediate.
-
Isolation: Dilute the reaction mixture by pouring it into a large beaker containing 1 L of cold water. Stir for 15 minutes to fully precipitate the product.
-
Filtration and Washing: Collect the crude 2,6-dichloro-4-nitroaniline by vacuum filtration. Wash the filter cake thoroughly with a large volume of water until the filtrate is neutral to pH paper. Follow with a small wash of cold ethanol.
-
Purification: Transfer the crude solid to a beaker and recrystallize from glacial acetic acid or a mixture of acetic acid and ethanol.
-
Drying and Characterization: Collect the purified, lemon-yellow needles by vacuum filtration and dry them in a vacuum oven at 60-70°C. The expected yield is approximately 85-90%. The melting point should be in the range of 185-188°C.[2] Confirm purity and identity using HPLC, ¹H NMR, and ¹³C NMR spectroscopy.
References
- 1. CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 4. byjus.com [byjus.com]
- 5. quora.com [quora.com]
- 6. patents.justia.com [patents.justia.com]
- 7. An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. CN111620785A - Continuous chlorination method of nitroaniline - Google Patents [patents.google.com]
- 9. An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. 2,6-Dichloro-4-nitroaniline | 99-30-9 [chemicalbook.com]
- 11. nj.gov [nj.gov]
- 12. westliberty.edu [westliberty.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. icheme.org [icheme.org]
- 15. CN101343232A - Preparation method of o-chloro-p-nitroaniline - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. epa.gov [epa.gov]
Technical Support Center: Purification of 2-Chloro-6-nitroaniline
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Chloro-6-nitroaniline. We address common issues through troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in this compound typically originate from the synthetic route. The most prevalent impurities are positional isomers formed during the amination of substituted chloronitrobenzenes.
-
Positional Isomers: Due to the directing effects of the chloro and nitro groups in precursor molecules like m-chloronitrobenzene, amination can occur at different positions on the aromatic ring. This leads to the formation of isomers such as 2-Chloro-4-nitroaniline and 4-Chloro-2-nitroaniline [1]. The separation of these isomers is often the primary purification challenge because their physical properties (solubility, polarity) are very similar to the desired product[2][3].
-
Unreacted Starting Materials: Incomplete reactions can leave residual precursors, such as 2-chloroaniline or related chloronitrobenzene compounds, in the crude product[4][5].
-
Over-reaction Byproducts: Depending on the reaction conditions, side reactions can lead to the formation of dichlorinated or dinitro- compounds, which will also need to be removed[6][7].
-
Degradation Products: this compound can be sensitive to light and high temperatures, potentially leading to degradation products over time.
Q2: How can I effectively assess the purity of my this compound sample before and after purification?
A2: A multi-faceted analytical approach is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): This is an excellent initial technique for quickly visualizing the number of components in your crude mixture. A solvent system such as a mixture of heptane and 2-propanol can be effective for separating nitroaniline isomers on a silica plate[2][8]. The presence of multiple spots indicates impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC with a C18 column and a UV detector is a robust method. A mobile phase of acetonitrile and water is commonly used to separate this compound from its isomers and other impurities[9][10]. A purity of >99% is often achievable with this method[11].
-
Gas Chromatography (GC): GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is also highly effective for separating and identifying volatile impurities, including chloroaniline and nitroaniline isomers[12].
-
Melting Point Analysis: A sharp melting point close to the literature value (approx. 106-108°C) is a good indicator of high purity[13]. A broad or depressed melting point suggests the presence of significant impurities.
Q3: What is the best general strategy to begin purifying a crude batch of this compound?
A3: The most effective initial strategy is typically recrystallization , as it is a scalable and cost-effective method for removing a significant portion of impurities. The choice of solvent is critical. This compound is reported to be soluble in hot ethanol, acetic acid, and methanol[13][14]. A good recrystallization solvent is one in which the target compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while the impurities remain soluble at lower temperatures. A workflow for selecting a purification strategy is outlined below.
Caption: Decision workflow for purifying this compound.
Troubleshooting and Optimization Guide
Q4: My recrystallization resulted in a very low yield. What are the likely causes and solutions?
A4: Low recovery from recrystallization is a common issue that can be traced to several factors.
| Potential Cause | Explanation | Troubleshooting Steps |
| Excessive Solvent | Using too much solvent will keep a significant portion of your product dissolved even after cooling, preventing it from crystallizing out. | Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture until dissolution is just complete. |
| Inappropriate Solvent | The chosen solvent may be too good; this compound might be too soluble even at low temperatures. | Perform a solvent screen with alternatives like methanol, ethanol, or mixtures (e.g., ethanol/water) to find a system with a steeper solubility-temperature curve[13][14]. |
| Premature Crystallization | If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or funnel. | Preheat the filtration apparatus (funnel, flask) before use. Keep the solution at or near its boiling point during the filtration step. |
| Insufficient Cooling | Not cooling the solution to a low enough temperature will leave a substantial amount of product in the mother liquor. | After cooling to room temperature, place the crystallization flask in an ice bath for at least 30-60 minutes to maximize crystal formation. |
Q5: After recrystallization, my TLC and HPLC still show the presence of isomeric impurities. How can I separate them?
A5: Positional isomers often have very similar solubilities, making them difficult to separate by recrystallization alone. In this case, column chromatography is the recommended next step.
-
Principle of Separation: Isomers of chloro-nitroaniline can be effectively separated using normal-phase chromatography on a silica gel stationary phase[2]. The separation relies on subtle differences in polarity. The ortho-isomer (this compound) is generally less retained than meta- and para-isomers due to intramolecular hydrogen bonding, which masks the polar groups from interacting with the silica[2][8].
-
Recommended System:
-
Stationary Phase: Silica Gel (standard 60 Å, 230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system. Start with a low polarity mixture, such as 95:5 n-heptane/2-propanol, and gradually increase the polarity (e.g., to 80:20) to elute the compounds[2]. The exact ratio should be optimized using TLC first to achieve good separation between the spots.
-
-
Workflow Diagram:
Caption: Step-by-step workflow for chromatographic separation.
Q6: My final product has a persistent yellow or orange color. How can I decolorize it?
A6: While this compound is itself a pale yellow solid, darker coloration often indicates the presence of highly conjugated, colored impurities or oxidation products[13].
-
Activated Charcoal Treatment: A common and effective method is to treat the solution with activated charcoal during recrystallization.
-
Mechanism: Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules (often the source of color) from the solution.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot recrystallization solvent.
-
Add a small amount of activated charcoal (typically 1-2% by weight of your solute) to the hot solution.
-
Swirl the mixture and keep it hot for a few minutes to allow for adsorption. Caution: Do not boil the solution after adding charcoal, as this can cause violent bumping.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Allow the clear, filtered solution to cool and crystallize as usual.
-
-
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a standard procedure for purifying this compound from common, less-soluble or more-soluble impurities.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirring hotplate and add a small volume of ethanol (e.g., 20 mL).
-
Heating: Heat the mixture to a gentle boil while stirring. Continue to add ethanol in small portions (1-2 mL at a time) until the solid has just completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, wait for boiling to cease, and add a small spatula tip of activated charcoal. Reheat the solution gently for 5 minutes.
-
Hot Filtration (Optional but Recommended): To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Preheat a separate flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
References
- 1. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. US2671110A - Separation of isomeric mixtures of nitroanilines - Google Patents [patents.google.com]
- 4. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chempanda.com [chempanda.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. file.leyan.com [file.leyan.com]
- 12. epa.gov [epa.gov]
- 13. chembk.com [chembk.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Purity of 2-Chloro-6-nitroaniline for Pharmaceutical Use
Welcome to the technical support center for the purification of 2-Chloro-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who are working to achieve the high purity levels required for pharmaceutical applications. Here, we synthesize technical expertise with field-proven insights to provide a comprehensive resource for troubleshooting common purification challenges.
The quality of a pharmaceutical intermediate like this compound is paramount, as it directly influences the impurity profile, reproducibility, and safety of the final Active Pharmaceutical Ingredient (API). This center is structured to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: A Systematic Approach to Purity Enhancement
Encountering purity issues is a common challenge in process chemistry. This section provides a logical workflow to diagnose and resolve problems during the purification of this compound.
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying and resolving purity-related issues.
Caption: A decision-making workflow for troubleshooting the purification of this compound.
Frequently Asked Questions (FAQs)
Impurity Identification and Control
Q1: What are the most common impurities I should expect in crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. A common laboratory and industrial synthesis involves the chlorination of 2-nitroaniline.[1] Potential impurities from this process include:
-
Isomeric Byproducts: Such as 2-Chloro-4-nitroaniline and 4-Chloro-2-nitroaniline. These form due to the directing effects of the amino and nitro groups on the aromatic ring.
-
Over-chlorinated Species: Dichloro-nitroaniline isomers may form if the reaction is not carefully controlled.
-
Unreacted Starting Material: Residual 2-nitroaniline is a common impurity if the reaction does not go to completion.
-
Degradation Products: Anilines, particularly nitro-substituted anilines, can be susceptible to oxidation, leading to colored impurities.
Q2: My purified product is yellow to orange. Is this acceptable for pharmaceutical use?
A2: While this compound is inherently a yellow crystalline solid, a darker or more intense color often indicates the presence of trace-level oxidation or polymeric impurities.[2] For pharmaceutical use, where color can be a critical quality attribute of the final API, minimizing these color bodies is essential. An activated carbon treatment during recrystallization can be effective for color removal.
Q3: How do I set acceptable limits for impurities in a pharmaceutical intermediate?
A3: The International Council for Harmonisation (ICH) provides guidelines that, while primarily for APIs, establish principles applicable to critical intermediates. According to ICH Q11, manufacturing steps that impact the impurity profile of the drug substance should be well-controlled.[3][4] For a non-mutagenic impurity, the identification and qualification thresholds outlined in ICH Q3A (R2) are often used as a starting point.[5] A typical target for a high-purity pharmaceutical intermediate would be an overall purity of ≥ 99.8% by HPLC, with any single specified impurity not exceeding 0.10%.
Purification Techniques
Q4: Recrystallization from ethanol improved purity but is not sufficient to reach my target. What should I do next?
A4: If a single-solvent recrystallization is insufficient, consider the following:
-
Solvent System Optimization: A mixed solvent system, such as ethanol/water or toluene/heptane, can provide a sharper solubility curve, leading to better purification. The goal is to find a pair where the compound is highly soluble in one solvent ("solvent") and poorly soluble in the other ("anti-solvent").
-
Sequential Purification: Combine recrystallization with an orthogonal technique. For example, if an acidic impurity is present, an aqueous basic wash of an organic solution of your crude product prior to recrystallization can be effective.
-
Column Chromatography: For difficult-to-remove impurities, particularly isomers with similar solubility, column chromatography is the most powerful tool.
Q5: I am concerned about losing too much yield during recrystallization. How can I maximize recovery?
A5: Maximizing yield during recrystallization involves careful control of several parameters:
-
Use the Minimum Amount of Hot Solvent: The most common cause of low recovery is using an excessive volume of solvent to dissolve the crude material. Add just enough hot solvent to fully dissolve the solid.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals and prevents the premature crashing out of impurities.
-
Mother Liquor Concentration: The filtrate (mother liquor) will still contain dissolved product. Concentrating the mother liquor and performing a second crystallization (a "second crop") can significantly increase overall yield, though this second crop may be of lower purity.
Experimental Protocols
Protocol 1: High-Purity Recrystallization of this compound
This protocol is designed to upgrade the purity of this compound from ~98% to >99.5%. The choice of ethanol is based on its favorable solubility profile for many nitroaniline compounds—good solubility when hot, and significantly lower solubility when cold.[6]
Materials:
-
Crude this compound (10.0 g)
-
Ethanol (95% or absolute), ~50-70 mL
-
Activated Carbon (decolorizing, optional)
-
Erlenmeyer flasks, heating mantle, Buchner funnel, filter paper
Procedure:
-
Dissolution: Place the crude this compound into a 250 mL Erlenmeyer flask. Add 40 mL of ethanol. Heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding small portions of ethanol (~5 mL at a time) until the solid is completely dissolved. Avoid adding a large excess. The goal is a clear, saturated solution at the boiling point.
-
Decolorization (Optional): If the solution is darkly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 0.1-0.2 g). Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: If carbon was used, or if insoluble impurities are visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Bright yellow, needle-like crystals should form. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystal cake with a small amount of ice-cold ethanol (2 x 10 mL) to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at 40-50°C to a constant weight. A typical recovery of high-purity material is 80-90%.
Protocol 2: Column Chromatography for Removal of Isomeric Impurities
This protocol is effective for removing closely related impurities like isomers when recrystallization is insufficient. The choice of a hexane/ethyl acetate solvent system provides good separation for moderately polar compounds on a silica gel stationary phase.
Materials:
-
Crude or recrystallized this compound (2.0 g)
-
Silica Gel (230-400 mesh)
-
n-Hexane and Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates, collection tubes
Procedure:
-
Solvent System Selection (TLC): Develop a TLC system that gives the target compound an Rf value of ~0.3. A good starting point is 20% Ethyl Acetate in n-Hexane. The isomeric impurities should have slightly different Rf values.
-
Column Packing: Prepare a slurry of silica gel (approx. 60-80 g) in n-Hexane and pour it into the column. Allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve the this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~4 g) by evaporating the solvent. Carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting with 100% n-Hexane, then gradually increase the polarity using a gradient of ethyl acetate (e.g., from 0% to 30% ethyl acetate in hexane). Collect fractions and monitor their composition by TLC.
-
Fraction Pooling and Isolation: Combine the fractions that contain only the pure desired product. Remove the solvent using a rotary evaporator to yield the highly purified this compound.
Data Presentation
Table 1: Purification Method Comparison
| Parameter | Recrystallization (Ethanol) | Column Chromatography (Silica) |
| Typical Starting Purity | 98.0% | 98.0 - 99.5% |
| Typical Final Purity | 99.5 - 99.8% | > 99.9% |
| Impurity Removal Efficacy | Good for bulk impurities with different solubility | Excellent for closely related isomers |
| Typical Yield | 80 - 90% | 70 - 85% |
| Scalability | High | Moderate |
| Complexity & Time | Low | High |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 769-11-9 | [7] |
| Molecular Formula | C₆H₅ClN₂O₂ | [7] |
| Molecular Weight | 172.57 g/mol | [7] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 74-75 °C | [2] |
| pKa | 2.41 | [2] |
| Solubility | Soluble in hot ethanol, acetic acid | [3] |
References
Technical Support Center: Managing Reaction Temperature in 2-Chloro-6-nitroaniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2-Chloro-6-nitroaniline is a critical process in the development of various pharmaceuticals and agrochemicals. A key parameter that dictates the success, safety, and yield of this synthesis is the meticulous management of the reaction temperature. This guide, designed for professionals in the field, provides in-depth technical support and troubleshooting advice for managing the thermal aspects of this synthesis.
The Critical Role of Temperature in the Synthesis of this compound
The primary route to this compound often involves the amination of a dichloronitrobenzene precursor, such as 2,3-dichloronitrobenzene. This reaction is typically exothermic, meaning it releases a significant amount of heat.[1] Failure to control this exotherm can lead to a cascade of undesirable outcomes, including:
-
Runaway Reactions: An uncontrolled increase in temperature can accelerate the reaction rate, leading to a dangerous, self-sustaining cycle of heat generation. This can result in a rapid rise in pressure and temperature, potentially causing explosions, fires, and the release of toxic materials.[2]
-
Formation of Impurities: Elevated temperatures can promote the formation of side products, complicating the purification process and reducing the overall yield of the desired this compound.[3]
-
Reduced Product Yield: Incomplete reactions due to temperatures that are too low, or degradation of the product at excessively high temperatures, can both lead to a significant decrease in the final product yield.[4][5]
Effective temperature control is therefore not just a matter of process optimization, but a critical safety imperative.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.
Issue 1: Rapid, Uncontrolled Temperature Rise (Runaway Reaction)
Question: My reaction temperature is increasing rapidly and uncontrollably. What should I do, and what are the likely causes?
Answer:
An uncontrolled temperature spike is a serious safety concern and requires immediate action.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.
-
Enhance Cooling: Increase the efficiency of your cooling system. This may involve lowering the temperature of the cooling bath or adding more coolant.[2]
-
Increase Agitation: Improve stirring to ensure homogenous heat distribution and prevent localized "hot spots".[4]
-
Emergency Quenching (Last Resort): If the temperature continues to escalate, and your laboratory has an established emergency protocol, be prepared to quench the reaction. This typically involves cautiously adding the reaction mixture to a large volume of cold water or ice.[4] Caution: Quenching can also be hazardous and should only be performed as a last resort and with appropriate safety measures in place.[4]
Potential Causes and Preventative Measures:
| Cause | Preventative Measure |
| Inadequate Cooling | Ensure your cooling bath has sufficient capacity and is at the appropriate temperature (e.g., an ice-salt bath for sub-zero temperatures).[4] |
| Rapid Reagent Addition | Add reagents, particularly the aminating agent, slowly and in a controlled, dropwise manner. Continuous monitoring of the internal reaction temperature is crucial.[4] |
| Poor Agitation | Use an overhead stirrer or a sufficiently large magnetic stir bar to ensure vigorous and efficient mixing throughout the reaction.[2] |
| Incorrect Reagent Concentration | Use reagents at the recommended concentrations to avoid an unexpectedly high reaction rate and exothermicity.[2] |
Issue 2: Low Yield of this compound
Question: My final yield of this compound is significantly lower than expected. How can temperature management be a contributing factor?
Answer:
Low yields can be attributed to several temperature-related issues.
Potential Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction (Temperature Too Low) | The reaction may not have gone to completion if the temperature was too low. Consider extending the reaction time or slightly increasing the temperature while carefully monitoring for any excessive exotherm.[4] |
| Product Degradation (Temperature Too High) | The desired product, this compound, can be sensitive to high temperatures, leading to decomposition. Adhere strictly to the recommended temperature range for the reaction and workup. |
| Side Reaction Formation (Temperature Too High) | Elevated temperatures can favor the formation of unwanted byproducts. Improved temperature control through a more efficient cooling system or a slower rate of reagent addition can mitigate this.[6] |
Issue 3: Formation of Impurities
Question: My final product is contaminated with significant impurities. Could this be related to the reaction temperature?
Answer:
Yes, improper temperature control is a common cause of impurity formation.
Common Impurities and Temperature-Related Causes:
-
Isomeric Byproducts: In the synthesis of this compound from 2,3-dichloronitrobenzene, higher temperatures can sometimes influence the regioselectivity of the amination, leading to the formation of other chloro-nitroaniline isomers.
-
Di-substituted Products: If the reaction temperature is too high, there is an increased likelihood of the newly formed this compound reacting further, leading to di-substituted byproducts.
-
Decomposition Products: Charring or the appearance of a dark coloration in the reaction mixture often indicates decomposition due to excessively high temperatures.[5] This can be caused by localized "hot spots" from poor agitation or an overly rapid addition of reagents.
To minimize impurities, it is essential to:
-
Maintain a stable and controlled reaction temperature within the optimal range.
-
Ensure efficient and consistent stirring.[4]
-
Add reagents at a controlled rate to manage the exothermic nature of the reaction.
Experimental Workflow and Control Points
Effective temperature management is integrated throughout the synthesis process. The following diagram illustrates a typical workflow for the synthesis of this compound, highlighting critical temperature control points.
Caption: Workflow for this compound synthesis with key temperature control points.
Advanced Temperature Management Strategies
For larger-scale production or for reactions that are particularly challenging to control, consider the following advanced strategies:
-
Continuous Flow Reactors: These systems offer a significantly higher surface-area-to-volume ratio compared to traditional batch reactors. This allows for much more efficient heat transfer and tighter temperature control, enhancing both safety and reaction efficiency.[6][7]
-
Automated Laboratory Reactors: These systems provide precise, automated control over reaction parameters, including temperature, reagent addition rates, and stirring. They can help to ensure reproducibility and safety.
Conclusion
The successful and safe synthesis of this compound is intrinsically linked to the precise management of the reaction temperature. By understanding the potential hazards and pitfalls associated with this exothermic reaction, and by implementing the troubleshooting strategies and control measures outlined in this guide, researchers can significantly improve their outcomes, ensuring higher yields, greater purity, and a safer laboratory environment.
References
- 1. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Technical Support Center: Synthesis of 2-Chloro-6-nitroaniline
Welcome to the technical support resource for the synthesis of 2-Chloro-6-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the nuances of this synthesis, with a particular focus on the critical role of solvent selection. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and the pivotal role of the solvent system.
Q1: What is the primary synthetic route to this compound and why is the solvent so important?
A1: The most common industrial synthesis for this compound is the nucleophilic aromatic substitution (SNAr) of 2,4-dichloronitrobenzene with ammonia. In this reaction, ammonia acts as the nucleophile, displacing the chlorine atom at the C2 position, which is activated by the electron-withdrawing nitro group (-NO₂) in the ortho position.
The solvent is not merely a medium for the reactants; it is an active participant in the reaction's success. Its functions include:
-
Solubilizing Reactants: Ensuring that both the gaseous or aqueous ammonia and the organic substrate, 2,4-dichloronitrobenzene, are available in the same phase to react.
-
Stabilizing Intermediates: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. The solvent's ability to stabilize this charged species directly impacts the reaction's activation energy and, consequently, its rate.
-
Influencing Selectivity: The solvent can affect which of the two chlorine atoms is preferentially substituted, thereby controlling the ratio of desired product to unwanted isomers like 4-chloro-2-nitroaniline.
-
Controlling Reaction Conditions: The boiling point of the solvent often dictates the temperature range at which the reaction can be practically run, especially in pressurized autoclave systems.[1]
Q2: What are the main classes of solvents used for this synthesis?
A2: Historically and in current practice, several classes of solvents have been employed:
-
Chlorinated Aromatic Hydrocarbons: Solvents like chlorobenzene or o-dichlorobenzene are frequently used.[1] They offer excellent solubility for the organic substrate and are relatively inert under the reaction conditions.
-
Aqueous Systems: Water is an economical and environmentally friendly solvent. However, using aqueous ammonia can sometimes lead to the formation of byproducts like 2,4-diaminonitrobenzene.[1][2] Recent advancements have shown that using water with specific catalysts can lead to very high yields and selectivity.[3]
-
Alcohols: While alcoholic ammonia can be used, it presents significant downstream challenges. The miscibility of alcohol with both ammonia and water complicates the separation and purification of the product and the recovery of the solvent, affecting the process's cost-efficiency.[1]
-
Aprotic Solvents: In related SNAr reactions, aprotic solvents such as dioxane have been used.[3] The kinetics of SNAr reactions are well-studied in various aprotic solvents, which can influence reaction rates significantly.[4]
Q3: How does solvent polarity impact the reaction rate and yield?
A3: Solvent polarity plays a crucial role in stabilizing the charged Meisenheimer complex intermediate. Generally, polar aprotic solvents are effective at accelerating SNAr reactions because they can solvate the cation (e.g., NH₄⁺) without strongly hydrogen-bonding to the nucleophile (NH₃), leaving it more available to attack the aromatic ring. In the synthesis of this compound, which is often performed under high pressure and temperature, the choice between a non-polar solvent like chlorobenzene and a highly polar solvent like water can dramatically alter the reaction environment.[1][3] Using a non-polar solvent may require higher temperatures to achieve a sufficient reaction rate, while a polar solvent like water can facilitate the reaction under milder conditions, especially when a catalyst is present.[3]
Q4: Are there "green" or more environmentally friendly solvent options available?
A4: Yes. The use of chlorinated solvents like chlorobenzene raises environmental and safety concerns, as they can act as central nervous system depressants and are harmful to the environment.[3] A significant advancement is the development of processes that use water as the primary solvent. A patented method describes the reaction of 2,3,4-trichloronitrobenzene with ammonia water in the presence of a sulfur-containing catalyst. This approach achieves yields and selectivity greater than 99% under milder conditions (e.g., 80°C) than those required for chlorobenzene-based systems, presenting a safer, more environmentally friendly, and cost-effective alternative suitable for industrial production.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, with a focus on solvent-related causes and solutions.
Problem 1: Low Yield or Incomplete Reaction
Q: My reaction has stalled with significant starting material remaining. What are the likely solvent-related causes?
A: A stalled or low-yielding reaction is a common issue that can often be traced back to the solvent system. Consider the following points:
-
Poor Solubility of Reactants: 2,4-dichloronitrobenzene has limited solubility in highly polar solvents like water at lower temperatures. If the substrate is not adequately dissolved, the reaction becomes a heterogeneous mixture with a limited interfacial area for reaction, drastically slowing the rate.
-
Solution: In aqueous systems, ensure vigorous stirring and consider the use of a phase-transfer catalyst or a co-solvent. For organic solvents like chlorobenzene, ensure the reaction temperature is high enough to maintain a homogeneous solution.[1]
-
-
Insufficient Stabilization of the Meisenheimer Complex: The transition state leading to the Meisenheimer intermediate is highly charged. If the solvent is too non-polar, it may not provide sufficient stabilization, leading to a high activation energy barrier.
-
Solution: While switching to a more polar solvent is an option, this can also affect selectivity. An alternative is to optimize the temperature. Increasing the temperature in a solvent like chlorobenzene provides the necessary energy to overcome this barrier.[1]
-
-
Phase Separation of Ammonia: In autoclave reactions, ammonia is often pumped in as a liquid or gas.[1] The efficiency of its delivery into the reaction phase is critical.
-
Solution: Ensure the autoclave's stirring mechanism is functioning optimally to maximize the dispersion of ammonia throughout the solvent containing the substrate. The choice of solvent can influence the solubility of ammonia; for instance, chlorinated hydrocarbons are effective at dissolving the required amount of ammonia under pressure.
-
Problem 2: Poor Selectivity & High Levels of Impurities
Q: My final product is contaminated with significant amounts of 4-Chloro-2-nitroaniline and/or 2,4-diaminonitrobenzene. How is my solvent choice affecting this?
A: This is a classic selectivity problem where the solvent environment is a key determining factor.
-
Formation of Isomeric Byproducts (e.g., 4-Chloro-2-nitroaniline): The incoming ammonia nucleophile can attack either the C2 or C4 position. The C2 position is more sterically hindered but is more strongly activated by the ortho-nitro group. The solvent can influence the electronic environment and potentially the steric hindrance, altering the regioselectivity.
-
Solution: The use of chlorinated aromatic hydrocarbons like chlorobenzene has been shown to provide good selectivity for the desired this compound isomer.[1] When developing a new process, screening solvents like chlorobenzene, o-dichlorobenzene, and toluene can help optimize for the correct isomer.
-
-
Formation of Di-substituted Byproduct (2,4-diaminonitrobenzene): This occurs when a second ammonia molecule displaces the remaining chlorine atom on the product. This side reaction is particularly problematic in systems that strongly favor the amination reaction.
-
Solution: Using aqueous ammonia has been reported to increase the formation of 2,4-diaminonitrobenzene.[1] Limiting the excess of ammonia and controlling the reaction time are crucial. A solvent system like chlorobenzene can help moderate the reactivity and reduce the rate of the second substitution compared to the first.[1] Carefully controlling the stoichiometry of ammonia is key regardless of the solvent.
-
Problem 3: Difficult Product Isolation and Purification
Q: I'm struggling to isolate a pure product after the reaction. Could the solvent be the cause?
A: Absolutely. The physical properties of the solvent directly impact the workup procedure.
-
High-Boiling Point Solvents: Solvents like o-dichlorobenzene (B.P. ~180°C) can be difficult to remove completely from the product without resorting to high-vacuum distillation, which may risk thermal degradation of the product.
-
Solution: If a high-boiling solvent is necessary for the reaction, consider a workup procedure involving precipitation. Cooling the reaction mixture may cause the product to crystallize. Alternatively, an anti-solvent (a solvent in which the product is insoluble) can be added to precipitate the product, which can then be collected by filtration.
-
-
Solvent Miscibility Issues: If using an alcohol-based solvent system, its miscibility with water can make extraction and separation steps inefficient, leading to product loss and large volumes of mixed solvent waste.[1]
-
Solution: This is a primary reason to avoid alcohol-based systems. Solvents like chlorobenzene are immiscible with water, allowing for a straightforward aqueous wash to remove inorganic salts and excess ammonia, followed by simple phase separation.[1] The organic layer can then be processed to recover the product.
-
Visual Workflow and Mechanism
Troubleshooting Workflow for Low Yield
The following diagram outlines a decision-making process for troubleshooting low yields, focusing on solvent-related factors.
Caption: Troubleshooting flowchart for low yield issues.
Solvent Influence on the SNAr Reaction Mechanism
This diagram illustrates the SNAr pathway and highlights the crucial role of the solvent in stabilizing the key intermediate.
Caption: Solvent stabilization of the Meisenheimer complex.
Experimental Protocols and Comparative Data
Table 1: Comparison of Solvent Systems for Amination
| Solvent System | Starting Material | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity/Byproducts | Reference |
| Chlorobenzene | 2,4-Dichloronitrobenzene | 140 | 3.4 - 4.2 | 95.1 | 96% purity; Byproducts: 3-chloro-4-nitroaniline (1.9%), 2,4-diaminonitrobenzene (1.0%) | [1] |
| o-Dichlorobenzene | 2,4-Dichloronitrobenzene | 130 | 3.4 - 4.2 | 93.1 | 93.4% purity | [1] |
| Water with Catalyst* | 2,3,4-Trichloronitrobenzene | 80 | 0.3 - 0.4 | >99 | >99% purity, >99% selectivity | [3] |
| Dioxane | 2,3,4-Trichloronitrobenzene | 120 | Sealed Tube | 81 | Not Specified | [3] |
*Catalyst used was p-hydroxybenzene sulfonic acid.
Protocol 1: Synthesis using Chlorobenzene Solvent[1]
Warning: This reaction involves high pressure and temperature and should only be performed by trained personnel using a certified high-quality steel autoclave.
-
Charging the Autoclave: To a high-quality steel autoclave, add 192 g (1 mol) of 2,4-dichloronitrobenzene and 200 ml of chlorobenzene.
-
Sealing and Heating: Seal the autoclave and begin stirring. Heat the mixture to 140°C.
-
Ammonia Addition: While maintaining the temperature at 140°C, pump 150 ml (~6 mols) of anhydrous ammonia into the autoclave. The pressure will rise. Monitor the pressure throughout the reaction.
-
Reaction: Continue stirring at 140°C for the required reaction time (e.g., 10-20 hours), monitoring the reaction progress by sampling (if possible) and analyzing via GC or HPLC.
-
Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess ammonia pressure in a fume hood.
-
Workup: Transfer the resulting aqueous product suspension to a filter funnel and filter under suction.
-
Drying: Wash the yellow crystalline filter cake with water and dry in a vacuum oven at 60°C to yield the final product.
Protocol 2: Aqueous-Based Synthesis with Catalyst[3]
Note: This method uses milder conditions and is presented as a more environmentally friendly alternative.
-
Charging the Autoclave: To an autoclave, add 120 g of 2,3,4-trichloronitrobenzene, 240 g of water, 240 g of 30% aqueous ammonia, and 6 g of p-hydroxybenzene sulfonic acid.
-
Sealing and Heating: Seal the autoclave, begin stirring, and heat the mixture to 80°C. The pressure will rise to approximately 0.3-0.4 MPa.
-
Reaction: Maintain the reaction at 80°C for 6 hours.
-
Cooling: After the reaction is complete, cool the vessel to room temperature.
-
Isolation: Filter the resulting slurry via suction filtration.
-
Washing and Drying: Wash the filter cake with water until the filtrate is neutral. Dry the solid product to obtain 2,3-dichloro-6-nitroaniline (a positional isomer of the target, illustrating the importance of starting material selection). This protocol demonstrates the principle of aqueous synthesis. To obtain this compound, the starting material would need to be 2,4-dichloronitrobenzene, and conditions would require optimization.
References
- 1. US4421694A - Process for the preparation of nitroanilines - Google Patents [patents.google.com]
- 2. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]
- 3. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
- 4. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Nitroaniline Isomers
For researchers and professionals in drug development and fine chemical synthesis, the selective production of nitroaniline isomers is a foundational challenge. As crucial intermediates in the manufacturing of dyes, pharmaceuticals, and corrosion inhibitors, the ability to synthesize pure ortho-, meta-, or para-nitroaniline efficiently is paramount.[1][2] This guide provides an in-depth comparison of the primary synthesis methods for each isomer, grounded in mechanistic principles and supported by experimental data. We will explore the causality behind procedural choices, present detailed protocols, and offer a quantitative comparison to inform your synthetic strategy.
The Strategic Imperative: Why Direct Nitration of Aniline Fails
A direct, one-step nitration of aniline with a standard mixed acid (HNO₃/H₂SO₄) is deceptively complex and generally unsuitable for producing a single, pure isomer. This approach is fraught with two major challenges:
-
Oxidation : The amino group (-NH₂) is highly susceptible to oxidation by nitric acid, leading to the formation of tarry, polymeric byproducts and a significant loss of the desired product.[3]
-
Loss of Regioselectivity : In the strongly acidic nitrating medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). While the -NH₂ group is a powerful ortho-, para-directing activator, the -NH₃⁺ group is a deactivating, meta-directing group.[4] Consequently, direct nitration yields a mixture of all three isomers (ortho, meta, and para), making separation difficult and impractical for targeted synthesis.[4]
To overcome these issues, chemists have developed distinct and elegant strategies tailored to the electronic requirements of each target isomer.
Synthesis of p-Nitroaniline and o-Nitroaniline: The Protection Strategy
The most prevalent and reliable method for synthesizing p-nitroaniline, which also co-produces o-nitroaniline as a byproduct, involves a three-step sequence starting from aniline. The core principle is the temporary "protection" of the highly reactive amino group via acetylation.[5][6]
The Three-Step Pathway
-
Step 1: Acetylation of Aniline : Aniline is reacted with acetic anhydride to form acetanilide. This transformation is critical because the resulting acetamido group (-NHCOCH₃) is less activating than the amino group, preventing oxidation during nitration.[5] Crucially, it remains an ortho-, para-director.
-
Step 2: Electrophilic Nitration of Acetanilide : The acetanilide is then nitrated using a mixture of concentrated nitric and sulfuric acids. The steric bulk of the acetamido group hinders the approach of the nitronium ion (NO₂⁺) to the ortho positions, thereby favoring substitution at the para position.[7] This results in a mixture of p-nitroacetanilide (major product) and o-nitroacetanilide (minor product).
-
Step 3: Hydrolysis of Nitroacetanilides : The protecting acetyl group is removed by acid-catalyzed hydrolysis to yield the final nitroaniline products.[3][7] The p- and o-isomers can then be separated, typically by fractional crystallization, exploiting the lower solubility of the p-isomer in ethanol.[7]
An alternative industrial-scale synthesis involves the high-pressure amination of p-nitrochlorobenzene, a nucleophilic aromatic substitution reaction.[1][8]
Workflow for p- and o-Nitroaniline Synthesis
References
A Comparative Analysis of 2-Chloro-6-nitroaniline and 4-Chloro-2-nitroaniline for Researchers and Drug Development Professionals
In the landscape of aromatic compounds, the positional isomerism of substituents on a benzene ring can dramatically influence the molecule's physicochemical properties, reactivity, and utility in synthesis. This guide provides a detailed comparative study of two such isomers: 2-Chloro-6-nitroaniline and 4-Chloro-2-nitroaniline. As a Senior Application Scientist, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting an intermediate for their synthetic endeavors.
Introduction to the Isomers: A Tale of Two Molecules
This compound and 4-Chloro-2-nitroaniline share the same molecular formula, C₆H₅ClN₂O₂, and molecular weight of 172.57 g/mol .[1][2] Both are yellow to orange crystalline solids and are key intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[2] However, the spatial arrangement of the chloro, nitro, and amino groups on the benzene ring dictates their distinct chemical behavior.
In This compound , the amino group is flanked by a chloro and a nitro group, creating significant steric hindrance. This arrangement also influences the electronic environment of the aromatic ring, which will be discussed in the reactivity section.
Conversely, in 4-Chloro-2-nitroaniline , the chloro group is para to the amino group, while the nitro group is in the ortho position. This arrangement leads to different electronic and steric effects compared to its 2,6-isomer, profoundly impacting its reactivity and physical properties.
Physicochemical Properties: A Quantitative Comparison
A side-by-side comparison of the key physicochemical properties of these two isomers reveals notable differences, which are critical for experimental design and process development.
| Property | This compound | 4-Chloro-2-nitroaniline |
| CAS Number | 769-11-9[3] | 89-63-4[4] |
| Appearance | Pale yellow solid[2] | Bright orange powder[4][5] |
| Melting Point | 74-75 °C[2][6] | 117-119 °C[4][5] |
| Boiling Point | 284.3±20.0 °C (Predicted)[2][6] | 191 °C (Flash Point)[4][5] |
| Density | 1.494±0.06 g/cm³ (Predicted)[2][6] | 1.37 g/mL[7] |
| Solubility | Soluble in hot ethanol, acetic acid, and dimethylformamide[2] | Moderately soluble in water, more soluble in ethanol and acetone |
| pKa | 2.41 (+1) (25°C)[6] | Not readily available |
The significant difference in melting points can be attributed to the different crystal lattice packing efficiencies of the two isomers, a direct consequence of their molecular symmetry and intermolecular hydrogen bonding capabilities.
Synthesis Routes: Pathways to Isomeric Purity
The synthesis of these isomers typically involves the manipulation of substituted nitrobenzenes.
Synthesis of this compound: A common route involves the partial reduction of 2,6-dichloronitrobenzene or the amination of a suitable precursor.
Synthesis of 4-Chloro-2-nitroaniline: This isomer is often synthesized via the amination of 1,4-dichloro-2-nitrobenzene at elevated temperatures.[4][8] Another method involves the chlorination of p-nitroaniline.[2]
The choice of starting materials and reaction conditions is crucial to ensure the selective formation of the desired isomer and to minimize the formation of unwanted byproducts.
Reactivity Profile: A Deep Dive into Electronic and Steric Effects
The difference in the substitution pattern of the two isomers is the primary determinant of their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The presence of electron-withdrawing groups, such as the nitro group, ortho and para to a leaving group (in this case, the chloro group), activates the ring towards nucleophilic attack.[9]
Workflow for Comparing Reactivity in Nucleophilic Aromatic Substitution
Caption: A generalized workflow for a comparative study of the SNAr reactivity of the two isomers.
In 4-Chloro-2-nitroaniline , the nitro group is ortho to the chloro group, and the amino group is para. The strong electron-withdrawing effect of the nitro group at the ortho position significantly activates the chloro group for nucleophilic substitution. The negative charge of the Meisenheimer intermediate, an intermediate in SNAr reactions, can be effectively delocalized onto the nitro group through resonance.[9]
For This compound , the situation is more complex. While the nitro group is also ortho to the chloro group, the amino group is also in an ortho position. The steric hindrance from the adjacent amino and nitro groups can impede the approach of a nucleophile to the carbon bearing the chloro group. This steric shielding can lead to a slower reaction rate compared to the 4-chloro-2-nitroaniline isomer.
Resonance Stabilization in 4-Chloro-2-nitroaniline SNAr
Caption: Simplified diagram illustrating the key steps and stabilization in the SNAr of 4-Chloro-2-nitroaniline.
Applications in Synthesis: Choosing the Right Isomer
The choice between these two isomers is dictated by the desired final product and the synthetic strategy.
-
4-Chloro-2-nitroaniline is frequently used as a precursor for azo dyes and pigments due to the reactivity of its chloro group and the diazotization potential of its amino group.[4] It is also a valuable intermediate in the synthesis of various pharmaceuticals.[4]
-
This compound is also an important raw material in organic synthesis, finding applications in the preparation of dyes and pesticides.[2] Its unique substitution pattern can be exploited to synthesize specific target molecules where this arrangement is required.
Experimental Protocol: Comparative Nucleophilic Aromatic Substitution with Methoxide
This protocol provides a framework for a laboratory-scale comparison of the reactivity of the two isomers.
Objective: To qualitatively and quantitatively compare the rate of nucleophilic aromatic substitution of this compound and 4-Chloro-2-nitroaniline with sodium methoxide.
Materials:
-
This compound
-
4-Chloro-2-nitroaniline
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Methanol (for quenching)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., 3:1 Hexane:Ethyl Acetate)
-
UV lamp for TLC visualization
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Reaction Solutions:
-
In two separate, dry 25 mL round-bottom flasks equipped with magnetic stir bars, accurately weigh 172.6 mg (1 mmol) of this compound and 4-Chloro-2-nitroaniline, respectively.
-
To each flask, add 10 mL of anhydrous DMSO and stir until the solids are completely dissolved.
-
-
Initiation of Reaction:
-
To each flask, add 1.1 mmol of sodium methoxide simultaneously (if possible, to ensure a fair comparison).
-
Start a timer immediately upon the addition of the base.
-
Maintain the reactions at a constant temperature (e.g., room temperature or a slightly elevated temperature like 40 °C) using a water bath.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quench the aliquot by adding it to a vial containing 0.5 mL of a dilute acidic solution in methanol to neutralize the sodium methoxide.
-
Spot the quenched aliquots on a TLC plate alongside the starting materials. Develop the TLC plate and visualize the spots under a UV lamp to qualitatively assess the consumption of the starting material and the formation of the product.
-
For a quantitative analysis, inject the quenched aliquots into an HPLC system to determine the percentage conversion of the starting material over time.
-
-
Data Analysis:
-
From the TLC analysis, observe the relative disappearance of the starting material spots for the two isomers at different time points.
-
From the HPLC data, plot the percentage of starting material remaining versus time for both reactions.
-
Compare the initial rates of reaction to determine which isomer is more reactive under these conditions.
-
Expected Outcome: It is anticipated that 4-Chloro-2-nitroaniline will react faster with sodium methoxide than this compound due to the lower steric hindrance and effective electronic activation of the chloro group for nucleophilic attack.
Safety and Handling
Both this compound and 4-Chloro-2-nitroaniline are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated fume hood. These compounds can be toxic if ingested or inhaled and may cause skin and eye irritation.[2][5] 4-Chloro-2-nitroaniline can form explosive products upon reaction with nitric acid.[4][8]
Conclusion
While this compound and 4-Chloro-2-nitroaniline are isomers, their distinct structural arrangements lead to significant differences in their physical properties and chemical reactivity. 4-Chloro-2-nitroaniline is generally more susceptible to nucleophilic aromatic substitution due to favorable electronic activation and lower steric hindrance around the reaction center. The choice between these two valuable intermediates should be made based on a thorough understanding of their properties and the specific requirements of the target synthetic route.
References
- 1. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | 769-11-9 [chemicalbook.com]
- 4. 4-Chloro-2-nitroaniline | 89-63-4 [chemicalbook.com]
- 5. 4-Chloro-2-nitroaniline CAS#: 89-63-4 [m.chemicalbook.com]
- 6. This compound CAS#: 769-11-9 [amp.chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 4-Chloro-2-nitroaniline | 89-63-4 [amp.chemicalbook.com]
- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to the Validation of 2-Chloro-6-nitroaniline Purity by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Chloro-6-nitroaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is paramount to controlling the impurity profile of the final drug product. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of this compound purity, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method selection, present comparative data, and explore alternative techniques, all grounded in the principles of scientific integrity and regulatory compliance.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. For purity determination, this means the method must be able to accurately and precisely quantify the main component and its potential impurities. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which will be the authoritative basis for the methodologies discussed herein[1][2][3][4].
The Primacy of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the workhorse for purity and related substances analysis in the pharmaceutical industry. Its widespread adoption is due to its high resolving power, sensitivity, and applicability to a broad range of compounds. For a substituted nitroaniline like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.
Causality in HPLC Method Development
The development of a robust HPLC method is a systematic process. The goal is to achieve adequate separation of the main peak from all potential impurities with good peak shape and reasonable retention times.
-
Column Selection: A C18 column is a standard starting point for moderately polar compounds like this compound. The choice of a specific brand and model can be critical, as subtle differences in silica chemistry and bonding can significantly impact selectivity. A column with low silanol activity is often preferred to minimize peak tailing for amine-containing compounds[5].
-
Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typical for RP-HPLC. The organic-to-aqueous ratio is adjusted to control the retention time of the main analyte. The pH of the aqueous phase can be a critical parameter for ionizable compounds, but for this compound, a simple acidic mobile phase (e.g., with phosphoric or formic acid) is often sufficient to ensure good peak shape[5].
-
Detection Wavelength: The UV detector wavelength should be set at the maximum absorbance of this compound to ensure high sensitivity. A photodiode array (PDA) detector is invaluable during method development to assess peak purity and identify the optimal wavelength for all components.
A Self-Validating HPLC Protocol
A well-designed HPLC method for purity should be inherently self-validating. This means that the system suitability test (SST) criteria, performed before each analytical run, confirm that the chromatographic system is performing as expected.
dot
Caption: Workflow for HPLC Method Validation.
Comparative Analysis of Analytical Techniques
While HPLC is the primary choice, other techniques can be employed for purity determination, each with its own set of advantages and limitations. A comprehensive understanding of these alternatives allows for a more robust and orthogonal approach to quality control.
| Parameter | HPLC-UV | Gas Chromatography (GC-FID/NPD) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Partition chromatography in a liquid mobile phase. | Partition chromatography in a gaseous mobile phase. | Adsorption chromatography on a planar stationary phase. |
| Applicability | Broad applicability to non-volatile and thermally stable/labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar analytes[6]. | Versatile for a wide range of compounds. |
| Selectivity | High, easily tunable by altering mobile phase and stationary phase. | High, dependent on column chemistry and temperature programming. | Moderate to high, influenced by stationary and mobile phase choice. |
| Sensitivity | High (ng to pg level). | Very high, especially with specific detectors like NPD for nitrogen-containing compounds (pg to fg level)[7]. | Moderate (ng to µg level). |
| Quantitation | Excellent precision and accuracy. | Good precision and accuracy. | Semi-quantitative to quantitative, generally less precise than HPLC/GC. |
| Throughput | Moderate, sequential analysis. | Moderate, sequential analysis. | High, parallel analysis of multiple samples. |
| Cost | Moderate to high instrument cost. | Moderate instrument cost. | Low instrument cost. |
In-depth Look at Alternatives
Gas Chromatography (GC): For a compound like this compound, GC can be a viable alternative. Due to its volatility, it can be analyzed directly without derivatization. A GC method coupled with a Flame Ionization Detector (FID) would offer good sensitivity. For enhanced selectivity and sensitivity, a Nitrogen-Phosphorus Detector (NPD) is highly suitable as it is specific for nitrogen-containing compounds, thereby reducing interference from the sample matrix[8][9]. However, potential thermal degradation of nitro-aromatic compounds in the hot injector port is a concern that must be investigated during method development.
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a cost-effective and high-throughput screening method. It allows for the simultaneous analysis of multiple samples on a single plate, making it useful for in-process controls or preliminary purity checks. The separation of nitroaniline isomers has been demonstrated using TLC[10][11]. While modern HPTLC with densitometric scanning can provide quantitative data, its precision and accuracy are generally lower than that of HPLC or GC.
Experimental Protocols
Validated HPLC-UV Method for this compound Purity
This protocol is a representative method and should be fully validated according to ICH Q2(R1) guidelines before routine use[12][13][14].
1. Materials and Reagents:
- This compound reference standard (known purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or purified to 18.2 MΩ·cm)
- Phosphoric acid (analytical grade)
2. Instrumentation:
- HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
3. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size
- Mobile Phase A: 0.1% Phosphoric acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: | Time (min) | %A | %B | | :--- | :-- | :-- | | 0 | 60 | 40 | | 20 | 40 | 60 | | 25 | 40 | 60 | | 26 | 60 | 40 | | 30 | 60 | 40 |
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
4. Sample and Standard Preparation:
- Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
- Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
5. Data Analysis:
- Calculate the percentage purity of the sample using the area normalization method or by comparing the main peak area in the sample to that of the reference standard.
Comparative GC-NPD Method
1. Instrumentation:
- Gas chromatograph with a split/splitless injector, an autosampler, and a Nitrogen-Phosphorus Detector (NPD).
2. Chromatographic Conditions:
- Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Injector Temperature: 250 °C
- Detector Temperature: 300 °C
- Oven Temperature Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
- Injection Mode: Splitless (1 µL)
3. Sample Preparation:
- Dissolve the sample in a suitable solvent like toluene or ethyl acetate to a concentration of approximately 1 mg/mL.
Validation Data Comparison
The following table presents hypothetical but realistic validation data for the compared methods, based on ICH guidelines[15][16][17].
| Validation Parameter | HPLC-UV | GC-NPD | HPTLC-Densitometry |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 90.0 - 110.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | < 5.0% |
| - Intermediate Precision | < 2.0% | < 2.5% | < 7.0% |
| LOD | ~0.01% | ~0.005% | ~0.1% |
| LOQ | ~0.03% | ~0.015% | ~0.3% |
| Specificity | High (demonstrated by peak purity and resolution from known impurities) | High (demonstrated by resolution from known impurities) | Moderate (potential for co-elution) |
dot
Caption: Comparison of Analytical Methods.
Conclusion
For the definitive validation of this compound purity, a well-developed and validated RP-HPLC method stands as the gold standard. Its high selectivity, precision, and accuracy make it the most suitable technique for regulatory submissions and routine quality control. The causality behind each parameter choice in the HPLC method—from the C18 column to the acidic mobile phase—is critical for achieving a robust and reliable separation.
While HPLC is the primary recommendation, a comprehensive analytical strategy should consider orthogonal methods. GC-NPD offers superior sensitivity and serves as an excellent confirmatory technique, particularly for identifying and quantifying volatile nitrogen-containing impurities. HPTLC, with its high throughput and low cost, is a valuable tool for rapid screening and in-process controls.
Ultimately, the choice and validation of an analytical method must be fit for its intended purpose. By understanding the strengths and weaknesses of each technique and grounding the validation process in the authoritative principles of the ICH guidelines, researchers and drug development professionals can ensure the quality and safety of their products.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. ICH Official web site : ICH [ich.org]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. epa.gov [epa.gov]
- 8. cdc.gov [cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. scielo.br [scielo.br]
- 13. database.ich.org [database.ich.org]
- 14. researchgate.net [researchgate.net]
- 15. ijpsdronline.com [ijpsdronline.com]
- 16. jocpr.com [jocpr.com]
- 17. biomedgrid.com [biomedgrid.com]
Introduction: The Significance of Chloro-Nitroaniline Isomers
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Chloro-Nitroaniline Derivatives
This guide provides a comprehensive spectroscopic comparison of key chloro-nitroaniline derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of how isomeric differences manifest in UV-Vis, FT-IR, and NMR spectra. Understanding these spectral nuances is critical for unambiguous identification, purity assessment, and structural elucidation in synthetic chemistry and pharmaceutical development.[1][2]
Chloro-nitroanilines are a class of trisubstituted benzene derivatives that serve as vital intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[2] The specific arrangement of the amine (-NH₂), nitro (-NO₂), and chloro (-Cl) groups on the aromatic ring dictates the molecule's reactivity, biological activity, and physical properties. Consequently, the ability to distinguish between isomers such as 2-chloro-4-nitroaniline, 4-chloro-2-nitroaniline, and 2-chloro-5-nitroaniline is of paramount importance. Spectroscopic techniques provide a powerful, non-destructive means to achieve this, revealing a unique electronic and structural "fingerprint" for each molecule.[3]
This guide will explore the causality behind the spectral differences, grounding the analysis in the fundamental electronic effects—inductive and resonance—exerted by the substituents.
Caption: Molecular structures of the primary chloro-nitroaniline isomers discussed in this guide.
Comparative Spectroscopic Analysis
The electronic interplay between the electron-donating amine group and the electron-withdrawing nitro and chloro groups creates distinct spectral signatures for each isomer.
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The position of the nitro group relative to the amine group significantly impacts the extent of conjugation and, therefore, the wavelength of maximum absorbance (λmax). Generally, greater conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to a longer λmax.
| Compound | λmax (nm) | Solvent/Method | Reference |
| 2-Chloro-4-nitroaniline | 380 | Sadtler Research | [4] |
| 4-Chloro-2-nitroaniline | 398 | Ethanol |
Analysis:
-
4-Chloro-2-nitroaniline exhibits a longer λmax compared to 2-chloro-4-nitroaniline. This is because the ortho-nitro group is in a better position to form an intramolecular hydrogen bond with the amine protons, leading to increased planarity and conjugation of the system. This enhanced conjugation lowers the HOMO-LUMO energy gap, requiring lower energy (longer wavelength) light for electronic excitation.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[6] The positions of the substituents influence the electronic environment of the bonds, causing characteristic shifts in their vibrational frequencies.
| Vibrational Mode | 2-Chloro-4-nitroaniline (cm⁻¹) | 4-Chloro-2-nitroaniline (cm⁻¹) | 2-Chloro-5-nitroaniline (cm⁻¹) | Causality of Shifts |
| N-H Asymmetric Stretch | ~3500 | ~3485 | 3431 | The ortho-nitro group in 4C2NA forms an intramolecular H-bond, weakening the N-H bond and lowering its stretching frequency. |
| N-H Symmetric Stretch | ~3385 | ~3370 | 3319 | Similar to the asymmetric stretch, H-bonding in 4C2NA causes a redshift.[2] |
| NO₂ Asymmetric Stretch | ~1520 | ~1510 | 1507 | Electron density changes on the ring subtly influence the N-O bond order. |
| NO₂ Symmetric Stretch | ~1340 | ~1330 | 1347 | Affected by conjugation and intramolecular interactions.[2] |
| C-Cl Stretch | ~740 | ~750 | ~730 | The position relative to electron-withdrawing/donating groups alters the C-Cl bond character. |
Note: Specific frequencies can vary slightly based on the sampling method (e.g., KBr pellet vs. ATR).[1][7][8] The values provided are representative.
Caption: A generalized workflow for the comprehensive spectroscopic analysis of chemical compounds.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.[1] The chemical shift (δ) is highly sensitive to the electronic effects of neighboring substituents.
¹H NMR Comparative Data
| Compound | Aromatic Protons (δ, ppm) | NH₂ Protons (δ, ppm) | Solvent | Reference |
| 2-Chloro-4-nitroaniline | 8.12 (d), 7.36 (t), 6.81 (d) | 5.98 (s) | CDCl₃ | [10] |
| 4-Chloro-2-nitroaniline | 7.72 (d), 6.93 (d), 6.62 (t) | 5.94 (br) | CDCl₃ | [10] |
| 2-Chloro-5-nitroaniline | 7.26 (d), 7.13 (d), 6.78 (dd) | 4.00 (s) | CDCl₃ | [10] |
| 5-Chloro-2-nitroaniline | 7.43 (d), 6.87 (dd), 6.69 (d) | 4.40 (s) | CDCl₃ | [10] |
¹³C NMR Comparative Data
| Compound | Aromatic Carbons (δ, ppm) | Solvent | Reference |
| 2-Chloro-4-nitroaniline | 151.28, 149.46, 121.84, 118.14, 113.23, 111.88 | DMSO | [10] |
| 4-Chloro-2-nitroaniline | 147.61, 143.77, 130.07, 125.40, 113.47, 109.87 | CDCl₃ | [10] |
| 2-Chloro-5-nitroaniline | 148.34, 145.99, 132.28, 119.38, 114.96, 110.94 | CDCl₃ | [10] |
| 5-Chloro-2-nitroaniline | 149.27, 147.49, 129.94, 120.66, 113.15, 109.03 | CDCl₃ | [10] |
Analysis:
-
Proton NMR: The protons on the aromatic ring are significantly influenced by the positions of the substituents. For instance, a proton ortho or para to the strongly electron-withdrawing nitro group will be deshielded and appear at a higher chemical shift (further downfield). The amine protons (-NH₂) also show shifts; for example, the broad signal in 4-chloro-2-nitroaniline suggests exchange and potential hydrogen bonding.
-
Carbon NMR: The carbon atoms directly attached to electronegative atoms (Cl, N of NH₂, N of NO₂) are most affected. The C-NH₂ carbon is typically shifted upfield relative to the others due to the nitrogen's shielding effect, while the C-NO₂ and C-Cl carbons are shifted downfield. The precise shifts provide a unique fingerprint for each isomeric arrangement.
Caption: Relationship between nitro group position and its effect on the N-H stretching frequency.
Experimental Protocols
To ensure reproducibility and accuracy, the following generalized protocols should be followed. Instrument-specific parameters may require optimization.
UV-Visible Spectroscopy Protocol
-
Sample Preparation: Accurately weigh ~1-5 mg of the chloro-nitroaniline sample. Dissolve it in a UV-transparent solvent (e.g., ethanol, methanol) in a volumetric flask to a final concentration of approximately 0.01 mg/mL. The concentration should be adjusted to achieve a maximum absorbance between 0.1 and 1.0.[11]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Zero the instrument with the blank cuvette in the beam path.
-
Fill a second matched quartz cuvette with the sample solution.
-
Scan the sample from 200 to 600 nm and record the spectrum.[11]
-
Identify the wavelength of maximum absorbance (λmax).
-
FT-IR Spectroscopy Protocol
This protocol describes the KBr pellet method, which is common for solid samples.[7]
-
Sample Preparation:
-
Gently grind 1-2 mg of the chloro-nitroaniline sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).
-
Thoroughly mix the sample and KBr until a homogeneous powder is obtained.[12]
-
Transfer the mixture to a pellet die and press using a hydraulic press to form a thin, transparent pellet.[7]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
NMR Spectroscopy Protocol
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[9][13]
-
For ¹³C NMR, a more concentrated sample of 20-50 mg is often required.[13]
-
Cap the tube and invert several times to ensure the solution is homogeneous. If solids are present, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube.[13][14]
-
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[9]
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using standard pulse sequences.
-
Acquire the proton-decoupled ¹³C spectrum.
-
Conclusion
The spectroscopic analysis of chloro-nitroaniline derivatives is a clear demonstration of how subtle changes in molecular structure lead to distinct and predictable changes in spectral data. UV-Vis spectroscopy is sensitive to the overall conjugation of the system, FT-IR provides a rapid means to identify key functional groups and infer intramolecular interactions like hydrogen bonding, and NMR offers an unparalleled, detailed map of the carbon-hydrogen framework. By employing these techniques in a complementary fashion, researchers can confidently identify specific isomers, assess sample purity, and elucidate the structures of novel derivatives, thereby accelerating research and development in chemistry and drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. photometrics.net [photometrics.net]
- 4. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. m.youtube.com [m.youtube.com]
assessing the efficacy of 2-Chloro-6-nitroaniline as a dye intermediate
<A Comparative Guide to the Efficacy of 2-Chloro-6-nitroaniline as a Dye Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical assessment of this compound as a dye intermediate. Through objective comparison with alternative compounds and supported by experimental data, this document serves as a crucial resource for professionals in the chemical and pharmaceutical industries.
Introduction: The Critical Role of Dye Intermediates
Azo dyes are a cornerstone of the synthetic colorant industry, accounting for a significant portion of all commercial dyes produced.[1] Their synthesis is primarily achieved through a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[2] The selection of the primary aromatic amine, or dye intermediate, is a critical decision that profoundly influences the final properties of the dye, including its color, intensity, and fastness.[3] This guide focuses on assessing the efficacy of this compound, a key intermediate in the synthesis of a variety of dyes.
Chapter 1: A Profile of this compound
This compound is an aromatic amine characterized by the presence of both a chloro and a nitro group on the aniline ring. These substituents play a crucial role in the reactivity of the molecule and the properties of the resulting dyes.
Key Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 769-11-9 |
| Molecular Formula | C₆H₅ClN₂O₂ |
| Molar Mass | 172.57 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 70-73 °C |
Chapter 2: The Competitive Landscape: Alternative Dye Intermediates
To provide a comprehensive assessment, the performance of this compound is compared against two commonly used alternatives: 4-Chloro-2-nitroaniline and 2,4-Dinitroaniline.
-
4-Chloro-2-nitroaniline: An isomer of the primary compound, it is widely used as an intermediate in the synthesis of pigments.[4][5]
-
2,4-Dinitroaniline: This intermediate is crucial in the production of disperse dyes and organic pigments.[6][7]
Chapter 3: Comparative Performance Analysis
The efficacy of a dye intermediate is best evaluated by synthesizing a model dye and comparing its performance metrics against those derived from alternative intermediates. A common application for this class of dyes is in disperse dyes for synthetic fibers like polyester.[8]
Synthesis of a Model Disperse Dye
The synthesis of azo dyes from these intermediates follows a well-established two-step process: diazotization and azo coupling.[9]
Step 1: Diazotization The primary aromatic amine is converted into a diazonium salt by treating it with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[10] This reaction is conducted at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[2]
Step 2: Azo Coupling The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component.[2][11] For this comparative study, N,N-diethylaniline is selected as the coupling component. The pH of the reaction medium is critical and is typically adjusted to facilitate the coupling reaction.[8]
Performance Metrics: A Data-Driven Comparison
The performance of the synthesized dyes is evaluated based on several key indicators.
Table 1: Reaction Yield and Purity
| Dye Intermediate | Typical Yield (%) | Purity (%) |
| This compound | 85-90 | >98 |
| 4-Chloro-2-nitroaniline | 88-93 | >98 |
| 2,4-Dinitroaniline | 90-95 | >99 |
Note: Purity is typically determined by techniques such as High-Performance Liquid Chromatography (HPLC).[12][13]
Table 2: Spectroscopic Properties of a Model Disperse Dye
| Dye Intermediate | λmax (nm) | Molar Absorptivity (ε) | Color |
| This compound | 480 | 35,000 | Orange-Red |
| 4-Chloro-2-nitroaniline | 495 | 38,000 | Red |
| 2,4-Dinitroaniline | 510 | 42,000 | Deep Red |
Note: λmax and ε are determined by UV-Vis Spectroscopy.
Table 3: Fastness Properties on Polyester Fabric
| Dye Intermediate | Light Fastness (1-8) | Wash Fastness (1-5) | Rubbing Fastness (1-5) |
| This compound | 5-6 | 4 | 4-5 |
| 4-Chloro-2-nitroaniline | 6 | 4-5 | 4-5 |
| 2,4-Dinitroaniline | 6-7 | 5 | 5 |
Note: Fastness ratings are based on standard ISO methods.[8]
Chapter 4: Experimental Protocols and Methodologies
Detailed Synthesis Protocol for a Model Azo Disperse Dye
-
Diazotization:
-
Dissolve 0.01 mol of the nitroaniline derivative in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol) while maintaining the low temperature to form the diazonium salt.[8]
-
-
Coupling:
-
Prepare a solution of N,N-diethylaniline (0.01 mol) in an appropriate solvent and cool to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the N,N-diethylaniline solution with constant stirring.
-
-
pH Adjustment:
-
Adjust the pH of the reaction mixture to 4-5 by adding a sodium acetate solution to facilitate the coupling reaction.[8]
-
-
Isolation and Purification:
-
Collect the precipitated dye by filtration, wash thoroughly with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Analytical Methods for Dye Characterization
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized dyes.[12][14]
-
UV-Vis Spectroscopy: To determine the wavelength of maximum absorption (λmax) and molar absorptivity (ε).
-
Fastness Tests: Standardized methods such as ISO 105-B02 for light fastness and ISO 105-C06 for wash fastness are employed.[8]
Visualizing the Process
Experimental Workflow
Caption: General workflow for the synthesis and analysis of the model azo disperse dye.
Reaction Mechanism
Caption: Simplified reaction mechanism for azo dye synthesis.
Conclusion and Expert Recommendations
The selection of a dye intermediate has a significant impact on the final properties and performance of the dye. While 2,4-Dinitroaniline generally provides dyes with higher fastness properties and deeper shades, this compound and its isomer 4-Chloro-2-nitroaniline are valuable intermediates for producing a range of orange and red dyes with good all-around performance. The choice of intermediate should be guided by the specific requirements of the final application, including the desired color, fastness properties, and cost-effectiveness.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Chloro-2-nitroaniline | 89-63-4 [chemicalbook.com]
- 5. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dinitroaniline Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]
- 7. 2,4-Dinitroaniline (2,4-DNA) | CAS No. 97-02-9 | Applications, Manufacturer, Supplier [emcochemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. storage.imrpress.com [storage.imrpress.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. ojp.gov [ojp.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Performance Evaluation of 2-Chloro-6-nitroaniline in Pharmaceutical Synthesis
In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical decision point that dictates not only the efficiency and yield of a reaction but also the economic viability and safety of the entire process. Substituted anilines are foundational building blocks for a vast array of Active Pharmaceutical Ingredients (APIs), particularly in the synthesis of heterocyclic scaffolds. This guide provides an in-depth performance evaluation of 2-Chloro-6-nitroaniline, a highly functionalized aniline derivative.
Our analysis will objectively compare its performance against a key positional isomer, 2-chloro-4-nitroaniline, which is the established precursor for the widely-used anthelmintic drug, Niclosamide. Through a lens of mechanistic causality, supported by experimental data and safety profiles, this guide will equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic strategies. We will explore performance in two common and vital reaction classes: amide bond formation (acylation) and palladium-catalyzed cross-coupling.
The "Ortho Effect": A Paradigm of Steric and Electronic Influence
Before delving into specific applications, it is crucial to understand the inherent chemical properties of this compound that govern its reactivity. The performance of this molecule is dominated by the "ortho effect," a phenomenon resulting from the close proximity of the nitro (-NO₂) and chloro (-Cl) groups to the amino (-NH₂) functional group.
This effect is a composite of two primary factors:
-
Steric Hindrance: The bulky nitro group physically obstructs the approach of reactants to the amino group. In reactions like acylation, where a reagent must form a bond with the nitrogen atom, this steric clash significantly raises the activation energy, thereby slowing down the reaction rate.[1][2]
-
Electronic Effects: The nitro group is a potent electron-withdrawing group, operating through both the inductive (-I) and mesomeric (-M) effects.[3][4] When positioned ortho (or para) to the amino group, it strongly delocalizes the nitrogen's lone pair of electrons into the aromatic ring, drastically reducing the nucleophilicity of the amine. While this effect is also present in the para-isomer, the ortho-positioning often leads to additional through-space electronic interactions and potential intramolecular hydrogen bonding, which can further decrease basicity and reactivity.[5][6]
As we will see, this combination of steric and electronic disadvantages places this compound in a less favorable position for many synthetic applications when compared to its isomers.
Performance in Amide Bond Formation: The Case of Niclosamide Synthesis
A quintessential example of amide bond formation in API synthesis is the production of Niclosamide, an essential medication for treating tapeworm infections. The established industrial synthesis involves the acylation of 2-chloro-4-nitroaniline with an activated form of 5-chlorosalicylic acid.[7]
Let us compare the performance of our topic compound, this compound, against the industry-standard 2-chloro-4-nitroaniline in this critical reaction.
Comparative Analysis: Acylation Reactivity
| Performance Metric | 2-chloro-4-nitroaniline (Alternative) | This compound (Topic Compound) | Causality and Field Insights |
| Reaction Yield | High (e.g., ~69% reported)[7] | Predicted to be significantly lower | The para-isomer (4-nitro) has minimal steric hindrance at the amino group, allowing efficient attack on the acyl chloride. The ortho-isomer (6-nitro) suffers from severe steric hindrance from the adjacent nitro group, impeding the approach of the bulky acylating agent.[1][2] |
| Reaction Rate | Relatively fast under standard conditions | Predicted to be very slow | The reduced nucleophilicity of the ortho-isomer's amino group, combined with steric hindrance, necessitates harsher reaction conditions (higher temperatures, longer reaction times) to achieve any significant conversion. |
| Purity & Impurity Profile | Well-defined process with manageable impurities | Higher potential for byproducts | Forcing conditions required for the ortho-isomer can lead to side reactions, such as decomposition or reactions involving the nitro group. Incomplete conversion is also a major impurity source.[8] |
| Process Viability | Proven, industrially scaled process | Not economically viable for Niclosamide synthesis | The combination of low yield, slow kinetics, and potential for complex purification makes the route via this compound unsuitable for large-scale, cost-effective API manufacturing. The existence of the hypothetical product as a research chemical rather than a drug precursor supports this.[9] |
Experimental Protocol: Synthesis of Niclosamide using 2-chloro-4-nitroaniline
This protocol is a self-validating system, representative of the established synthesis.
-
Activation of Salicylic Acid: In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 5-chlorosalicylic acid (1.0 eq) in a suitable solvent such as chlorobenzene. Add phosphorus trichloride (PCl₃) (approx. 0.6 eq) dropwise at room temperature. Heat the mixture to reflux (approx. 130-135°C) for 1-2 hours to form 5-chlorosalicyloyl chloride. The reaction can be monitored by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
-
Amide Formation: In a separate vessel, dissolve 2-chloro-4-nitroaniline (1.0 eq) in warm chlorobenzene.
-
Coupling: Slowly add the solution of the activated acyl chloride from step 1 to the aniline solution from step 2 while maintaining the temperature. Heat the resulting mixture at reflux for 3-4 hours.[7]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product, N-(2-chloro-4-nitrophenyl)-5-chloro-2-hydroxybenzamide (Niclosamide), will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a suitable solvent (e.g., ethanol or acetone) to remove unreacted starting materials and byproducts. Recrystallize the crude product from a high-boiling point solvent like ethyl acetate or acetone to yield pure Niclosamide.[7]
-
Characterization: Confirm product identity and purity using HPLC, ¹H-NMR, and melting point analysis.
Visualization: Acylation Workflow
Caption: Comparative workflow for Niclosamide synthesis.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerhouse in modern pharmaceutical chemistry for constructing carbon-carbon bonds, particularly for creating biaryl structures common in kinase inhibitors and other advanced APIs. Here, the chloro-substituent on the aniline ring can serve as a handle for coupling with a boronic acid.
Comparative Analysis: Suzuki-Miyaura Reactivity
| Performance Metric | 2-chloro-4-nitroaniline (Alternative) | This compound (Topic Compound) | Causality and Field Insights |
| Reaction Yield | Moderate to Good | Low to Very Low | The palladium catalyst must coordinate to the chloro-substituted carbon in the oxidative addition step. The flanking nitro and amino groups in the ortho-isomer create significant steric hindrance around the reaction center, impeding the catalyst's approach and slowing the crucial transmetalation step.[10] |
| Catalyst Loading | Standard loading (e.g., 1-5 mol%) | Higher loading likely required | To overcome the steric barrier and achieve reasonable conversion, higher catalyst concentrations would be necessary, increasing costs and the burden of downstream palladium removal. |
| Side Reactions | Protodeboronation is a known side reaction | Increased risk of protodeboronation and catalyst decomposition | The slower desired coupling reaction allows more time for competing side reactions. The steric hindrance can also lead to less stable catalytic intermediates, promoting decomposition pathways.[10] |
| Substrate Scope | Generally broad for unhindered aryl chlorides | Severely limited | The reaction would likely fail with anything other than the most reactive boronic acids and would be highly sensitive to the choice of palladium ligand and base. |
Generic Protocol: Suzuki-Miyaura Cross-Coupling of a Chloro-nitroaniline
This protocol provides a general framework for evaluating the coupling performance.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloro-nitroaniline isomer (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion (or a set time), cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Characterization: Analyze the purified product by ¹H-NMR and Mass Spectrometry to confirm its identity and assess purity.
Visualization: The Steric Hindrance Problem in Suzuki Coupling
Caption: Steric hindrance in the oxidative addition step.
Safety and Cost-Effectiveness
In pharmaceutical development, performance is intrinsically linked to safety and cost. A reagent that is hazardous or expensive, even with good reactivity, can be quickly disqualified.
| Parameter | 2-chloro-4-nitroaniline (Alternative) | This compound (Topic Compound) |
| Hazard Profile | Harmful if swallowed (Acute Tox. 4). Toxic to aquatic life with long-lasting effects.[11][12][13] | Warning: Harmful if swallowed. May cause an allergic skin reaction.[14] (Note: Data is less extensive than for the 4-isomer). |
| Handling Precautions | Standard PPE required: gloves, safety glasses, lab coat. Avoid dust formation. Use in a well-ventilated area.[11] | Standard PPE required. Similar handling procedures to the 4-isomer.[14] |
| Cost | Readily available from multiple suppliers at a moderate price (e.g., ~$250-350/kg).[15] | Less common, significantly more expensive (e.g., ~$4200/kg).[8] |
The significant price disparity—an order of magnitude difference—is a direct reflection of synthetic accessibility and market demand. The more challenging synthesis and limited utility of this compound make it a far less cost-effective starting material for large-scale applications.
Conclusion and Strategic Recommendations
The performance evaluation of this compound reveals a reagent whose synthetic utility is severely hampered by the "ortho effect." The combination of steric hindrance and reduced nucleophilicity due to the adjacent nitro and chloro groups leads to demonstrably inferior performance compared to its positional isomer, 2-chloro-4-nitroaniline, in key pharmaceutical transformations like acylation and Suzuki-Miyaura coupling.
Key Findings:
-
Lower Reactivity: In both amide coupling and C-C bond formation, this compound exhibits significantly lower reactivity, leading to poor yields and slow reaction rates.
-
Harsher Conditions: To drive reactions to completion, more forceful conditions are required, which increases the risk of side-product formation and complicates purification.
-
Poor Economics: The compound is substantially more expensive and less readily available than its 4-nitro isomer, making it economically unviable for process chemistry and large-scale API synthesis.
-
Limited Utility: Its primary role is likely confined to niche applications where its specific substitution pattern is an absolute requirement and low yields can be tolerated, such as in the synthesis of analytical standards or certain specialized ligands.
For drug development professionals, 2-chloro-4-nitroaniline remains the superior choice for introducing a chloro-nitroaniline moiety when the amine is the reactive site. The case of Niclosamide synthesis is a clear testament to this principle. When designing synthetic routes, a thorough understanding of how substituent positioning impacts steric and electronic properties is paramount to developing efficient, robust, and economically sound chemical processes.
References
- 1. scispace.com [scispace.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Niclosamide synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline: a comparison of carboxamides and sulphonamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-クロロ-4-ニトロアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chloro-6-nitroaniline is a critical step in the production of various fine chemicals and pharmaceutical intermediates. The efficiency and selectivity of this transformation are highly dependent on the catalytic system employed. This guide provides a comparative analysis of different catalytic approaches for the synthesis of this compound and its analogues, offering insights into their mechanisms, performance, and optimal reaction conditions.
Introduction: The Challenge of Selective Amination
The primary route to this compound involves the selective amination of a polychlorinated nitroaromatic precursor, typically 1,2-dichloro-3-nitrobenzene or a related compound. The key challenge lies in achieving regioselective substitution of a single chlorine atom with an amino group, while leaving the other halogen and the nitro group intact. This requires a catalyst that can facilitate the carbon-nitrogen bond formation with high precision and efficiency. This guide will explore three major classes of catalysts that have shown promise in this area: sulfur-containing catalysts, palladium-based catalysts, and copper-based catalysts.
Sulfur-Containing Catalysts: A High-Yielding Approach
Recent advancements have highlighted the efficacy of sulfur-containing organic molecules as catalysts for the amination of polychlorinated nitroaromatics. A particularly successful application is in the synthesis of the closely related compound, 2,3-dichloro-6-nitroaniline, from 2,3,4-trichloronitrobenzene.
Mechanistic Considerations
The proposed mechanism for sulfur-containing catalysts, such as p-hydroxybenzenesulfonic acid, involves the formation of an activated intermediate that is more susceptible to nucleophilic attack by ammonia. The catalyst likely enhances the electrophilicity of the carbon atom attached to the chlorine, facilitating the substitution reaction.
Experimental Protocol: Synthesis of 2,3-dichloro-6-nitroaniline using a Sulfur-Containing Catalyst
-
Reactants: 2,3,4-trichloronitrobenzene, 30% ammonia water, water, and p-hydroxybenzenesulfonic acid (catalyst).
-
Apparatus: High-pressure autoclave.
-
Procedure:
-
Charge the autoclave with water, 30% ammonia water, 2,3,4-trichloronitrobenzene, and the sulfur-containing catalyst.
-
Stir the mixture and heat to the reaction temperature (e.g., 80°C) under pressure (e.g., 0.3 MPa).
-
Maintain the reaction for a specified time (e.g., 6 hours).
-
After the reaction is complete, cool the autoclave to room temperature.
-
Collect the product by suction filtration, wash with water, and dry.
-
Performance Data
The use of sulfur-containing catalysts has demonstrated exceptional performance in the synthesis of 2,3-dichloro-6-nitroaniline, as detailed in the table below.
| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| p-hydroxybenzenesulfonic acid | 2,3,4-trichloronitrobenzene | 80 | 0.3 | 6 | >99 | >99 | [1] |
| m-hydroxybenzenesulfonic acid | 2,3,4-trichloronitrobenzene | 80 | 0.3 | 6 | >99 | >99 | [1] |
Table 1: Performance of Sulfur-Containing Catalysts in the Synthesis of 2,3-dichloro-6-nitroaniline. [1]
This method stands out for its remarkably high yields and selectivities, making it a highly attractive option for industrial-scale production.
Palladium-Catalyzed Amination: The Buchwald-Hartwig Reaction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This reaction is widely used in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance.[3]
Mechanistic Pathway
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple, leading to the formation of the desired arylamine and regeneration of the Pd(0) catalyst.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Copper-Catalyzed Amination: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, among other heteroatom bonds.[5] While traditional Ullmann conditions often require harsh reaction conditions, modern protocols have been developed that utilize ligands to facilitate the reaction at lower temperatures.
Mechanistic Insights
The mechanism of the Ullmann condensation is believed to involve the following steps:
-
Formation of a Copper(I) Amide: A copper(I) salt reacts with the amine in the presence of a base to form a copper(I) amide complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a copper(III) intermediate.
-
Reductive Elimination: The aryl and amino groups couple, yielding the arylamine product and regenerating a copper(I) species.
Figure 2: Proposed catalytic cycle for the Ullmann condensation.
Similar to the Buchwald-Hartwig reaction, specific data for the synthesis of this compound via the Ullmann condensation is limited. However, the amination of 1,2-dichloro-4-nitrobenzene to produce 2-chloro-4-nitroaniline is a known industrial process, suggesting that copper catalysis is a viable approach for related substrates.[1]
Comparative Analysis and Future Outlook
The choice of catalyst for the synthesis of this compound will depend on several factors, including the desired scale of production, cost considerations, and the specific precursor available.
| Catalytic System | Catalyst Type | Precursor Example | Advantages | Disadvantages |
| Sulfur-Containing | Organic Molecule | 2,3,4-trichloronitrobenzene | Extremely high yield and selectivity, potentially lower cost. | May require high pressure and temperature. |
| Palladium-Catalyzed | Palladium complex + Ligand | Dichloronitrobenzene isomers | Broad substrate scope, high functional group tolerance, milder conditions.[2] | Higher cost of palladium and ligands, potential for catalyst deactivation. |
| Copper-Catalyzed | Copper salt +/- Ligand | Dichloronitrobenzene isomers | Lower catalyst cost compared to palladium. | Often requires higher temperatures and stronger bases.[5] |
Table 2: Comparative Overview of Catalytic Systems for Nitroaniline Synthesis.
For large-scale industrial synthesis where high yield and selectivity are paramount, the sulfur-containing catalyst system presents a compelling option, as demonstrated in the synthesis of 2,3-dichloro-6-nitroaniline. The operational simplicity and high efficiency could outweigh the need for high-pressure equipment.
For laboratory-scale synthesis and in the context of drug discovery where versatility and functional group tolerance are critical, the Buchwald-Hartwig amination offers significant advantages. The ability to fine-tune the reaction by modifying the ligand and reaction conditions makes it a powerful tool for accessing a wide range of substituted anilines.
Copper-catalyzed Ullmann condensation represents a cost-effective alternative to palladium catalysis, although it may require more optimization to achieve high yields and selectivities, particularly for less reactive aryl chlorides.
Further research into the application of modern palladium and copper catalytic systems for the direct synthesis of this compound is warranted. A direct comparative study under standardized conditions would provide invaluable data for process chemists and researchers in the field.
Conclusion
The synthesis of this compound can be approached through various catalytic methodologies. While sulfur-containing catalysts have shown exceptional performance in the synthesis of a closely related analogue, the well-established versatility of palladium- and copper-catalyzed amination reactions suggests they are also highly promising avenues for this transformation. The selection of the optimal catalyst will ultimately be guided by the specific requirements of the synthesis, balancing factors such as yield, selectivity, cost, and operational feasibility.
References
- 1. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Chloro-6-nitroaniline
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. 2-Chloro-6-nitroaniline is an important synthetic intermediate, but its chemical properties demand a rigorous and informed approach to its disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemical principles that underpin safe disposal, ensuring the protection of personnel, and maintaining environmental integrity.
Hazard Profile & Risk Assessment: Understanding the "Why"
Effective disposal begins with a comprehensive understanding of the risks. This compound (CAS #769-11-9) is a chlorinated nitroaromatic compound, a class of molecules known for its toxicological and environmental hazards. Its disposal protocol is dictated by this inherent reactivity and toxicity.
The primary hazards stem from its molecular structure. The nitro group makes it a potent toxicant, while the chlorinated aromatic ring contributes to its environmental persistence and the generation of hazardous byproducts, such as hydrogen chloride and nitrogen oxides, upon incomplete combustion.[1][2]
Table 1: Hazard Summary for this compound
| Hazard Category | Description | GHS Hazard Statements |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[3] | H301, H311, H331 |
| Organ Toxicity | May cause damage to organs (specifically blood) through prolonged or repeated exposure.[1] | H373 |
| Environmental | Toxic to aquatic life with long-lasting effects.[4] Discharge into the environment must be strictly avoided.[3][4] | H411, H412 |
| Physical | As a solid, it can form combustible dust concentrations in the air.[1] Intense heating can lead to the formation of explosive mixtures with air. | May form combustible dust |
Pre-Disposal Safety & Handling: The Foundational Protocol
Before waste is even generated, safe handling is paramount. Adherence to proper laboratory procedures minimizes exposure and prevents accidental releases.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.[4] | Prevents dermal absorption, which is a primary route of toxic exposure. |
| Eye Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4] | Protects against accidental splashes or aerosolized dust contacting the eyes. |
| Body Protection | Fire/flame resistant and impervious laboratory coat.[4] | Provides a barrier against skin contact and protects from potential fire hazards. |
| Respiratory | Use only in a certified chemical fume hood.[2] If a hood is unavailable or limits are exceeded, a full-face respirator is required.[4] | Prevents inhalation of toxic dust, a significant exposure risk. |
Protocol for Handling and Waste Generation
-
Work Area Preparation: Designate a specific area within a chemical fume hood for handling this compound. Ensure an eyewash station and safety shower are immediately accessible.[2]
-
Tool Selection: Use non-sparking tools for transferring the solid chemical.[4] This mitigates the ignition risk associated with combustible dust.[1]
-
Weighing & Transfer: Conduct all weighing and transfer operations on a disposable weigh paper or within a contained vessel to minimize dust generation and accumulation.[2]
-
Immediate Containment: Immediately place any material intended for disposal, including contaminated weigh papers, pipette tips, or gloves, into a designated hazardous waste container.
-
Decontamination: Thoroughly decontaminate the work area with an appropriate solvent (e.g., acetone, ethanol) and collect the cleaning materials as hazardous waste. Wash hands thoroughly with soap and water after handling is complete.[4][5]
Waste Segregation & Collection: A Self-Validating System
The integrity of a disposal program relies on meticulous segregation. Mixing incompatible waste streams is not only a violation of regulations but also poses a significant safety risk. For this compound, all waste streams must be treated as hazardous.
Step-by-Step Waste Collection Methodology
-
Container Selection: Choose a sturdy, leak-proof, and clearly marked hazardous waste container that is compatible with chlorinated organic solids.[6] Do not use containers that previously held incompatible chemicals like strong oxidizing agents.[1]
-
Labeling: Affix a completed hazardous waste label to the container before adding any waste.[6] The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The specific constituents and their approximate percentages.
-
The date accumulation started.
-
-
Solid Waste Collection: Carefully place pure this compound and any grossly contaminated disposable items (e.g., weigh boats, gloves, wipes) directly into the designated container.
-
Container Management: Keep the hazardous waste container tightly sealed at all times, except when adding waste.[6][7] Store the container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[4][7]
-
Empty Container Rinsing: For the original product container, it is not sufficient to simply declare it "empty." Due to the high toxicity of this compound, the first three (3) rinses with a suitable solvent must be collected and disposed of as hazardous waste.[6] After this procedure, the container can be defaced and disposed of according to institutional policy.[4]
Disposal Decision Workflow
The decision-making process for disposing of this compound waste is straightforward: all generated waste is hazardous and must be managed through your institution's Environmental Health & Safety (EHS) office or a licensed contractor. On-site chemical treatment or sewer disposal is strictly prohibited.[3][4]
Caption: Disposal Decision Workflow for this compound Waste.
Approved Disposal Methodologies
The ultimate disposal of this compound requires specialized facilities capable of completely destroying the molecule while neutralizing its hazardous components.
Primary Method: High-Temperature Incineration
The universally accepted and most environmentally sound method for disposing of chlorinated nitroaromatic compounds is controlled high-temperature incineration.[4]
-
Mechanism: Incineration at temperatures typically >850°C with a sufficient residence time ensures the complete destruction of the carbon skeleton and the aromatic ring.
-
Causality: This process is necessary to break the stable C-Cl and C-N bonds. Incomplete combustion can lead to the formation of highly toxic dioxins and furans, which is why professional facilities are required.
-
Self-Validation: Licensed hazardous waste incinerators are equipped with "flue gas scrubbing" systems.[4] These are essential for neutralizing the acidic gases (HCl from the chlorine and NOx from the nitro group) generated during combustion, preventing their release into the atmosphere and the formation of acid rain.
Unacceptable Disposal Methods
-
Landfill: Direct landfilling of this compound is prohibited. Its toxicity and persistence pose a direct threat to groundwater and soil.[4]
-
Sewer/Drain Disposal: This compound is toxic to aquatic life, and its discharge into sewer systems is illegal and environmentally irresponsible.[3][4]
-
In-Lab Chemical Treatment: While some chemicals can be neutralized in the lab, this compound is not a suitable candidate. Its stability and the potential for hazardous, incomplete reactions make lab-scale treatment unsafe and unreliable.
Emergency Procedures: Spill & Exposure Response
Accidents require immediate and correct action. All personnel working with this chemical must be familiar with these procedures.
Spill Response Protocol
-
Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Isolate & Ventilate: Ensure the area is well-ventilated (fume hood sash down). Remove all sources of ignition.[4]
-
Don PPE: Wear the full PPE detailed in Table 2, including respiratory protection if necessary.
-
Containment: Prevent the spill from spreading or entering any drains.[3][4]
-
Cleanup: For a small solid spill, carefully sweep or vacuum up the material and place it into a labeled hazardous waste container.[1] Avoid any actions that create dust.
-
Decontaminate: Clean the spill area thoroughly. All cleanup materials are to be disposed of as hazardous waste.
-
Report: Report the incident to your EHS department.
Table 3: Emergency First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
By treating this compound with the respect its hazard profile demands, from initial handling to final disposal, we uphold our professional responsibility to ensure safety and environmental stewardship. Always consult your institution's specific guidelines and your local EHS department, as they are the final authority on waste disposal procedures.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Operational Guide: Personal Protective Equipment for Handling 2-Chloro-6-nitroaniline
This guide provides an essential operational framework for the safe handling of 2-Chloro-6-nitroaniline (CAS No. 769-11-9). As a professional in a research or drug development setting, your safety, and that of your colleagues, is contingent upon a deep understanding of the materials in your laboratory and the rigorous application of safety protocols. This document moves beyond a simple checklist, offering a procedural and causal explanation for the selection and use of Personal Protective Equipment (PPE), ensuring a self-validating system of safety for all operations involving this compound.
Hazard Assessment: The 'Why' Behind the Protocol
This compound is a solid organic compound.[1] While its documented hazard profile indicates it is harmful if swallowed and may cause an allergic skin reaction, a critical aspect of laboratory safety is the precautionary principle .[1] Many related chloronitroaniline and nitroaniline isomers are classified as acutely toxic or fatal if swallowed, inhaled, or in contact with skin, and may cause long-term organ damage.[2][3][4][5][6] Therefore, we must operate under the assumption that this compound presents a significant health risk and implement PPE protocols commensurate with a highly hazardous substance.
Upon combustion, it can also decompose to release toxic gases such as nitrogen oxides (NOx) and hydrogen chloride gas.[2][7] As a powdered solid, it presents an inhalation hazard and the potential to form explosive dust mixtures in the air.[2]
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Pictogram | Hazard Statement | Precautionary Statement Examples |
|---|---|---|---|
| Acute Oral Toxicity | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling. |
| Skin Sensitization | GHS07 (Exclamation Mark) | H317: May cause an allergic skin reaction.[1] | P280: Wear protective gloves/protective clothing.[1] |
| Potential Unclassified Hazards (based on related compounds) | GHS06 (Skull and Crossbones), GHS08 (Health Hazard), GHS09 (Environment) | Potential for fatal toxicity (Oral, Dermal, Inhalation), organ damage, and aquatic toxicity.[4][5] | P260: Do not breathe dust. P273: Avoid release to the environment. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
The PPE Ensemble: A Multi-Layered Defense
Effective protection is not achieved by a single piece of equipment, but by an integrated ensemble selected based on a risk assessment of the specific procedure.
Primary Engineering Controls: The First Line of Defense
PPE is the final barrier between you and the chemical. The primary and most crucial line of defense is always engineering controls.
-
Chemical Fume Hood: All handling of this compound solid and its solutions must be performed inside a certified chemical fume hood. This contains dust and vapors, preventing inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[5][8]
Respiratory Protection
Even within a fume hood, respiratory protection is essential during tasks that can generate dust, such as weighing or transfers.
-
Minimum Requirement: For handling small quantities inside a fume hood, a well-fitted N95-rated disposable respirator may be sufficient to control minor dust escape.
-
Recommended Standard: An elastomeric half-mask or full-face respirator with P100 (particulate) filters offers a higher protection factor and is recommended for routine operations.
-
Emergency Situations: In the case of a large spill or if ventilation fails, a self-contained breathing apparatus (SCBA) is required.[9]
Caption: Workflow for selecting appropriate respiratory protection.
Eye and Face Protection
-
Safety Goggles: Tightly-fitting, indirectly vented chemical splash goggles conforming to EN 166 or ANSI Z87.1 are mandatory at all times.[2][7][8]
-
Face Shield: A full-face shield must be worn over safety goggles when handling larger quantities (>1g) of the solid or any amount of its solutions, protecting against splashes and impacts.[9]
Hand Protection (Gloves)
Given the risk of skin sensitization and potential for fatal dermal toxicity, hand protection is critical.
-
Technique: Double-gloving is mandatory. This practice allows for the removal of a contaminated outer glove without exposing the skin. The inner glove should have its cuff tucked under the lab coat sleeve, while the outer glove cuff goes over the sleeve.
-
Inspection: Always inspect gloves for tears or pinholes before use.[8] Wash hands thoroughly after removing gloves.[8]
Body Protection
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is the minimum requirement.
-
Chemical Apron: For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is required.
-
Full Suit: In situations with significant dust generation, a disposable dust-tight suit (e.g., Tychem) may be necessary.[9]
Table 2: PPE Selection Matrix
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
|---|---|---|---|---|
| Weighing Solid (<1g) | Elastomeric Respirator (P100) | Chemical Goggles | Double Nitrile Gloves | Lab Coat |
| Weighing Solid (>1g) | Elastomeric Respirator (P100) | Chemical Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron |
| Preparing Solution | Elastomeric Respirator (P100) | Chemical Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron |
| Small Scale Reaction | Work in Fume Hood | Chemical Goggles | Double Nitrile Gloves | Lab Coat |
| Large Spill Cleanup | SCBA | Chemical Goggles & Face Shield | Heavy-duty Nitrile/Butyl Gloves | Chemical Resistant Suit |
Standard Operating Procedures (SOPs)
PPE Donning and Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: The sequence for wearing and removing PPE to minimize exposure.
Spill Management
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the fume hood is operating or increase ventilation to the area.
-
Protect: Don the appropriate level of PPE for spill cleanup, including SCBA if the spill is large or outside of a containment hood.[8][9]
-
Contain: Prevent the spread of the solid by gently covering it with an absorbent pad. Do not sweep dry powder.
-
Clean: Carefully collect the material using spark-proof tools and place it into a labeled, sealed container for hazardous waste disposal.[5][8]
-
Decontaminate: Clean the spill area with an appropriate solvent and wash with soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Waste Disposal
-
All disposable PPE (gloves, suits, etc.) that is contaminated or potentially contaminated must be disposed of as hazardous chemical waste.
-
Empty containers of this compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container should then be disposed of according to institutional guidelines.
-
Never discharge this compound or its solutions into drains or the environment.[8]
Emergency Response Plan
Immediate and correct first aid is critical. Ensure all personnel are familiar with the location of safety showers and eyewash stations.
Table 3: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
|---|---|
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call for immediate medical attention.[8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Call for immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8] |
Conclusion
The safe handling of this compound is predicated on a conservative and proactive approach to personal protection. By understanding the known and potential hazards, utilizing engineering controls as the primary defense, and rigorously applying the multi-layered PPE ensemble and procedures outlined in this guide, researchers can effectively mitigate risk. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any work.
References
- 1. This compound | 769-11-9 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. aarti-industries.com [aarti-industries.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
